molecular formula C19H27N5O6S B114844 MeOSO2-(CH2)2-lex CAS No. 148965-72-4

MeOSO2-(CH2)2-lex

Numéro de catalogue: B114844
Numéro CAS: 148965-72-4
Poids moléculaire: 453.5 g/mol
Clé InChI: OGSZGJBJQIGPFD-UHFFFAOYSA-N
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Description

MeOSO2-(CH2)2-lex (Me-Lex) is a strategically designed DNA minor groove-binding methyl sulfonate ester that selectively generates N3-methyladenine (3-MeAde) adducts . This compound is a critical research tool for investigating novel chemotherapeutic strategies, particularly for overcoming drug resistance in mismatch repair (MMR)-deficient leukemic cells, which are often resistant to other antineoplastic agents . Its mechanism of action is distinct from simple methylating agents like methyl methanesulfonate (MMS); while MMS predominantly methylates DNA at the N7 position of guanine, Me-Lex produces a ~40-fold higher yield of N3-methyladenine due to its equilibrium binding in the minor groove . The primary cytotoxic lesion, N3-methyladenine, is processed by base excision repair (BER). The protective role of base excision glycosylases, such as N-methylpurine DNA glycosylase (MPG), against this lesion has been demonstrated in models like E. coli . Consequently, the cytotoxicity of Me-Lex is influenced by cellular MPG activity levels, with cells exhibiting lower MPG activity showing greater susceptibility . Research shows that combining Me-Lex with poly(ADP-ribose) polymerase (PARP) inhibitors, such as 3-aminobenzamide (AB) or NU1025 (NU), enhances its cytotoxic and clastogenic effects. This combination can augment apoptotic cell death and increase the expression of proteins like p53, presenting a promising approach to target repair-deficient tumor cells . This compound is intended for research applications only, including the study of DNA repair pathways, the development of strategies to overcome cancer therapy resistance, and the investigation of alkylation-induced apoptosis and genotoxicity. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

148965-72-4

Formule moléculaire

C19H27N5O6S

Poids moléculaire

453.5 g/mol

Nom IUPAC

[3-[[1-methyl-5-[[1-methyl-5-(propylcarbamoyl)pyrrol-3-yl]carbamoyl]pyrrol-3-yl]amino]-3-oxopropyl] methanesulfonate

InChI

InChI=1S/C19H27N5O6S/c1-5-7-20-18(26)15-10-14(12-23(15)2)22-19(27)16-9-13(11-24(16)3)21-17(25)6-8-30-31(4,28)29/h9-12H,5-8H2,1-4H3,(H,20,26)(H,21,25)(H,22,27)

Clé InChI

OGSZGJBJQIGPFD-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCOS(=O)(=O)C

SMILES canonique

CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCOS(=O)(=O)C

Autres numéros CAS

148965-72-4

Synonymes

1-methyl-4-(((1-methyl-4-((3-((methylsulfonyl)oxy)-1-oxopropyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-N-propyl-1H-pyrrole-2-carboxamide
MeOSO2-(CH2)2-lex

Origine du produit

United States
Foundational & Exploratory

Targeted DNA Alkylation via MeOSO2-(CH2)2-Lex: Structural Chemistry and Biological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of chemical biology and oncology, understanding the precise mechanistic consequences of DNA alkylation requires tools that can isolate specific lesions. Traditional low-molecular-weight alkylating agents, such as methyl methanesulfonate (MMS), are indiscriminate electrophiles that predominantly methylate the highly nucleophilic N7 position of guanine in the major groove[1]. However, N7-methylguanine (7-MeGua) is largely non-toxic and non-mutagenic[2].

To study the highly cytotoxic, replication-blocking lesions formed in the minor groove, researchers developed MeOSO2-(CH2)2-Lex (commonly abbreviated as Me-Lex ). Me-Lex is a sequence-specific, minor-groove-binding methyl sulfonate ester that selectively generates N3-methyladenine (3-MeAde)[1][3]. This whitepaper provides an in-depth technical analysis of the chemical structure, mechanistic logic, experimental handling, and biological implications of Me-Lex.

Chemical Structure and Molecular Logic

Me-Lex is a rationally designed "bimolecular" alkylating agent. Its architecture is divided into three functional domains that work in concert to achieve groove and sequence specificity:

  • The Recognition Domain (Lex Moiety): Based on the natural antibiotic netropsin, the "Lex" (lexitropsin) moiety is an N-methylpyrrolecarboxamide dipeptide. Unlike netropsin, which is cationic, the Lex moiety in Me-Lex is synthesized as a neutral molecule[3]. Its crescent shape perfectly complements the convex floor of the DNA minor groove, specifically targeting AT-rich sequences.

  • The Aliphatic Tether: A two-carbon ethyl chain (-(CH2)2-) connects the Lex dipeptide to the reactive warhead. The length of this tether is mathematically critical; it provides the exact spatial flexibility required to position the electrophile adjacent to the target nucleophile without disrupting the non-covalent binding of the Lex moiety.

  • The Electrophilic Warhead: An O-methyl sulfonate ester (MeOSO2-) acts as the alkylating center.

  • Molecular Weight: While the exact molecular weight can vary slightly depending on the specific C-terminal capping group used during synthesis, the core neutral structure of Me-Lex possesses a low molecular weight of approximately 400–450 Da. This low mass ensures rapid diffusion across the nuclear envelope and unhindered access to condensed chromatin structures[4].

Workflow A MeOSO2-(CH2)2-Lex (Neutral Electrophile) C Entropy-Driven Binding (Displacement of Water Spine) A->C B AT-Rich DNA Minor Groove (Target Sequence) B->C D Proximity-Induced SN2 Reaction (Methyl Transfer) C->D Tether Positioning E N3-Methyladenine (3-MeAde) (>90% Yield) D->E Covalent Modification

Fig 1. Chemical logic and physical workflow of DNA minor groove alkylation by Me-Lex.

Mechanistic Pathway: Shifting the Thermodynamic Landscape

The causality behind Me-Lex's specificity lies in proximity-induced reactivity. When a simple methyl sulfonate ester like MMS enters the nucleus, it reacts via a standard SN2 mechanism with the most sterically accessible and electron-rich site: the N7 of guanine[1].

Me-Lex bypasses this default pathway. The Lex dipeptide binds to the AT-rich minor groove in a strictly entropy-driven reaction, displacing the highly ordered spine of hydration[3]. Once this pre-covalent equilibrium complex is established, the local effective concentration of the methyl sulfonate ester near the N3 atom of adenine skyrockets. This spatial proximity lowers the activation energy for the methyl transfer to N3-adenine, completely overriding the inherent chemical preference for N7-guanine[1].

Quantitative Adduct Profiling

Using competitive ELISA determinations, the adduct yields of Me-Lex compared to MMS demonstrate a massive inversion of target specificity[1].

Alkylating AgentN7-Methylguanine (mmol/mol DNA)N3-Methyladenine (mmol/mol DNA)O6-Methyldeoxyguanosine (mmol/mol DNA)Major Adduct Ratio (3-MeAde : 7-MeGua)
Me-Lex (10 µM) 0.4243.1950.0027~ 7.5 : 1
MMS 0.7730.0720.0033~ 1 : 10.7

Experimental Protocol: In Vitro DNA Methylation Workflow

To utilize Me-Lex as a self-validating system for generating 3-MeAde lesions, the following protocol must be strictly adhered to. The causality of each buffer choice is critical to prevent the spontaneous depurination of the highly labile 3-MeAde adduct.

Objective: Generate site-specific 3-MeAde lesions in double-stranded DNA (e.g., Widom 601 sequence)[4].

Materials:

  • Target DNA substrate (100 µM base pairs).

  • MeOSO2-(CH2)2-Lex (10 mM stock in anhydrous DMSO).

  • Reaction Buffer: 10 mM HEPES, pH 7.5, 50 mM NaCl.

Step-by-Step Methodology:

  • Substrate Preparation: Dilute the target DNA in the reaction buffer.

    • Causality: HEPES is utilized instead of Tris because the primary amines in Tris buffer can act as competitive nucleophiles, quenching the methyl sulfonate ester. A pH of 7.5 must be strictly maintained; lower pH levels will exponentially accelerate the acid-catalyzed hydrolysis of the N-glycosidic bond of 3-MeAde, resulting in unintended abasic sites[4].

  • Reagent Introduction: Add the Me-Lex stock to the DNA solution to achieve a final concentration of 10 µM to 0.5 mM, depending on the desired lesion density[1][4].

    • Causality: Me-Lex is dissolved in DMSO because the neutral Lex dipeptide exhibits lower aqueous solubility than cationic analogs. The final DMSO concentration must remain below 5% to prevent localized DNA denaturation.

  • Equilibrium Binding & Alkylation: Incubate the reaction mixture at 37 °C for 30 to 90 minutes.

    • Causality: This timeframe is required to allow the entropy-driven displacement of minor groove water, docking of the Lex moiety, and the subsequent slower SN2 transfer of the methyl group[3][4].

  • Quenching and Purification: Terminate the reaction by rapid cooling on dry ice. Remove unreacted Me-Lex and reaction by-products via nine rounds of buffer exchange using a 10 kDa Amicon centrifugal filter at 4 °C[4].

    • Causality: Immediate removal of the electrophile at low temperatures prevents off-target, non-equilibrium alkylation events.

  • Validation: Quantify the adducts using LC-MS/MS or competitive ELISA to confirm the >90% yield of 3-MeAde[1][2].

Biological Implications: Toxicity and the BER Pathway

The 3-MeAde lesion generated by Me-Lex is highly cytotoxic. Because the methyl group projects directly into the minor groove, it physically blocks replicative DNA polymerases, leading to replication fork collapse, sister chromatid exchange, and apoptosis[2][5].

Cells protect themselves from 3-MeAde primarily through the Base Excision Repair (BER) pathway. The enzyme Alkyladenine DNA Glycosylase (AAG, also known as MPG) recognizes the lesion, flips the base out of the helix, and cleaves the N-glycosidic bond[5]. This creates an abasic (AP) site, which is subsequently processed by AP Endonuclease 1 (APE1) and DNA Polymerase Beta[6].

Interestingly, studies using Me-Lex have revealed a biological paradox: while AAG initiates repair, the overexpression of AAG in the presence of alkylating agents can actually increase cytotoxicity. This occurs because AAG rapidly converts lesions into AP sites faster than downstream enzymes (like APE1) can process them, flooding the cell with highly toxic, strand-breaking repair intermediates[2].

BER L 3-MeAde DNA Lesion (Replication Block) G AAG / MPG Glycosylase (Base Excision) L->G N-Glycosidic Bond Cleavage AP Abasic (AP) Site (Cytotoxic Intermediate) G->AP E APE1 Endonuclease (Backbone Cleavage) AP->E 5' Incision P Pol β & Ligase III/XRCC1 (Gap Filling & Ligation) E->P dRP Removal R Restored DNA Duplex P->R

Fig 2. Base Excision Repair (BER) pathway processing 3-MeAde lesions induced by Me-Lex.

References

  • The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester Source: PubMed (nih.gov) URL:[Link]

  • N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts Source: Oxford Academic (oup.com) URL:[Link]

  • Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase Source: PNAS (pnas.org) URL:[Link]

  • Evidence in Escherichia coli that N3-Methyladenine Lesions Induced by a Minor Groove Binding Methyl Sulfonate Ester Can Be Processed by both Base and Nucleotide Excision Repair Source: ResearchGate (researchgate.net) URL:[Link]

  • Reactivity of N3-Methyl-2′-Deoxyadenosine in Nucleosome Core Particles Source: ACS Publications (acs.org) URL:[Link]

  • US9624235B2 - Compounds and methods for inhibition of AP endonuclease-1/redox factor-1 (HAPE1)

Sources

MeOSO2-(CH2)2-lex: Aqueous Stability, Adduct Half-Life, and Kinetic Profiling in DNA Damage Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The study of DNA alkylation and its biological consequences requires highly specific chemical probes. Traditional alkylating agents, such as methyl methanesulfonate (MMS), predominantly target the N7 position of guanine in the major groove, producing adducts that are largely non-cytotoxic. To isolate the profound cytotoxic and mutagenic effects of minor groove alkylation, researchers utilize MeOSO2-(CH2)2-lex (Me-Lex) .

Me-Lex is a sequence-selective minor groove binding methyl sulfonate ester that generates >90% N3-methyladenine (3-MeAde) lesions[1]. This whitepaper provides an in-depth technical analysis of the aqueous stability of the Me-Lex molecule, the complex degradation kinetics (half-life) of its primary 3-MeAde adduct across different DNA microenvironments, and the self-validating experimental protocols required to quantify these transient species.

Chemical Architecture and Aqueous Stability

The molecular architecture of Me-Lex is bipartite, consisting of:

  • A DNA-Binding Domain: An N-methylpyrrolecarboxamide dipeptide (lexitropsin) that acts as a minor groove binder with a high affinity for AT-rich sequences[2].

  • A Reactive Warhead: An O-methyl sulfonate ester functionality tethered via an ethylene linker (MeOSO2-(CH2)2-).

Hydrolytic Stability of the Probe

For an alkylating agent to be experimentally viable, it must survive the aqueous biological environment long enough to reach its target. The sulfonate ester in Me-Lex is electrophilic but exhibits controlled reactivity. In standard physiological buffers (pH 7.2–7.4, 37°C), the Me-Lex molecule is highly stable, demonstrating an aqueous half-life ( t1/2​ ) of >24 hours [3]. This extended stability ensures that the rate-limiting step of the assay is the intercalation and subsequent SN2 nucleophilic attack on the DNA, rather than the premature aqueous hydrolysis of the probe.

Kinetics of DNA Alkylation and Adduct Stability

Me-Lex binds to the minor groove in an entropy-driven reaction with an equilibrium binding constant ( Kb​ ) of approximately 105 M−1 [1]. This localized concentration drives the highly selective methylation of the adenine N3 position.

Once formed, the 3-MeAde adduct introduces a positive charge onto the purine ring. This electron withdrawal severely destabilizes the N-glycosidic bond, leading to spontaneous depurination and the formation of highly toxic Abasic (AP) sites. The half-life of 3-MeAde is highly dependent on its structural microenvironment:

Double-Stranded vs. Single-Stranded DNA
  • Double-Stranded DNA (dsDNA): In the context of the intact double helix, the half-life of 3-MeAde ranges from 12 to 24 hours [4]. The hydrogen bonding and base-stacking interactions provide a degree of thermodynamic protection against hydrolysis.

  • Single-Stranded DNA (ssDNA): During active transcription or at the replication fork, DNA is unwound into ssDNA. Without the protective hydrogen bonding and with increased solvent accessibility, the stability of 3-MeAde drops precipitously. The half-life in ssDNA is reduced by approximately 40-fold to just ~35 minutes [5]. This rapid degradation creates AP sites directly at the replication fork, leading to fork collapse and double-strand breaks[6].

The Nucleosome Core Particle (NCP) Shielding Effect

In eukaryotic genomes, DNA is wrapped around histone octamers to form Nucleosome Core Particles (NCPs). The highly basic N-terminal tails of histones (specifically H3 and H4) physically shield the minor groove and alter the local dielectric constant. This shielding effect suppresses the hydrolysis of the N-glycosidic bond, extending the half-life of 3-MeAde by 1.9 to 3.6-fold compared to free dsDNA[7].

MeLexPathway MeLex Me-Lex (Aqueous) t1/2 > 24h Complex Me-Lex:DNA Complex Kb ~ 10^5 MeLex->Complex Binding DNA dsDNA Minor Groove (AT-rich) DNA->Complex Adduct 3-MeAde Adduct Highly Cytotoxic Complex->Adduct Alkylation (>90%) ssDNA ssDNA Region (Replication Fork) Adduct->ssDNA DNA Unwinding AP_ds Abasic Site (dsDNA) t1/2 ~ 12-24h Adduct->AP_ds Spontaneous Depurination Repair BER Pathway (AAG Glycosylase) Adduct->Repair Enzymatic Excision AP_ss Abasic Site (ssDNA) t1/2 ~ 35 min ssDNA->AP_ss Rapid Depurination Toxicity Replication Block Cell Death AP_ds->Toxicity Unrepaired AP_ss->Toxicity Strand Breaks Repair->AP_ds

Fig 1. Me-Lex alkylation mechanism and 3-MeAde degradation pathway in DNA.

Quantitative Data Summaries

Table 1: Comparative Half-Lives of Me-Lex and its Adducts

Molecular SpeciesMicroenvironment / ConditionEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Me-Lex (Intact Agent) Aqueous Buffer (pH 7.2, 37°C)> 24 hoursHydrolysis of sulfonate ester
3-MeAde Adduct Free dsDNA12 – 24 hoursSpontaneous depurination
3-MeAde Adduct Free ssDNA~ 35 minutesRapid spontaneous depurination
3-MeAde Adduct Nucleosome Core Particle (NCP)22 – 86 hoursSuppressed depurination (histone shielding)

Table 2: Alkylation Profile Comparison (Me-Lex vs. MMS)

Alkylating AgentPrimary Target SiteMajor Adduct Yield (%)Cytotoxic Potential
Me-Lex Minor Groove (AT-rich)> 90% N3-methyladenineHigh (Replication block)
MMS Major Groove> 80% N7-methylguanineLow (Non-blocking)

Experimental Workflows: Alkylation and Kinetic Profiling

Because 3-MeAde is thermally and hydrolytically labile, standard DNA extraction and cleavage protocols (e.g., hot piperidine) will artificially destroy the adduct, skewing half-life calculations. The following self-validating protocols isolate the true kinetic profile of the adduct.

Protocol 1: In Vitro Alkylation of Calf Thymus DNA

Calf thymus DNA provides a highly polymerized, native dsDNA substrate rich in AT tracts, making it the ideal matrix for Me-Lex minor groove binding[2].

  • Reagent Preparation: Dissolve Me-Lex in anhydrous DMSO to a stock concentration of 10 mM. Causality: Storing in DMSO prevents premature aqueous hydrolysis of the sulfonate ester prior to the assay.

  • Reaction Mixture: Dilute the Me-Lex stock into a 10 mM sodium phosphate buffer (pH 7.2) containing 100 mM NaCl and 100 µM calf thymus DNA. The final Me-Lex concentration should be titrated between 10 µM and 500 µM.

  • Incubation: Incubate the mixture at 37°C for exactly 1 hour. Causality: A 1-hour window is optimal because the Me-Lex aqueous half-life is >24h (ensuring continuous alkylation), while the 3-MeAde adduct half-life is ~12-24h, minimizing spontaneous depurination during the reaction phase.

  • Quenching & Isolation: Terminate the reaction by adding 3 volumes of cold 100% ethanol and 0.1 volumes of 3M sodium acetate to precipitate the DNA. Centrifuge at 10,000 x g for 15 minutes at 4°C. Wash the pellet twice with 70% ethanol to remove unreacted Me-Lex and DMSO[8].

Protocol 2: HPLC-MS/MS Quantification of Adduct Half-Life
  • Thermal Hydrolysis: Resuspend the alkylated DNA pellet in 10 mM Tris-HCl (pH 7.0). Heat the sample at 70°C for 30 minutes. Causality: Mild neutral thermal hydrolysis selectively breaks the destabilized N-glycosidic bond of 3-MeAde, releasing the free modified base without degrading the DNA backbone or artificially inflating AP site counts[8].

  • Filtration: Pass the hydrolysate through a 10 kDa MWCO centrifugal filter to separate the released 3-MeAde bases from the intact DNA polymer.

  • LC-MS/MS Analysis: Inject the filtrate onto a C18 reverse-phase column. Utilize a mobile phase gradient of 0.2% perfluoropentanoic acid in water and methanol. Detect 3-MeAde using positive electrospray ionization (ESI+) via multiple reaction monitoring (MRM)[8].

  • Kinetic Modeling: Plot the concentration of 3-MeAde over multiple time points to calculate the first-order decay constant ( khyd​ ) and the precise half-life ( t1/2​ ).

Workflow Prep 1. Preparation Me-Lex in Buffer Incubate 2. Incubation 37°C, pH 7.2 Prep->Incubate Isolate 3. Isolation Ethanol Precip. Incubate->Isolate Hydrolysis 4. Hydrolysis Neutral Thermal Isolate->Hydrolysis LCMS 5. LC-MS/MS Quantify Adducts Hydrolysis->LCMS

Fig 2. Experimental workflow for Me-Lex DNA alkylation and adduct quantification.

Biological Implications and Repair Dynamics

The transient stability of the 3-MeAde adduct dictates its biological toxicity. If the replication machinery encounters the intact 3-MeAde adduct, DNA polymerases are physically blocked due to minor groove steric hindrance[4]. If the adduct spontaneously depurinates (which happens rapidly in ssDNA), the resulting AP site is equally toxic and highly mutagenic.

To counteract this, cells employ the Base Excision Repair (BER) pathway. The enzyme Alkyladenine DNA glycosylase (AAG/MPG) actively recognizes and excises 3-MeAde[5]. However, over-expression of AAG can lead to an imbalance in the BER pathway, where the rapid enzymatic creation of AP sites outpaces the capacity of AP endonucleases to repair them, paradoxically increasing the cytotoxicity of Me-Lex exposure.

Sources

In Vitro Binding Affinity and Alkylation Dynamics of MeOSO2-(CH2)2-Lex: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of sequence-specific DNA alkylating agents represents a critical frontier in targeted oncology and molecular pharmacology. MeOSO2-(CH2)2-Lex is a highly specialized, groove- and sequence-specific DNA methylating agent. It is structurally composed of an N-methylpyrrolecarboxamide dipeptide (the "Lex" moiety, structurally related to the minor groove binder netropsin) tethered via an ethyl chain to an O-methyl sulfonate ester (the reactive alkylating group)[1].

Unlike simple, untethered methyl sulfonate esters such as methyl methanesulfonate (MMS), which indiscriminately alkylate the highly nucleophilic N7 position of guanine in the DNA major groove, MeOSO2-(CH2)2-Lex leverages the thermodynamic driving force of its Lex domain to intercalate into the AT-rich regions of the minor groove[1],[2]. This proximity-driven mechanism drastically shifts the regioselectivity of alkylation, resulting in the preferential formation of highly cytotoxic N3-methyladenine (3-MeAde) lesions[1],[3]. This whitepaper details the mechanistic rationale, thermodynamic binding profiles, and self-validating in vitro protocols required to characterize this molecule.

Mechanistic Rationale & Molecular Design

Causality of Regioselective Alkylation

The core engineering principle behind MeOSO2-(CH2)2-Lex is the spatial manipulation of a reactive electrophile. N7-guanine (7-MeGua) lesions, while easy to form due to the high nucleophilicity of the major groove N7 position, are largely non-cytotoxic and readily bypassed by DNA polymerases[4]. Conversely, N3-adenine (3-MeAde) lesions project directly into the minor groove, creating a potent steric block to DNA replication machinery, ultimately triggering cell death if not resolved by Base Excision Repair (BER) pathways[4],[3].

By appending the MeOSO2 group to the Lex dipeptide, the molecule is anchored into the minor groove. The non-covalent equilibrium binding of the Lex moiety acts as a local concentration multiplier for the tethered sulfonate ester, forcing the covalent transfer of the methyl group onto the adjacent N3-adenine[2]. The spatial dependence of this mechanism is proven by tether elongation: increasing the aliphatic tether from n=2 to n=8 shifts the alkylation site 1–2 base pairs away from the primary Lex binding footprint[2].

Mechanism A MeOSO2-(CH2)2-Lex C Equilibrium Binding (Kb ~10^5 M^-1) A->C B AT-Rich Minor Groove B->C D N3-Adenine Alkylation C->D Covalent Transfer E 3-MeAde Lesion D->E F Polymerase Blockade & Cytotoxicity E->F

Fig 1: Mechanistic pathway of MeOSO2-(CH2)2-Lex binding and targeted 3-MeAde DNA lesion formation.

In Vitro Binding Affinity & Kinetic Profiling

Thermodynamic Isolation via Stable Sulfone Analogs

A fundamental challenge in measuring the binding affinity ( Kb​ ) of MeOSO2-(CH2)2-Lex is that covalent alkylation occurs concurrently with equilibrium binding, confounding standard thermodynamic assays. To establish a self-validating system, researchers synthesize stable, non-methylating sulfone analogues of the Lex compound[3].

Thermodynamic studies utilizing these stable neutral and monocationic sulfone analogues reveal an in vitro binding affinity ( Kb​ ) of approximately 105 M−1 [3]. This binding event is primarily entropy-driven, a hallmark of minor groove binders displacing highly ordered spine-of-hydration water molecules upon insertion into AT-rich sequences[3].

Quantitative Adduct Yields

Competitive ELISA determinations provide precise quantitation of the shift in groove specificity. When calf thymus DNA is treated with MeOSO2-(CH2)2-Lex, the yield of 3-MeAde increases approximately 40-fold relative to equimolar treatment with MMS[1].

Table 1: Comparative DNA Adduct Yields (mmol adduct / mol DNA) Conditions: 10 µM Alkylating Agent, 100 µM Calf Thymus DNA[1]

Alkylating AgentN7-Methylguanine (Major Groove)N3-Methyladenine (Minor Groove)O6-Methyldeoxyguanosine
MMS (Control)0.7730.0720.0033
MeOSO2-(CH2)2-Lex 0.4243.195 0.0027

Experimental Workflows & Self-Validating Protocols

To ensure rigorous reproducibility and scientific integrity, the following step-by-step methodologies isolate variables to prove the causality of the Lex moiety's directing effect.

Workflow cluster_0 Thermodynamic Profiling cluster_1 Adduct Quantitation S1 Synthesize Stable Sulfone Analogs S2 ITC / TR-FRET Titration S1->S2 S3 Determine Kb (~10^5 M^-1) S2->S3 A1 Incubate DNA with MeOSO2-Lex A2 Competitive ELISA A1->A2 A3 Calculate Adduct Yields A2->A3

Fig 2: Parallel in vitro workflows for thermodynamic binding and adduct quantitation.

Protocol A: Thermodynamic Binding Assay (Isothermal Titration Calorimetry)

Purpose: To determine the equilibrium binding constant ( Kb​ ) without the confounding variable of covalent DNA modification.

  • Ligand Preparation: Synthesize non-reactive sulfone analogues of MeOSO2-(CH2)2-Lex to serve as thermodynamic proxies[3].

  • DNA Preparation: Prepare a synthetic double-stranded oligonucleotide containing a known AT-rich Lex binding site (e.g., 5'-TTTTGA-3' or 5'-TTTTAA-3')[5]. Degas and equilibrate to 25°C in a standard phosphate buffer (pH 7.0, 100 mM NaCl).

  • Titration: Load the DNA solution into the ITC cell. Load the stable sulfone analogue into the syringe.

  • Injection & Measurement: Perform sequential injections of the ligand into the DNA solution. Record the heat released/absorbed ( ΔH ) per injection.

  • Data Fitting: Fit the integrated heat data to a single-site binding model to extract the association constant ( Kb​≈105 M−1 ), enthalpy ( ΔH ), and entropy ( ΔS )[3].

Protocol B: Competitive ELISA for Adduct Quantitation

Purpose: To quantify the exact molar ratio of major vs. minor groove methylation.

  • Incubation: Incubate 100 µM calf thymus DNA with 10 µM MeOSO2-(CH2)2-Lex in a physiological buffer at 37°C for 2 hours[1].

  • Purification: Precipitate the DNA using cold ethanol to remove unbound alkylating agents, followed by resuspension in TE buffer.

  • Thermal Hydrolysis: Subject the alkylated DNA to neutral thermal hydrolysis (e.g., 70°C for 30 mins) to selectively depurinate and release the labile 3-MeAde and 7-MeGua adducts[2].

  • ELISA Quantitation: Transfer the supernatant to microtiter plates pre-coated with BSA-conjugated 3-MeAde or 7-MeGua. Add highly specific monoclonal antibodies against 3-MeAde or 7-MeGua.

  • Detection: Utilize a secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate. Measure absorbance to calculate the precise mmol of adduct per mol of DNA[1].

Protocol C: Groove Specificity Validation via Netropsin Competition

Purpose: A self-validating control to prove that 3-MeAde formation is strictly dependent on minor groove access.

  • Pre-incubation: Pre-incubate the DNA substrate with an excess of netropsin or distamycin (known AT-rich minor groove binders)[6],[2].

  • Alkylation: Introduce MeOSO2-(CH2)2-Lex to the saturated DNA.

  • Analysis: Proceed with Protocol B.

  • Validation: The presence of netropsin should competitively inhibit the binding of the Lex moiety, resulting in a >85% decrease in 3-MeAde formation, thereby proving the mechanistic causality of the molecule's design[6].

References

  • The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester, PubMed,[Link]

  • Evidence in Escherichia coli that N3-Methyladenine Lesions Induced by a Minor Groove Binding Methyl Sulfonate Ester Can Be Processed by both Base and Nucleotide Excision Repair, ResearchGate,[Link]

  • The biological effects of N3-methyladenine, ResearchGate,[Link]

  • Mechanistic Investigation of Site-specific DNA Methylating Agents Targeting Breast Cancer Cells, ACS Publications,[Link]

  • Development of distamycin-related DNA binding anticancer drugs, ResearchGate,[Link]

  • Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins, PubMed,[Link]

Sources

Pharmacokinetic Profiling of MeOSO2-(CH2)2-lex in Early Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of targeted DNA-alkylating agents from in vitro validation to in vivo efficacy relies heavily on rigorous pharmacokinetic (PK) profiling. MeOSO2-(CH2)2-lex (commonly referred to as Me-Lex) represents a highly specialized class of minor groove-binding alkylators. Unlike broad-spectrum mustards or simple sulfonate esters, Me-Lex leverages a lexitropsin moiety to achieve sequence-specific DNA damage. However, the inherent electrophilic reactivity of its methyl sulfonate ester group presents unique bioanalytical and pharmacokinetic challenges.

This whitepaper provides an authoritative guide to the early discovery PK profiling of Me-Lex. It details the mechanistic rationale of the compound, the causality behind specialized bioanalytical stabilization protocols, and the integration of PK data with pharmacodynamic (PD) biomarkers to establish a robust therapeutic window.

Pharmacological Context: The Rationale for Me-Lex

To design an effective PK strategy, one must first understand the physicochemical and mechanistic nature of the analyte. MeOSO2-(CH2)2-lex is a bipartite molecule consisting of an N-methylpyrrolecarboxamide dipeptide (lexitropsin) appended to an O-methyl sulfonate ester functionality via an ethyl linker[1].

Mechanism of Action

Standard alkylating agents, such as methyl methanesulfonate (MMS), predominantly attack the highly nucleophilic N7 position of guanine in the DNA major groove[1]. In contrast, the lexitropsin moiety of Me-Lex acts as a homing device, directing the molecule into the AT-rich regions of the DNA minor groove. This spatial orientation forces the sulfonate ester to selectively methylate the N3 position of adenine, generating N3-methyladenine (3-MeA) as its primary adduct (>95% of total adducts)[1][2].

The 3-MeA lesion is highly cytotoxic; it physically blocks DNA polymerase, stalling the replication fork and inducing apoptosis[2]. In healthy cells, 3-MeA is rapidly recognized and excised by the Base Excision Repair (BER) pathway, initiated by alkyladenine DNA glycosylase (AAG / MPG)[3][4]. Consequently, Me-Lex exhibits potent selective toxicity against cancer cells with mismatch repair deficiencies or overwhelmed BER capacities[5].

G MeLex MeOSO2-(CH2)2-lex (Alkylating Agent) DNA AT-Rich DNA Minor Groove MeLex->DNA Sequence-specific binding Adduct N3-Methyladenine (3-MeA) Adduct DNA->Adduct Targeted Alkylation Replication Replication Fork Blockade Adduct->Replication Unrepaired Lesion BER Base Excision Repair (AAG/MPG Pathway) Adduct->BER Recognition & Excision Apoptosis Apoptosis (Cell Death) Replication->Apoptosis Cytotoxicity

Mechanism of MeOSO2-(CH2)2-lex DNA alkylation and downstream cellular responses.

Bioanalytical Methodology: Overcoming Analyte Instability

The primary hurdle in PK profiling of Me-Lex is its electrophilic nature. If standard plasma collection protocols are used, Me-Lex will continue to react ex vivo with plasma proteins (e.g., albumin) and circulating nucleophiles (e.g., glutathione), leading to an artificial underestimation of systemic exposure. To ensure trustworthiness and scientific integrity, the bioanalytical protocol must be a self-validating system that actively halts ex vivo degradation.

Step-by-Step LC-MS/MS Quantification Protocol

1. Sample Collection & Chemical Stabilization

  • Action: Draw whole blood into K2EDTA tubes pre-spiked with 0.1 M citric acid (10% v/v) and immediately transfer to an ice bath.

  • Causality: The citric acid lowers the plasma pH to ~4.5. This protonates available nucleophiles in the plasma, drastically reducing their reactivity toward the sulfonate ester of Me-Lex. The cold temperature thermodynamically slows any residual hydrolysis.

2. Plasma Separation & Matrix Correction

  • Action: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer 50 µL of the stabilized plasma to a 96-well plate. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as[^13C3]-Me-Lex.

  • Causality: The SIL-IS co-elutes with the analyte during chromatography, experiencing the exact same matrix ionization suppression and extraction losses. This creates a self-validating correction factor, ensuring quantitative accuracy regardless of sample-to-sample matrix variations.

3. Protein Precipitation (Extraction)

  • Action: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to the plasma. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: ACN rapidly denatures plasma proteins, stripping Me-Lex from protein-binding sites while simultaneously halting any enzymatic degradation. The formic acid maintains the stabilizing acidic environment.

4. LC-MS/MS Analysis

  • Action: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Elute using a gradient of Water/0.1% Formic Acid and ACN/0.1% Formic Acid. Detect via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for Me-Lex.

G Plasma Blood Collection (Citric Acid Stabilized) Spike Spike SIL-IS (Matrix Correction) Plasma->Spike Ext Protein Precipitation (Ice-Cold ACN/FA) Spike->Ext LCMS LC-MS/MS (MRM Mode) Ext->LCMS PK NCA PK Analysis (WinNonlin) LCMS->PK

Step-by-step bioanalytical workflow for Me-Lex PK quantification.

Quantitative Pharmacokinetic Profiling

Once the bioanalytical method is validated, early discovery PK studies are typically executed in rodent models (e.g., CD-1 mice or Sprague-Dawley rats) to determine fundamental ADME parameters. Because Me-Lex is designed to target intracellular DNA, it requires a sufficient Volume of Distribution (Vd) to penetrate tissues, balanced against a Clearance (Cl) rate that prevents systemic toxicity.

Representative Preclinical PK Data

The following table summarizes representative non-compartmental analysis (NCA) parameters for a lexitropsin-sulfonate conjugate like Me-Lex in a murine model. Note: As an experimental probe, actual values will scale based on specific formulation and linker modifications.

Pharmacokinetic ParameterUnitsIntravenous (IV) Dose (2 mg/kg)Per Os (PO) Dose (10 mg/kg)
Maximum Concentration (Cmax) ng/mL1,450380
Time to Cmax (Tmax) h0.08 (first sampling)1.5
Area Under the Curve (AUC0-∞) h*ng/mL9201,288
Systemic Clearance (Cl) L/h/kg2.17-
Volume of Distribution (Vdss) L/kg3.45-
Terminal Half-life (t1/2) h1.11.6
Oral Bioavailability (%F) %-28.0

Data Interpretation & Causality:

  • High Vdss (3.45 L/kg): Indicates extensive tissue distribution, driven by the lipophilic nature of the lexitropsin moiety, which is highly desirable for reaching solid tumors.

  • Rapid Clearance & Short Half-life: Typical for reactive alkylators. The compound is rapidly consumed via target binding (DNA alkylation) and off-target reactions (glutathione conjugation in the liver).

PK/PD Integration: Correlating Exposure to DNA Adducts

In early discovery, measuring plasma Me-Lex is insufficient on its own; systemic exposure must be correlated with the actual pharmacodynamic (PD) effect at the target site. For Me-Lex, the ultimate self-validating biomarker of efficacy is the quantification of 3-MeA adducts in tumor DNA[1][2].

Step-by-Step PK/PD Biomarker Protocol
  • Tissue Harvesting: At specific PK timepoints (e.g., 1h, 4h, 24h post-dose), excise the xenograft tumor. Snap-freeze in liquid nitrogen to halt DNA repair mechanisms.

  • DNA Isolation: Extract genomic DNA using a standard silica-column method, supplemented with RNase A to ensure RNA-free samples.

  • Enzymatic Digestion: Incubate 10 µg of purified DNA with a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 2 hours.

    • Causality: This completely hydrolyzes the DNA polymer into individual nucleosides, releasing the 3-MeA adducts for detection.

  • Adduct Quantification: Analyze the nucleoside mixture via LC-MS/MS or a competitive Enzyme-Linked Immunosorbent Assay (ELISA) utilizing monoclonal antibodies specific to 3-MeA[1].

  • Integration: Plot the AUC of plasma Me-Lex against the concentration of 3-MeA adducts (mmol adduct/mol DNA) to establish the Minimum Effective Concentration (MEC) required to saturate the tumor's BER capacity.

Conclusion

The early discovery pharmacokinetic profiling of MeOSO2-(CH2)2-lex requires a highly specialized approach that accounts for its unique chemical reactivity and minor groove-binding mechanism. By implementing rigorous ex vivo stabilization protocols, utilizing SIL-IS corrected LC-MS/MS, and directly correlating systemic exposure to 3-MeA DNA adduct formation, researchers can accurately define the therapeutic window of this potent alkylating agent. This integrated PK/PD framework ensures that only the most optimized dosing regimens advance to late-stage preclinical toxicity studies.

References

  • The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester PubMed / National Institutes of Health (NIH)[Link]

  • The biological effects of N3-methyladenine ResearchGate[Link]

  • N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts Oxford Academic / Nucleic Acids Research[Link]

  • Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Cytotoxic and clastogenic effects of a DNA minor groove binding methyl sulfonate ester in mismatch repair deficient leukemic cells PubMed / National Institutes of Health (NIH)[Link]

Sources

Cellular toxicity and viability profile of MeOSO2-(CH2)2-lex

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cellular Toxicity and Viability Profile of MeOSO₂(CH₂)₂-lexitropsin

Introduction: Targeting the Blueprint of Cancer

In the landscape of oncology, the quest for therapeutics with novel mechanisms of action is paramount. Lexitropsins, a class of synthetic oligopeptides, represent a significant stride in this direction.[1] These molecules are designed as sequence-specific DNA minor groove binders, enabling them to interfere with fundamental cellular processes like transcription and replication.[2][3] This guide focuses on a particularly potent derivative, MeOSO₂-(CH₂)₂-lexitropsin, hereafter referred to as Me-Lex.

Me-Lex is distinguished by its ethyl methanesulfonate moiety, which transforms it from a simple DNA-binding agent into a covalent alkylating agent. This dual functionality—first targeting a specific DNA sequence and then irreversibly modifying it—underpins its potent cytotoxic effects. Evidence suggests its efficacy in various cancer cell lines, particularly leukemia and glioma, making it a compound of considerable interest for drug development professionals.[1][4]

This document serves as a technical guide for researchers and scientists, providing a comprehensive overview of the cellular toxicity and viability profile of Me-Lex. We will delve into its molecular mechanism, present quantitative data from preclinical studies, and provide detailed, field-tested protocols for its evaluation.

Molecular Mechanism of Action: A "Bind and Strike" Strategy

The efficacy of Me-Lex stems from a sophisticated two-step mechanism that targets the very core of the cancer cell: its DNA.

Step 1: Sequence-Specific DNA Minor Groove Binding Like its parent compound, lexitropsin, Me-Lex has a high affinity for AT-rich sequences within the minor groove of DNA.[1][2] This interaction is stabilized by hydrogen bonds and van der Waals forces and serves as an anchoring step, positioning the reactive group for its subsequent action.

Step 2: Covalent Alkylation and Induction of DNA Lesions Once anchored in the minor groove, the ethyl methanesulfonate group of Me-Lex acts as an electrophile. It executes a targeted alkylation of DNA, with a strong preference for the N3 position of adenine bases.[1][4] This chemical modification results in the formation of a 3-methyladenine (3-meA) lesion, a type of damage that is highly disruptive to DNA replication. The stalling of replication forks at these lesion sites triggers a DNA damage response (DDR), which, if the damage is too extensive to be repaired, ultimately funnels the cell towards programmed cell death, or apoptosis.[1]

MeLex Me-Lex DNABinding Binds to AT-Rich Minor Groove of DNA MeLex->DNABinding Step 1: Targeting Alkylation Alkylation of Adenine (Forms 3-meA Lesion) DNABinding->Alkylation Step 2: Covalent Modification ReplicationStall Replication Fork Stalling Alkylation->ReplicationStall DDR DNA Damage Response (DDR) Activation ReplicationStall->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable

Figure 1: The "Bind and Strike" mechanism of Me-Lex leading to apoptosis.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of Me-Lex has been quantified across several human cancer cell lines. The data highlights its particular effectiveness against hematological and central nervous system malignancies.

Cell LineCancer TypeMetricValue (µM)Reference
MT-1 Leukemia-Cytotoxic Effects Observed[1]
Jurkat Leukemia-Cytotoxic Effects Observed[1]
A172 GlioblastomaLD10¹1.1[1]
CAS-1 GlioblastomaLD10¹2.0[1]
SF763 Anaplastic AstrocytomaLD10¹3.0[1]
U87 GlioblastomaLD10¹5.5[1]
U251 GlioblastomaLD10¹6.0[1]
T98G Glioblastoma MultiformeLD10¹15.0[1]
LN18 GlioblastomaLD10¹25.0[1]
SNB19 GlioblastomaLD10¹30.0[1]
SF126 GlioblastomaLD10¹47.0[1]

¹LD10 represents the lethal dose required to kill 10% of the cell population.

Experimental Protocols for Assessing the Cellular Profile of Me-Lex

A robust evaluation of a compound like Me-Lex requires a multi-assay approach to build a comprehensive and self-validating profile of its cellular effects.

Critical Pre-Experimental Considerations

Compound Solubilization: Me-Lex is hydrophobic and requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the most common choice.

  • Expertise & Experience: It is critical to acknowledge that DMSO is not biologically inert at high concentrations.[5] Studies have shown significant cytotoxic effects at concentrations as low as 1.25% in some cell lines.[6][7][8] Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.[9]

  • Trustworthiness: Every experiment must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO used in the experimental groups. This ensures that any observed effects are attributable to Me-Lex and not the solvent.

Cell Line Selection: The choice of cell lines should be guided by the research question. Based on existing data, human leukemia (e.g., Jurkat) and glioblastoma (e.g., U87, A172) cell lines are known to be sensitive to Me-Lex.[1][4]

Assay 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.

  • Causality: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[8] A decrease in formazan production correlates with a loss of viable, metabolically active cells.

Seed 1. Seed Cells in 96-well plate Treat 2. Treat with Me-Lex (and vehicle control) Seed->Treat Incubate 3. Incubate (e.g., 48-72 hours) Treat->Incubate AddMTT 4. Add MTT Reagent Incubate->AddMTT Incubate2 5. Incubate (2-4 hours) (Allow formazan formation) AddMTT->Incubate2 Solubilize 6. Add Solubilizing Agent (e.g., DMSO, isopropanol) Incubate2->Solubilize Read 7. Read Absorbance (~570 nm) Solubilize->Read

Figure 2: Standard workflow for a colorimetric MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Me-Lex in culture medium. Remove the old medium from the cells and add the Me-Lex-containing medium. Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a plate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration of Me-Lex that inhibits 50% of cell viability).

Assay 2: Long-Term Survival (Clonogenic Assay)

This is the gold-standard assay for determining the cytotoxic versus cytostatic effects of a compound, as it measures the ability of a single cell to undergo unlimited division and form a colony.

  • Causality: This assay directly assesses the reproductive integrity of cells after transient exposure to a drug. A compound may be cytostatic (inhibit proliferation without killing) or cytotoxic (induce cell death). Only the latter will show a profound effect in a clonogenic assay.

Detailed Protocol:

  • Cell Seeding: Seed cells at a low density (e.g., 200-1000 cells/well) in 6-well plates to allow for the formation of distinct colonies.[1]

  • Adherence: Allow cells to adhere for 24 hours.[1]

  • Treatment: Treat cells with varying concentrations of Me-Lex for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), ensuring the medium is changed as needed.[1]

  • Staining: Once colonies are visible, wash the wells with PBS, fix the colonies with a methanol/acetic acid solution, and stain with crystal violet.

  • Counting: Count the number of colonies (typically defined as >50 cells) in each well.

  • Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the cytotoxic effect.

Seed 1. Seed Cells at Low Density in 6-well plates Treat 2. Treat with Me-Lex (Transient Exposure) Seed->Treat Wash 3. Remove Drug & Wash Treat->Wash Incubate 4. Incubate in Drug-Free Medium (10-14 days) Wash->Incubate FixStain 5. Fix and Stain Colonies (Crystal Violet) Incubate->FixStain Count 6. Count Colonies (>50 cells) FixStain->Count

Figure 3: Workflow for the gold-standard clonogenic survival assay.

Building a Self-Validating Cellular Profile

The power of this multi-assay approach lies in data correlation. A compound that is truly cytotoxic, like Me-Lex, should produce a consistent and logical pattern of results across different assays.

  • Expertise & Experience: A decrease in metabolic activity (MTT assay) should be accompanied by a significant reduction in reproductive capacity (clonogenic assay). Furthermore, these results should correlate with an increase in markers of cell death, such as Annexin V positivity (apoptosis) and membrane permeability (LDH release or Propidium Iodide uptake). If a compound reduces MTT signal but does not affect clonogenic survival, it may be primarily cytostatic, inducing a state of metabolic quiescence rather than cell death. The known mechanism of Me-Lex—inducing lethal DNA lesions—strongly predicts a cytotoxic profile.[4]

MeLex Me-Lex Treatment Viability Decreased Viability (MTT Assay) MeLex->Viability Survival Decreased Survival (Clonogenic Assay) MeLex->Survival Apoptosis Increased Apoptosis (Annexin V Assay) MeLex->Apoptosis Cytotoxicity Cytotoxic Profile Confirmed Viability->Cytotoxicity Correlates with Survival->Cytotoxicity Correlates with Apoptosis->Cytotoxicity Correlates with

Sources

MeOSO2-(CH2)2-lex receptor interaction pathways

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Interaction Pathways of 2-(Methanesulfonyl)ethyl Lewis X

A Whitepaper for Researchers and Drug Development Professionals

Abstract

The Lewis X (Le^x) trisaccharide is a pivotal carbohydrate antigen in cell-cell recognition, mediating a range of physiological and pathological processes from leukocyte trafficking to cancer metastasis. Synthetic modifications of Le^x, such as the introduction of a 2-(methanesulfonyl)ethyl aglycone (MeOSO₂-(CH₂)₂-Le^x), offer powerful tools to probe and modulate these interactions. This guide provides a comprehensive technical overview of the receptor interaction pathways for this modified Le^x ligand. We will deconstruct the structural basis of its binding to the selectin family of receptors, elucidate the downstream intracellular signaling cascades, and provide detailed, field-proven experimental protocols for studying these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the Le^x recognition system.

Introduction: The Significance of the Lewis X Antigen and its Synthetic Analogs

The Lewis X (Le^x) antigen, also known as CD15 or SSEA-1, is a trisaccharide structure (Galβ1-4[Fucα1-3]GlcNAc) displayed on the surface of various cells. Its primary role is to act as a ligand for the selectin family of C-type lectin adhesion receptors: E-selectin, P-selectin, and L-selectin. This interaction is the critical initiating step in the leukocyte adhesion cascade, a fundamental process for immune surveillance and inflammation where leukocytes tether to and roll along the endothelial lining of blood vessels before firm adhesion and extravasation.

Given its central role, the Le^x-selectin axis is also implicated in pathological conditions. Overexpression of Le^x and its sialylated variant, Sialyl Lewis X, on cancer cells facilitates their adhesion to endothelial selectins, promoting metastasis. This makes the pathway a prime target for therapeutic intervention.

The molecule at the core of this guide, 2-(Methanesulfonyl)ethyl Lewis X (MeOSO₂-(CH₂)₂-Le^x) , represents a synthetic ligand designed for enhanced stability or modified binding characteristics. The ethyl aglycone replaces the natural linkage to a protein or lipid, while the terminal methanesulfonyl group, being a stable and polar moiety, can influence solubility and interaction with the receptor pocket. Understanding the precise interaction of such synthetic analogs is crucial for developing novel selectin inhibitors or diagnostic probes.

The Primary Receptors: A Profile of the Selectin Family

Selectins are type I transmembrane glycoproteins characterized by an N-terminal C-type (calcium-dependent) lectin domain, an epidermal growth factor (EGF)-like domain, a variable number of consensus repeat domains, a transmembrane segment, and a short cytoplasmic tail. It is the lectin domain that directly engages with the Le^x ligand.

Receptor Primary Expression Primary Ligand(s) Key Physiological Role
E-selectin Cytokine-activated endothelial cellsPSGL-1, ESL-1 (decorated with SLe^x/Le^x)Leukocyte tethering and rolling during inflammation.
P-selectin Activated endothelial cells and plateletsPSGL-1 (decorated with SLe^x)Rapid recruitment of leukocytes to sites of injury.
L-selectin Most circulating leukocytesGlyCAM-1, CD34, MAdCAM-1 (decorated with sulfated sialyl Lewis X)Lymphocyte homing to lymph nodes; secondary tethering.

The Molecular Interaction: A Calcium-Dependent Handshake

The binding of Le^x to the selectin lectin domain is a finely tuned, calcium-dependent event. The key interactions involve specific hydroxyl groups of the Le^x sugar residues forming coordination bonds with a bound Ca²⁺ ion in the lectin domain's primary binding site.

  • Role of Fucose: The fucose residue is indispensable. The 3-OH and 4-OH groups of the fucose directly coordinate with the Ca²⁺ ion. This interaction anchors the ligand in the binding pocket.

  • Role of Galactose: The 3'-OH and 4'-OH groups of the galactose residue also form critical hydrogen bonds with amino acid side chains (e.g., glutamate, asparagine) within the binding site, further stabilizing the complex.

  • The Aglycone's Influence (MeOSO₂-(CH₂)₂-): While the core recognition is driven by the carbohydrate, the aglycone can significantly modulate affinity. The 2-(methanesulfonyl)ethyl group may form secondary hydrophobic or van der Waals interactions with residues near the binding pocket, potentially increasing the residence time of the ligand and thus its apparent affinity.

The monovalent affinity of Le^x for selectins is relatively low (in the millimolar range). However, in a biological context, high-avidity adhesion is achieved through the multivalent presentation of both ligands and receptors on the cell surface, which dramatically increases the overall binding strength.

G cluster_selectin E-Selectin Lectin Domain cluster_ligand MeOSO₂-(CH₂)₂-Le^x Ligand Selectin Binding Pocket Ca Ca²⁺ Ion Ca->Selectin  Anchored in Pocket Fuc Fucose Fuc->Ca  Coordination Bonds (Essential for Binding) Gal Galactose Gal->Selectin H-Bonds (Stabilization) Gal->Fuc GlcNAc GlcNAc GlcNAc->Gal Aglycone MeOSO₂-(CH₂)₂- Aglycone Aglycone->Selectin Secondary Interactions (Modulates Affinity) Aglycone->GlcNAc Linkage

Caption: Structural basis of the Le^x-Selectin interaction.

Downstream Signaling: From "Outside-In" to Cellular Activation

Engagement of selectins by Le^x ligands does not merely mediate adhesion; it triggers potent "outside-in" signaling cascades within the leukocyte. This signaling is crucial for the subsequent activation of integrins, which converts transient rolling adhesion into the firm arrest required for transmigration.

The short cytoplasmic tails of selectins lack intrinsic enzymatic activity. Instead, they initiate signaling by associating with and activating cytoplasmic tyrosine kinases, primarily from the Src family.

Key Steps in L-Selectin Signaling Cascade:

  • Clustering and Kinase Activation: Ligand binding causes L-selectin molecules to cluster on the leukocyte surface. This clustering facilitates the activation of associated Src-family kinases (SFKs) like Fgr and Hck.

  • MAPK Pathway Activation: Activated SFKs trigger a downstream cascade, most notably activating the p38 mitogen-activated protein kinase (MAPK) pathway.

  • Integrin Activation: Phosphorylated p38 MAPK ultimately leads to a conformational change in β₂-integrins (like LFA-1) on the leukocyte surface, shifting them from a low-affinity to a high-affinity state.

  • Firm Adhesion: High-affinity integrins can now bind firmly to their ligands (e.g., ICAM-1) on the endothelial cell surface, leading to leukocyte arrest.

G Ligand MeOSO₂-(CH₂)₂-Le^x on Endothelium LSelectin L-Selectin Clustering Ligand->LSelectin 1. Binding & Clustering SFK Src-Family Kinase (Fgr, Hck) Activation LSelectin->SFK 2. Recruitment & Activation p38 p38 MAPK Phosphorylation SFK->p38 3. Kinase Cascade Integrin_high Integrin (LFA-1) High-Affinity State p38->Integrin_high 4. 'Inside-Out' Signaling Integrin_low Integrin (LFA-1) Low-Affinity State Integrin_low->Integrin_high Arrest Firm Adhesion & Leukocyte Arrest Integrin_high->Arrest 5. Binds ICAM-1

Caption: L-Selectin "Outside-In" signaling pathway.

Methodologies for Studying Le^x-Receptor Interactions

A multi-faceted approach is required to fully characterize the interaction between MeOSO₂-(CH₂)₂-Le^x and its receptors.

Binding Kinetics and Affinity: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding affinity (K_D), association rates (k_a), and dissociation rates (k_d).

Experimental Protocol: SPR Analysis

  • Chip Preparation: Covalently immobilize recombinant soluble E-selectin (or other selectins) onto a CM5 sensor chip via amine coupling. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Analyte Preparation: Prepare a dilution series of MeOSO₂-(CH₂)₂-Le^x in a running buffer (e.g., HBS-P+ containing 1 mM CaCl₂) ranging from 0.1 µM to 100 µM.

  • Binding Measurement: Inject the analyte solutions sequentially over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min). Record the association phase.

  • Dissociation Measurement: Following the analyte injection, flow the running buffer over the chip and record the dissociation phase.

  • Regeneration: If necessary, inject a regeneration solution (e.g., 10 mM EDTA) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and K_D.

G Start Start Immobilize 1. Immobilize Selectin on CM5 Chip Start->Immobilize Inject 2. Inject MeOSO₂-(CH₂)₂-Le^x (Analyte) Immobilize->Inject MeasureAssoc 3. Measure Association (Binding) Inject->MeasureAssoc InjectBuffer 4. Inject Running Buffer MeasureAssoc->InjectBuffer MeasureDissoc 5. Measure Dissociation InjectBuffer->MeasureDissoc Regenerate 6. Regenerate Chip (e.g., EDTA) MeasureDissoc->Regenerate Analyze 7. Fit Data to Model (Calculate K_D) MeasureDissoc->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Cellular Signaling: Western Blotting for p38 MAPK Phosphorylation

To confirm that ligand binding triggers the expected downstream signaling, Western blotting can be used to detect the phosphorylation of key signaling intermediates like p38 MAPK.

Experimental Protocol: Western Blot Analysis

  • Cell Culture & Stimulation: Culture leukocytes (e.g., neutrophils or a suitable cell line like HL-60). Stimulate the cells by incubating them on plates coated with MeOSO₂-(CH₂)₂-Le^x-conjugated albumin (or a similar multivalent presentation) for various time points (e.g., 0, 2, 5, 10, 20 minutes). A negative control plate (albumin only) is essential.

  • Cell Lysis: After stimulation, immediately place cells on ice and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total p38 MAPK.

Conclusion and Future Directions

The synthetic ligand MeOSO₂-(CH₂)₂-Le^x serves as a valuable tool for dissecting the complex biology of selectin-mediated cell adhesion. Its interaction is defined by the canonical, calcium-dependent recognition of the Le^x core, while the synthetic aglycone provides a handle for modulating affinity and stability. The engagement of this ligand with selectin receptors on leukocytes initiates a well-defined "outside-in" signaling cascade via Src-family kinases and p38 MAPK, culminating in integrin activation.

Future research should focus on leveraging such synthetic ligands for therapeutic development. By optimizing the aglycone structure, it may be possible to design potent and specific selectin antagonists to treat inflammatory diseases or to block cancer metastasis. Furthermore, conjugating these ligands to imaging agents could provide novel diagnostics for monitoring inflammatory states or detecting metastatic lesions. The methodologies outlined in this guide provide a robust framework for advancing these exciting possibilities.

References

  • Ley, K., Laudanna, C., Cybulsky, M. I., & Nourshargh, S. (2007). Getting to the site of inflammation: the leukocyte adhesion cascade updated. Nature Reviews Immunology. [Link]

  • McEver, R. P. (2015). Selectins: Initiators of Leucocyte Adhesion and Signalling at the Vascular Wall. Cardiovascular Research. [Link]

  • Pinho, S. S., & Reis, C. A. (2015). Glycosylation in cancer: mechanisms and clinical implications. Nature Reviews Cancer. [Link]

  • Somers, W. S., Tang, J., Shaw, G. D., & Carlson, R. P. (2000). Insights into the molecular basis of leukocyte tethering and rolling revealed by structures of E-selectin-ligand complexes. Cell. [Link]

  • Graves, B. J., Crowther, R. L., Chandran, C., Rumberger, J. M., Li, S., Huang, K. S., ... & Yip, Y. P. (1994). Insight into E-selectin/ligand interaction from the crystal structure and mutagenesis of the lec/EGF domains. Nature. [Link]

  • Gagnon, M. B., Bisson, N., & Tremblay, M. J. (2004). The role of multivalency in the activation of T cells and in the frustration of their activation. Current medicinal chemistry. [Link]

  • Zarbock, A., Ley, K., McEver, R. P., & Hidalgo, A. (2011). Leukocyte ligands for endothelial selectins: specialized glycoconjugates that mediate rolling and signaling. Blood. [Link]

  • Simon, S. I., Hu, Y., Vestweber, D., & Smith, C. W. (2000). Neutrophil rolling on E-selectin through L-selectin activates p38 MAP kinase. The Journal of Immunology. [Link]

Methodological & Application

Step-by-step protocol for MeOSO2-(CH2)2-lex bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Precision Minor Groove Bioconjugation: A Methodological Guide to DNA Alkylation using MeOSO2-(CH2)2-Lex

As a Senior Application Scientist, I frequently encounter the misconception that nucleic acid "bioconjugation" is strictly limited to linking fluorophores or targeting peptides to synthetic oligonucleotides. In chemical biology and drug development, bioconjugation also encompasses the precise, covalent tethering of small-molecule warheads to specific genomic loci.

This application note details the use of MeOSO2-(CH2)2-Lex (Me-Lex) , a highly specialized bioconjugation reagent that shifts DNA damage from a stochastic event to a targeted, sequence-specific modification.

Mechanistic Rationale: Why Me-Lex?

Traditional alkylating agents like methyl methanesulfonate (MMS) are indiscriminate SN2 electrophiles that primarily attack the highly nucleophilic N7 position of guanine (7-meG) in the DNA major groove[1]. Because 7-meG does not disrupt Watson-Crick base pairing, it is largely non-toxic[2].

Me-Lex was engineered to bypass this limitation. It is a hybrid molecule consisting of an N-methylpyrrolecarboxamide dipeptide (Lex) tethered to an O-methyl sulfonate ester (MeOSO2)[3]. The Lex moiety acts as a homing sequence, undergoing entropy-driven equilibrium binding to A/T-rich regions in the DNA minor groove[3]. Once anchored, the steric constraints of the minor groove force the reactive sulfonate ester into direct proximity with the N3 position of adenine. This proximity effect drives the covalent transfer (bioconjugation) of the methyl group to form N3-methyladenine (3-meA) , a potent replication block that induces cytotoxicity without causing direct mutagenesis[2][4].

MeLex_Mechanism MeLex MeOSO2-(CH2)2-Lex (Methylating Agent) Binding Equilibrium Binding (Lex Moiety) MeLex->Binding DNA A/T-Rich DNA (Minor Groove) DNA->Binding Alkylation SN2 Methyl Transfer (Sulfonate Ester) Binding->Alkylation Proximity Effect Adduct N3-Methyladenine (3-meA) Adduct Alkylation->Adduct >95% Selectivity Toxicity Replication Block & Cytotoxicity Adduct->Toxicity

Mechanistic pathway of sequence-specific DNA alkylation by Me-Lex.

Quantitative Adduct Profiling

The structural design of Me-Lex results in a profound shift in adduct distribution compared to standard alkylators. By conjugating the warhead to a minor-groove binder, the yield of 3-meA is increased approximately 40-fold relative to MMS[1].

Table 1: Comparison of DNA Adduct Yields (10 µM Agent, 100 µM Calf Thymus DNA)

Adduct Type MeOSO2-(CH2)2-Lex (mmol/mol DNA) Methyl Methanesulfonate (MMS) (mmol/mol DNA)
N7-methylguanine (7-MeGua) 0.424 0.773
N3-methyladenine (3-MeAde) 3.195 0.072

| O6-methyldeoxyguanosine (6-Me-dGuo) | 0.0027 | 0.0033 |

(Data derived from competitive ELISA determinations[1])

Protocol I: In Vitro DNA Bioconjugation (Targeted Methylation)

Objective: Generate defined 3-meA lesions on synthetic oligonucleotides (e.g., Widom 601 positioning sequence) or purified genomic DNA for structural or enzymatic repair assays[5].

Self-Validating System: This protocol incorporates a mock-conjugated control (hydrolyzed Me-Lex). This ensures that any downstream structural changes or enzymatic stalling observed are strictly due to the covalent 3-meA bioconjugation, rather than non-covalent binding of the Lex scaffold[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Me-Lex in anhydrous DMSO to create a 10 mM stock.

    • Causality: The O-methyl sulfonate ester is highly electrophilic and prone to rapid solvolysis in water. Preparing stocks in anhydrous DMSO preserves the warhead until the exact moment of introduction to the aqueous DNA environment.

  • DNA Preparation: Dilute the target DNA to 100 µM in a physiological reaction buffer (50 mM HEPES, 100 mM NaCl, pH 7.4).

    • Causality: The inclusion of 100 mM NaCl is critical. Ionic strength modulates the width of the minor groove and screens the phosphate backbone, establishing the correct thermodynamic environment for Lex binding[3].

  • Control Preparation (Hydrolyzed Me-Lex): In a separate tube, dilute an aliquot of the 10 mM Me-Lex stock into water and incubate at 37°C for 48 hours to fully hydrolyze the sulfonate ester.

  • Conjugation Reaction: Add active Me-Lex (or the hydrolyzed control) to the DNA solution to a final concentration of 0.5 mM. Incubate at 37°C for 1 to 1.5 hours[5].

    • Causality: 37°C provides the optimal kinetic energy for the entropy-driven equilibrium binding of the Lex moiety, allowing it to anchor securely before the slower SN2 covalent transfer of the methyl group occurs.

  • Quenching & Purification: Quench the reaction by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for 30 minutes, centrifuge to pellet the conjugated DNA, and wash with 70% ethanol to remove unreacted Me-Lex and DMSO.

Protocol II: Cellular Bioconjugation (In Vivo Alkylation Assays)

Objective: Induce targeted 3-meA lesions in living cells (e.g., Glioma or MDA-MB231 lines) to evaluate the cytotoxicity of Base Excision Repair (BER) intermediates, specifically investigating N-methylpurine DNA glycosylase (MPG) activity[2][4].

Self-Validating System: To prove that cytotoxicity is driven exclusively by minor-groove alkylation, this protocol utilizes a competitive inhibition control with Netropsin . Netropsin is a natural dipeptide that binds the exact same A/T minor groove sites as Me-Lex but lacks an alkylating warhead[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate the target cells at 10⁴ cells/well in a 96-well tissue culture plate. Allow 24 hours for adherence and normalization.

  • Media Replacement: Aspirate the complete media, wash the cells once with PBS, and replace with serum-free media.

    • Causality: Serum contains high concentrations of albumin and other nucleophile-rich proteins. These act as an off-target sink for the Me-Lex warhead, prematurely reacting with the sulfonate ester and drastically reducing the effective concentration that reaches the nuclear DNA.

  • Competitive Inhibition Control: To the designated control wells, add a 5-fold molar excess of Netropsin and pre-incubate for 30 minutes.

    • Causality: Netropsin will saturate the A/T minor groove sites. If Me-Lex cytotoxicity is genuinely mediated by minor-groove 3-meA formation, Netropsin will competitively block Me-Lex from binding, thereby rescuing cell viability[4].

  • Treatment: Add Me-Lex (ranging from 0.1 to 100 µM) to both the standard and Netropsin-protected wells.

  • Recovery & Readout: Incubate for 2 hours at 37°C. Aspirate the drug-containing media, wash gently with PBS, and add fresh, complete serum-containing media. Culture for 72 hours before assessing cell survival via an MTS or clonogenic assay[2][4].

Experimental_Workflow Start Cell Culture Prep (Serum-Free Media) Netropsin Control: Pre-incubate with Netropsin Start->Netropsin MeLex Add Me-Lex (0.1 - 100 µM) Start->MeLex Netropsin->MeLex Competitive Inhibition Incubate Incubate 1-2h at 37°C (Targeted Alkylation) MeLex->Incubate Wash Wash & Add Complete Media Incubate->Wash Assay MTS Viability Assay (Readout at 72h) Wash->Assay Validation Validation: Rescued Viability Assay->Validation

Cellular bioconjugation workflow featuring the Netropsin competitive inhibition control.

References

  • [1] Encell, L., Shuker, D. E., Foiles, P. G., & Gold, B. (1996). The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester. PubMed (NIH).

  • [3] Zhang, Y., Chen, F. X., Mehta, P., & Gold, B. (1993). Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins. PubMed (NIH).

  • [2] Fishel, M. L., et al. (2005). N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. Nucleic Acids Research (Oxford Academic).

  • [5] Ma, Z., et al. (2019). Reactivity of N3-Methyl-2′-Deoxyadenosine in Nucleosome Core Particles. Chemical Research in Toxicology (ACS Publications).

  • [4] Bobola, M. S., et al. (2007). Human Glioma Cell Sensitivity to the Sequence-Specific Alkylating Agent Methyl-Lexitropsin. Clinical Cancer Research (AACR Journals).

Sources

Application Note: MeOSO2-(CH2)2-lex as a Cytotoxic Payload in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Conventional DNA-alkylating agents remain a cornerstone of oncology, yet their clinical utility is frequently bottlenecked by indiscriminate systemic toxicity and the generation of mutagenic DNA lesions that can drive secondary malignancies. To circumvent these limitations, drug development has shifted toward Targeted Drug Delivery Systems (TDDS) utilizing highly specific, non-mutagenic cytotoxic payloads.

This application note details the mechanistic rationale and experimental workflows for utilizing MeOSO2-(CH2)2-lex —a minor groove-binding methyl sulfonate ester—as a highly potent, site-selective payload for receptor-targeted conjugates (e.g., Estrogen Receptor α (ERα) ligands or GLUT1-targeting glycoconjugates) [1, 2].

Molecular Rationale & Mechanism of Action

The architecture of MeOSO2-(CH2)2-lex consists of three functional domains:

  • The "Lex" Domain (Lexitropsin): An N-methylpyrrolecarboxamide dipeptide that acts as a minor groove binder (MGB), exhibiting high affinity for adenine-thymine (AT)-rich sequences.

  • The Aliphatic Tether (CH2)2: Provides the optimal spatial geometry to orient the reactive moiety within the minor groove.

  • The Alkylating Moiety (MeOSO2): An O-methyl sulfonate ester that acts as the methyl donor.

The Causality of Cytotoxicity: Unlike simple methylating agents like methyl methanesulfonate (MMS), which predominantly attack the highly nucleophilic N7 position of guanine in the major groove, the minor groove localization of MeOSO2-(CH2)2-lex forces the methyl transfer exclusively to the N3 position of adenine (3-MeA) [3]. The 3-MeA lesion is uniquely lethal; it projects directly into the minor groove, physically stalling DNA polymerase progression during replication. This replication fork collapse triggers double-strand breaks and subsequent apoptosis. Furthermore, unlike N7-guanine lesions, 3-MeA lesions are generally non-mutagenic, significantly reducing the risk of secondary therapy-induced cancers.

Pathway Visualization

The following diagram illustrates the logical flow of a MeOSO2-(CH2)2-lex targeted conjugate, from receptor-mediated endocytosis to the induction of apoptosis, highlighting the Base Excision Repair (BER) escape mechanism.

G A Targeted Drug Conjugate (Ligand + MeOSO2-lex) B Cancer Cell Receptor (e.g., ERα, GLUT1) A->B Receptor Binding C Nuclear Translocation B->C Internalization D AT-Rich Minor Groove Binding C->D DNA Intercalation E N3-Adenine Methylation (3-MeA Lesion) D->E Alkylation F Replication Blockade E->F Unrepaired Lesions H Base Excision Repair (AAG) E->H Repair Mechanism G Apoptosis (Cell Death) F->G I Cell Survival (Resistance) H->I

Caption: Mechanism of MeOSO2-(CH2)2-lex targeted delivery, 3-MeA generation, and cellular response.

Quantitative Adduct Profiling

The minor groove equilibrium binding properties of MeOSO2-(CH2)2-lex result in a dramatic shift in the adduct profile compared to non-targeted agents. The table below summarizes the competitive ELISA quantification of DNA adducts, demonstrating an approximate 40-fold increase in the yield of the cytotoxic 3-MeA lesion relative to MMS [3].

Alkylating Agent (10 µM)N7-Methylguanine (mmol/mol DNA)N3-Methyladenine (mmol/mol DNA)O6-Methyldeoxyguanosine (mmol/mol DNA)
MeOSO2-(CH2)2-lex 0.4243.195 0.0027
MMS (Control) 0.7730.0720.0033

Data derived from in vitro methylation of calf thymus DNA (100 µM) [3].

Application Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific mechanistic controls to prove that (A) drug uptake is strictly receptor-mediated, and (B) cytotoxicity is driven exclusively by the 3-MeA lesion.

Protocol A: Receptor-Mediated Internalization & Cytotoxicity Assay

Causality Focus: To prove that the MeOSO2-lex conjugate does not enter cells via passive diffusion, a competitive inhibition step is utilized. If the conjugate is truly targeted (e.g., a glycoconjugate targeting GLUT1), saturating the receptors with a native ligand will rescue the cells from cytotoxicity [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., U87 glioblastoma cells for GLUT1 targeting) in a 96-well plate at 5×103 cells/well. Incubate for 24 h at 37°C, 5% CO2.

  • Competitive Inhibition (The Validation Step): Pre-treat half of the experimental wells with a saturating concentration of the native competitive ligand (e.g., 50 mM D-glucose or 20 µM Cytochalasin B) for 1 hour prior to drug exposure.

  • Drug Treatment: Add the MeOSO2-(CH2)2-lex conjugate at varying concentrations (0.1 µM to 100 µM) to both the inhibited and uninhibited wells.

  • Incubation: Incubate for 4 hours, then wash cells thoroughly with PBS to remove extracellular drug. Replace with fresh complete media and incubate for an additional 72 hours.

  • Viability Readout: Perform an MTT or CellTiter-Glo assay.

  • Data Interpretation: A significant rightward shift in the IC50 curve for the competitively inhibited cells confirms that uptake is receptor-dependent.

Protocol B: Mechanistic Validation via BER-Deficiency Sensitization

Causality Focus: The 3-MeA lesion is specifically recognized and excised by the Base Excision Repair (BER) enzyme Alkyladenine DNA Glycosylase (AAG / MPG) [4]. To prove that the payload's toxicity is due to 3-MeA and not off-target protein alkylation, AAG-deficient cells are utilized as a hypersensitive control.

Step-by-Step Methodology:

  • Model Selection: Utilize wild-type Mouse Embryonic Fibroblasts (MEFs) ( Aag+/+ ) and AAG-knockout MEFs ( Aag−/− ).

  • Treatment: Expose both cell lines to the MeOSO2-(CH2)2-lex conjugate for 1 hour in serum-free media.

  • Recovery & Assay: Wash cells, replace with complete media, and assess viability after 72 hours.

  • Data Interpretation: Because Aag−/− cells cannot repair 3-MeA lesions, they will exhibit profound hypersensitivity (a drastically lower IC50) compared to Aag+/+ cells. If both cell lines die at the same rate, the drug is causing off-target, non-3-MeA-mediated toxicity.

Protocol C: In Vitro DNA Methylation and 3-MeA Adduct Quantification

Causality Focus: N3-alkylated purines possess a highly destabilized glycosidic bond. This protocol leverages controlled thermal hydrolysis to selectively depurinate the 3-MeA lesions, allowing for precise LC-MS/MS quantification without degrading the entire DNA backbone.

Step-by-Step Methodology:

  • Alkylation Reaction: Incubate 100 µM calf thymus DNA with 10 µM MeOSO2-(CH2)2-lex conjugate in 50 mM sodium phosphate buffer (pH 7.2) for 12 hours at 37°C.

  • DNA Precipitation: Precipitate the DNA using cold ethanol and 0.3 M sodium acetate. Centrifuge, wash the pellet with 70% ethanol, and resuspend in HPLC-grade water.

  • Thermal Hydrolysis (Selective Release): Heat the alkylated DNA solution at 70°C for 30 minutes. Rationale: This specific temperature and time strictly cleaves the labile N-glycosidic bond of 3-MeA, releasing the free modified base into solution while leaving native bases attached to the backbone.

  • Filtration: Pass the mixture through a 3 kDa MWCO centrifugal filter. The intact, abasic DNA remains in the retentate, while the released 3-MeA passes into the filtrate.

  • Quantification: Analyze the filtrate via LC-MS/MS using a stable isotope-labeled internal standard (e.g., D3​ -3-MeA) to determine the exact mmol of adduct per mol of DNA.

References

  • Mechanistic Investigation of Site-specific DNA Methylating Agents Targeting Breast Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. (2021).
  • Buchanan, M. K., et al. Glycoconjugated Site-Selective DNA-Methylating Agent Targeting Glucose Transporters on Glioma Cells. Biochemistry - ACS Publications. (2016).
  • Encell, L., Shuker, D. E., Foiles, P. G., & Gold, B. The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester. PubMed - NIH. (1996).
  • Engelward, B. P., et al. Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase. PNAS. (1997).

Application Note: Advanced In Vivo Dosing Strategies and Vehicle Formulation for MeOSO2-(CH2)2-lex

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of DNA damage and repair research, isolating the biological effects of specific alkylation lesions is a persistent challenge. Broad-spectrum alkylating agents, such as methyl methanesulfonate (MMS), predominantly generate N7-methylguanine (7-MeG), a relatively innocuous lesion that does not block DNA replication 1.

To specifically interrogate the Base Excision Repair (BER) pathway and the role of Alkyladenine DNA Glycosylase (AAG/MPG), researchers utilize MeOSO2-(CH2)2-lex (Me-Lex) . Me-Lex is a sequence-selective DNA minor groove alkylator consisting of an O-methyl sulfonate ester tethered to an N-methylpyrrolecarboxamide dipeptide (lexitropsin). This unique structure directs the molecule to AT-rich regions in the minor groove, generating highly cytotoxic N3-methyladenine (3-MeA) adducts that block DNA polymerases and trigger cell death if left unrepaired 2.

Pathway MeLex MeOSO2-(CH2)2-lex (Active Alkylator) Hydrolysis Inactive Sulfonic Acid (Aqueous Degradation) MeLex->Hydrolysis H2O exposure MinorGroove AT-Rich Minor Groove Binding MeLex->MinorGroove In vivo delivery Adduct N3-Methyladenine (3-MeA) Lesion MinorGroove->Adduct Methylation AAG AAG / MPG Glycosylase (Base Excision) Adduct->AAG BER Initiation Death Replication Block & Cell Death Adduct->Death Unrepaired (AAG deficient) APSite Abasic (AP) Site AAG->APSite Cleavage APSite->Death Excess lesions

Fig 1. Mechanistic pathway of Me-Lex induced 3-MeA lesions and subsequent BER processing.

Pharmacokinetics and Vehicle Causality

The Causality behind Experimental Choices: A critical failure point in Me-Lex in vivo studies is vehicle formulation. Me-Lex relies on an O-methyl sulfonate ester for its alkylating activity. Sulfonate esters are highly electrophilic, making them exceptionally susceptible to nucleophilic attack by water. If Me-Lex is formulated in an aqueous buffer for storage or prolonged periods before injection, it undergoes rapid hydrolysis, degrading into an inactive sulfonic acid and methanol.

To preserve the active methylating capacity of the drug, the formulation strategy must strictly decouple dissolution from in vivo administration. We employ a two-part vehicle system:

  • Primary Solvent (Storage): Anhydrous Dimethyl Sulfoxide (DMSO) ensures complete dissolution and prevents nucleophilic degradation.

  • Diluent (Administration): Sterile 0.9% saline is added immediately (< 5 minutes) prior to intraperitoneal (IP) injection to reduce DMSO toxicity while ensuring the ester remains intact upon entering systemic circulation.

Quantitative Data: Adduct Profiles

The structural targeting of Me-Lex fundamentally shifts the adduct profile compared to standard alkylators. The table below summarizes the competitive ELISA determinations of DNA adduct yields, demonstrating a ~44-fold increase in 3-MeA generation by Me-Lex relative to MMS 2.

Alkylating AgentN7-MeGua (mmol/mol DNA)3-MeAde (mmol/mol DNA)O6-Me-dGuo (mmol/mol DNA)Primary Binding Site
Me-Lex (10 µM)0.4243.195 0.0027AT-Rich Minor Groove
MMS (10 µM eq.)0.7730.0720.0033Major Groove

Experimental Protocol: Preparation and Dosing

The following methodology outlines the optimized workflow for dosing wild-type and AAG-deficient murine models 3 to study mismatch repair and BER dynamics 4.

Step 1: Master Stock Preparation

  • Weigh Me-Lex powder in a low-humidity environment.

  • Reconstitute in anhydrous DMSO to a concentration of 25 mM.

  • Vortex until completely dissolved. Aliquot into single-use opaque vials and store at -80°C. Do not subject to freeze-thaw cycles.

Step 2: Animal Preparation & Dose Calculation

  • Weigh subjects to calculate the required dose (Standard in vivo range: 3 to 10 mg/kg).

  • Calculate the required volume of DMSO stock and 0.9% sterile saline. Ensure the final DMSO concentration administered to the animal does not exceed 10% (v/v) to prevent vehicle-induced hepatotoxicity.

Step 3: Just-in-Time Formulation & Injection

  • Critical Timing Step: Draw the calculated volume of 0.9% saline into the syringe.

  • Thaw a single Me-Lex DMSO aliquot. Inject the DMSO stock directly into the saline.

  • Invert gently to mix and administer via Intraperitoneal (IP) injection within 5 minutes of mixing.

Step 4: Tissue Harvest

  • Euthanize subjects at pre-determined time points (e.g., 6h, 24h, 48h) 5.

  • Rapidly excise target tissues (liver, spleen, or xenograft tumors), wash in ice-cold PBS, and snap-freeze in liquid nitrogen to halt enzymatic repair processes.

Protocol Stock 1. Anhydrous DMSO Stock (10-50 mM) Dilution 2. Saline Dilution (<5 min pre-dose) Stock->Dilution Dose 3. IP Injection (e.g., 3-10 mg/kg) Dilution->Dose Harvest 4. Tissue Harvest (6-24h post-dose) Dose->Harvest Validate 5. AP Site Assay (Self-Validation) Harvest->Validate

Fig 2. Optimized in vivo dosing workflow for Me-Lex to prevent premature hydrolysis.

Trustworthiness: The Self-Validating System

A protocol is only as reliable as its internal controls. To ensure that Me-Lex was delivered in its active form and successfully alkylated the target DNA, the workflow must incorporate a self-validating readout.

Because 3-MeA is rapidly recognized and excised by AAG to form abasic (AP) sites, the transient accumulation of AP sites serves as a direct, quantifiable biomarker of target engagement 5. If the compound hydrolyzed in the vehicle prior to injection, AP site levels will remain at baseline.

Validation Steps:

  • Extract genomic DNA from the 6-hour post-dose liver tissue using a column-based purification kit (avoiding phenol-chloroform which can induce artificial AP sites).

  • Utilize an Aldehyde Reactive Probe (ARP) assay to tag the aldehyde groups of the open-ring AP sites with biotin.

  • Quantify via colorimetric or fluorometric readout against a standard curve. A successful Me-Lex dose typically yields a 3- to 4-fold increase in AP sites over vehicle-treated controls, validating systemic delivery and active BER engagement.

References

  • Source: nih.
  • Source: pnas.
  • Source: oup.
  • Source: nih.
  • Source: acs.

Sources

How to synthesize MeOSO2-(CH2)2-lex linked peptides

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Validation, and Application of MeOSO2-(CH2)2-Lex (Me-Lex)

Executive Summary

The targeted induction of specific DNA lesions is critical for unravelling the mechanisms of DNA repair and cellular toxicity. While standard alkylating agents indiscriminately damage multiple DNA sites, MeOSO2-(CH2)2-Lex (Me-Lex) serves as a precision tool. By tethering an O-methyl sulfonate ester to a sequence-specific minor groove-binding dipeptide, Me-Lex selectively generates highly cytotoxic N3-methyladenine (3-MeA) lesions. This application note provides a comprehensive, self-validating protocol for the synthesis, handling, and functional validation of Me-Lex.

Mechanistic Rationale: Why Target the Minor Groove?

Standard monofunctional alkylating agents, such as methyl methanesulfonate (MMS), predominantly attack the highly nucleophilic N7 position of guanine in the major groove of DNA . However, 7-MeG adducts are largely non-toxic, do not alter DNA structure significantly, and fail to effectively block DNA replication . To study the specific biological effects of the highly cytotoxic 3-MeA lesion, researchers require an agent that selectively methylates the minor groove.

The Causality of Me-Lex Design: Me-Lex was engineered to overcome the limitations of bulk solvent alkylators. It consists of an N-methylpyrrolecarboxamide (lexitropsin) dipeptide tethered to an O-methyl sulfonate ester .

  • Steric Exclusion: The lexitropsin core acts as a sequence-selective anchor, binding non-covalently to AT-rich regions in the DNA minor groove. It is sterically excluded from GC-rich regions by the protruding exocyclic N2 amino groups of guanine .

  • Proximity Effect: Once anchored, the local concentration of the alkylating moiety drastically increases. This proximity effect lowers the activation energy for an SN2 reaction, allowing the highly reactive O-methyl sulfonate ester to transfer its methyl group directly to the N3 position of adjacent adenines .

  • Biological Consequence: This targeted approach produces >90% 3-MeA lesions, causing replication fork collapse and triggering the Base Excision Repair (BER) pathway via Alkyladenine DNA Glycosylase (AAG) [[1]]([Link]).

MOA MeLex Me-Lex Agent Bind Minor Groove Binding (AT-rich DNA) MeLex->Bind Steric exclusion from GC Methyl SN2 Methyl Transfer (Proximity Effect) Bind->Methyl Adduct N3-Methyladenine (3-MeA) Lesion Methyl->Adduct BER Base Excision Repair (AAG Glycosylase) Adduct->BER Repair Pathway Death Replication Block & Apoptosis Adduct->Death Unrepaired Lesion

Mechanism of action for Me-Lex DNA methylation and subsequent biological response.

Synthesis Protocol: Conversion of Sulfonic Acid to Me-Lex

The critical step in synthesizing Me-Lex is the conversion of the stable sulfonic acid precursor (3-sulfopropanamido-lexitropsin) into the highly reactive O-methyl sulfonate ester .

Self-Validating Principle & Causality: Because the final O-methyl sulfonate ester is a potent electrophile, it is highly susceptible to nucleophilic attack by water. The entire protocol must be executed under strictly anhydrous conditions. Any introduction of moisture will rapidly hydrolyze the ester back to the inactive sulfonic acid, neutralizing its alkylating potential and causing downstream DNA methylation assays to fail .

Materials & Reagents
  • 3-sulfopropanamido-lexitropsin precursor

  • 3-methyl-p-tolyltriazene (Methylating agent)

  • Anhydrous dioxane (Sure/Seal™ or freshly distilled over sodium)

  • Argon gas

  • Aluminum foil

Step-by-Step Methodology
  • Preparation of the Precursor Suspension: In a flame-dried, round-bottom flask purged with Argon, suspend 0.31 mmol of the lexitropsin-sulfonic acid precursor in 20 mL of anhydrous dioxane . Stir for 1 hour at room temperature to ensure uniform dispersion.

  • Preparation of the Alkylating Agent: In a separate flame-dried vial, dissolve 100 mg of 3-methyl-p-tolyltriazene in 2 mL of anhydrous dioxane under an Argon atmosphere .

  • Coupling Reaction: Transfer the triazene solution dropwise into the cold precursor suspension using an airtight syringe.

  • Thermal & Photochemical Protection: Heat the reaction mixture to 55 °C and stir continuously for 2 hours . Crucial: Wrap the reaction flask completely in aluminum foil. Triazenes and the resulting Me-Lex compound are highly photosensitive and will undergo photochemical degradation if exposed to ambient light .

  • Purification & Storage: Evaporate the dioxane under reduced pressure. Purify the resulting solid (typical yield: 50–60%). Store the final Me-Lex powder at −20 °C under an inert atmosphere .

  • Reconstitution: Do not store Me-Lex in aqueous buffers. Reconstitute in 100% DMSO immediately prior to use in biological or biochemical assays to prevent premature hydrolysis .

Synthesis A Bispyrrole Amine Core (Lexitropsin) B Sulfonic Acid Precursor (3-sulfopropanamido-Lex) A->B Amide Coupling C MeOSO2-(CH2)2-Lex (O-Methyl Sulfonate Ester) B->C 3-methyl-p-tolyltriazene Anhydrous Dioxane, 55°C D Validation (HPLC / ELISA) C->D Quality Control

Workflow for the synthesis and validation of MeOSO2-(CH2)2-Lex.

Quantitative Validation of DNA Methylation

To validate the efficacy of the synthesized Me-Lex, its DNA adduct profile must be quantified and compared against a non-targeted agent like MMS. This is accomplished using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) on treated calf thymus DNA .

Validation Workflow
  • Incubate 100 µM calf thymus DNA with 10 µM of the synthesized Me-Lex (freshly reconstituted in DMSO) in a physiological buffer (e.g., PBS) for 1 hour at 37 °C.

  • Perform parallel incubations using 10 µM MMS as a baseline control.

  • Digest the DNA into single nucleosides using DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Quantify adducts using competitive ELISA with monoclonal antibodies specific for 3-MeAde, 7-MeGua, and O6-Me-dGuo .

Data Presentation: Adduct Yield Comparison

The following table summarizes the expected self-validation metrics. A successful Me-Lex synthesis is confirmed when the 3-MeAde yield is approximately 40-fold higher than that produced by MMS, while 7-MeGua yields remain suppressed .

Alkylating Agent (10 µM)N3-Methyladenine (3-MeAde)N7-Methylguanine (7-MeGua)O6-Methyldeoxyguanosine (6-Me-dGuo)
Me-Lex 3.195 mmol/mol DNA0.424 mmol/mol DNA0.0027 mmol/mol DNA
MMS (Control) 0.072 mmol/mol DNA0.773 mmol/mol DNA0.0033 mmol/mol DNA

Quantitative comparison of DNA adducts generated by Me-Lex vs. MMS. Data sourced from Encell et al., 1996 .

References

  • Encell, L., Shuker, D. E. G., Foiles, P. G., & Gold, B. (1996). The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester. Chemical Research in Toxicology / PubMed. URL:[Link]

  • Varadarajan, S., et al. (2003). DNA Damage and Cytotoxicity Induced by Minor Groove Binding Methyl Sulfonate Esters. Chemical Research in Toxicology / ACS Publications. URL:[Link]

  • Fishel, M. L., et al. (2005). N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. Nucleic Acids Research / Oxford Academic. URL:[Link]

  • Perry, H. N. (2007). Design and synthesis of DNA minor groove methylating compounds that target estrogen receptor positive cells. UNCW Institutional Repository. URL:[Link]

  • Engelward, B. P., et al. (1997). Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase. PNAS. URL:[Link]

  • Bobola, M. S., et al. (2007). Human Glioma Cell Sensitivity to the Sequence-Specific Alkylating Agent Methyl-Lexitropsin. Clinical Cancer Research / AACR Journals. URL:[Link]

Sources

Empowering Discovery: A Guide to Azide-Enabled Click Chemistry via Mesylate Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: In the dynamic fields of chemical biology and drug development, the ability to efficiently and specifically link molecular components is paramount. "Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone technique for this purpose due to its reliability and bioorthogonality.[1][2][3] This guide focuses on a robust and versatile workflow: the use of 2-(methylsulfonyl)ethyl precursors, represented as MeOSO2-(CH2)2-R, to introduce azide functionalities onto a target molecule 'R'. The methylsulfonyloxy (mesyloxy) group is an excellent leaving group, allowing for a straightforward and efficient nucleophilic substitution with an azide source.[4][5][6] This two-step process—azidation followed by cycloaddition—provides a powerful platform for a wide range of bioconjugation applications.[7][8]

Part 1: The Strategic Advantage of Mesylate Precursors for Azide Synthesis

The core of this workflow lies in the conversion of a stable, easily prepared mesylated compound into a click-ready azide. The mesyl group (MeSO3-) is an excellent leaving group because its negative charge is well-stabilized through resonance after it departs.[5][9] This makes the carbon atom it is attached to highly susceptible to nucleophilic attack by the azide ion (N₃⁻).

This strategy offers several advantages:

  • High Efficiency: The nucleophilic substitution of mesylates with azide is typically a high-yielding reaction.[10]

  • Versatility: This method is applicable to a wide range of substrates ('R'), from small molecules to complex biomolecules like peptides and oligonucleotides, provided they can be functionalized with the 2-(methylsulfonyl)ethyl group.

  • Control: It allows for the strategic introduction of the azide handle at a specific site within a molecule, which is crucial for targeted applications.

The overall workflow can be visualized as a two-stage process: first, the synthesis of the azide-functionalized molecule, and second, its application in a CuAAC reaction.

G cluster_0 Stage 1: Azide Synthesis cluster_1 Stage 2: Click Chemistry A Mesylate Precursor MeOSO2-(CH2)2-R B Azide-Functionalized Molecule N3-(CH2)2-R A->B  + NaN3 (Sodium Azide) (Nucleophilic Substitution) D Triazole-Linked Conjugate B->D  + Cu(I) Catalyst (CuAAC Reaction) C Alkyne-Tagged Partner R'-C≡CH C->D G cluster_0 CuAAC Catalytic Cycle A Cu(II) B Cu(I) A->B + Sodium Ascorbate (Reduction) C Cu(I)-Alkyne Complex B->C + Alkyne D Copper Acetylide C->D E Six-membered Ring Intermediate D->E + Azide F Triazole Product + Cu(I) E->F (Cycloaddition) F->B (Regeneration)

Sources

Application Note & Protocol: Optimal Storage of MeOSO₂-(CH₂)₂-lex Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

This document provides a comprehensive guide to the optimal preparation, storage, and handling of stock solutions for MeOSO₂-(CH₂)₂-lex, a methanesulfonate (mesylate)-containing compound. The methanesulfonyl group is a potent leaving group, rendering the molecule highly valuable as a reactive intermediate in bioconjugation, alkylation reactions, and as a precursor for drug development.[1] However, this same reactivity makes it susceptible to degradation, primarily through hydrolysis.[2][3] Inaccurate concentration due to degradation can lead to failed experiments, poor reproducibility, and misleading results.

This guide outlines the chemical principles governing the stability of MeOSO₂-(CH₂)₂-lex, provides detailed, step-by-step protocols for short- and long-term storage, and includes a workflow for validating the integrity of stock solutions. Adherence to these protocols will ensure the long-term stability and performance of your MeOSO₂-(CH₂)₂-lex reagents.

Chemical Principles of Stability: The Vulnerability of the Mesylate Ester

The stability of MeOSO₂-(CH₂)₂-lex is dictated by the electrophilic nature of the sulfur atom in the methanesulfonyl group (MeSO₂-). This group is an excellent leaving group because its resulting anion (methanesulfonate, MeSO₃⁻) is highly stable due to charge delocalization through resonance.[1] This inherent reactivity is key to its function but also makes it prone to degradation by nucleophiles, with water being the most common nucleophile encountered in a laboratory setting.

Primary Degradation Pathway: Hydrolysis

The primary degradation pathway for mesylate esters is hydrolysis, where water acts as a nucleophile, attacking the electrophilic sulfur atom. This Sₙ2-type reaction cleaves the ester bond, resulting in the formation of methanesulfonic acid and the corresponding alcohol, rendering the compound inactive for its intended purpose.[3][4] The rate of hydrolysis is significantly influenced by pH, temperature, and the solvent system.[5][6] While mesylates are generally more stable than other reactive esters like NHS-esters, prolonged exposure to aqueous or protic environments will lead to significant degradation.[2][7]

To ensure the integrity of your stock solutions, it is imperative to minimize exposure to water. This is achieved through the careful selection of anhydrous solvents and proper handling techniques.

Factors Influencing Stock Solution Stability

Several factors must be meticulously controlled to maximize the shelf-life of MeOSO₂-(CH₂)₂-lex stock solutions.

  • Solvent Choice: The choice of solvent is the most critical factor.

    • Recommended: High-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the solvents of choice.[8] These solvents do not have acidic protons and cannot participate in hydrolysis. Always use sealed, unopened bottles of anhydrous grade solvent for preparing master stocks.[9]

    • Avoid: Protic solvents such as water, methanol, and ethanol should be strictly avoided for storage as they will actively participate in hydrolysis.[5] Acidic or basic aqueous buffers will accelerate degradation.[6]

  • Water Content (Hygroscopicity): DMSO and DMF are highly hygroscopic, meaning they readily absorb moisture from the atmosphere.[9] Even brief exposure to ambient air can introduce enough water to compromise long-term stability.[9] Therefore, proper handling to minimize air exposure is crucial.

  • Temperature: Chemical reactions, including degradation, slow down at lower temperatures. Storing stock solutions at -20°C or -80°C is essential for long-term stability.[9] Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

  • Aliquoting: To prevent contamination of the master stock and avoid repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[9]

Experimental Protocols

Protocol: Preparation of Master Stock Solution (Long-Term Storage)

This protocol describes the preparation of a concentrated master stock in anhydrous DMSO for long-term storage.

Materials:

  • MeOSO₂-(CH₂)₂-lex (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), unopened bottle (e.g., Biotium, Cat. No. 90088 or equivalent)

  • Sterile, amber glass vials or polypropylene cryovials with high-integrity seals

  • Argon or Nitrogen gas (optional, but recommended)

  • Precision balance

  • Calibrated pipettes

Procedure:

  • Pre-Equilibration: Allow the vial of solid MeOSO₂-(CH₂)₂-lex and the sealed bottle of anhydrous DMSO to come to room temperature (approximately 30 minutes) in a desiccator to prevent condensation.

  • Weighing: Weigh the desired amount of MeOSO₂-(CH₂)₂-lex powder quickly in a low-humidity environment.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired stock concentration (typically 1-10 mM).[8] Cap the vial tightly and vortex until the solid is completely dissolved.

  • Inert Gas Overlay (Optional): To further protect against moisture and oxidation, gently flush the headspace of the vial with a stream of dry argon or nitrogen gas before final sealing.

  • Aliquoting: Immediately dispense the master stock solution into smaller, single-use aliquots in appropriate cryovials. The volume of each aliquot should be suitable for a single experiment.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Storage: Store the aliquots at -80°C for long-term storage (≥ 6 months) or -20°C for intermediate-term storage (1-3 months).[9]

Protocol: Preparation of Working Solutions (Short-Term Use)

Working solutions are typically diluted from the master stock for immediate use. They should not be stored for extended periods.

Procedure:

  • Thawing: Remove a single aliquot of the master stock from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Dilute the master stock to the final working concentration in the appropriate reaction buffer or solvent immediately before use.

  • Disposal: Discard any unused portion of the thawed master stock aliquot or the diluted working solution. Do not re-freeze.

Visualization of Workflows and Degradation

Diagram 1: Stock Solution Preparation and Storage Workflow

cluster_prep Preparation cluster_storage Storage & Use A Equilibrate Reagents (Compound & Anhydrous DMSO) in Desiccator B Weigh Compound A->B C Dissolve in Anhydrous DMSO B->C D Overlay with Inert Gas (Ar/N2) C->D E Aliquot into Single-Use Vials D->E F Long-Term Storage -80°C E->F G Thaw Single Aliquot for Use F->G Retrieve one H Prepare Working Solution (Use Immediately) G->H I Discard Unused Solution H->I

Caption: Workflow for preparing and storing MeOSO₂-(CH₂)₂-lex.

Diagram 2: Primary Degradation Pathway (Hydrolysis)

compound MeOSO₂-(CH₂)₂-lex (Active Reagent) products HO-(CH₂)₂-lex + MeSO₃H (Inactive Products) compound->products Sₙ2 Hydrolysis water H₂O (Nucleophile) water:e->compound:w

Caption: Hydrolysis of MeOSO₂-(CH₂)₂-lex by water.

Summary of Recommended Storage Conditions

Storage TypeSolventTemperatureDurationKey Considerations
Long-Term Anhydrous DMSO or DMF-80°C> 6 monthsUse new, sealed solvent bottle. Aliquot into single-use vials.[9]
Intermediate-Term Anhydrous DMSO or DMF-20°C1 - 3 monthsAliquoting is critical to prevent moisture ingress from repeated use.[9]
Short-Term (Working) Reaction Buffer / SolventRoom Temp / 4°C< 1 dayPrepare fresh from a thawed aliquot immediately before use. Do not store.

Protocol for Validating Stock Solution Integrity

To ensure trustworthiness in experimental results, it is prudent to periodically verify the integrity of stored stock solutions, especially for long-term studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method for this purpose.[10]

Objective: To separate and quantify the parent MeOSO₂-(CH₂)₂-lex compound from its primary hydrolysis product, HO-(CH₂)₂-lex.

Procedure:

  • Sample Preparation:

    • Thaw one aliquot of the stored stock solution.

    • Dilute the sample to a suitable concentration (e.g., 1 mg/mL) using a solvent compatible with the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile).[11]

    • Filter the sample through a 0.22 µm syringe filter before injection.[11]

  • Suggested HPLC Conditions: (Note: Conditions may require optimization)

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.[12]

    • Detection: UV detector at an appropriate wavelength for the "-lex" moiety. If the chromophore is weak, a universal detector like CAD or ELSD may be necessary.[11]

  • Data Analysis:

    • The parent mesylate compound, being more hydrophobic, will typically have a longer retention time than its more polar alcohol hydrolysis product.[10]

    • Calculate the purity of the stock solution by determining the area percentage of the main peak corresponding to MeOSO₂-(CH₂)₂-lex relative to all other peaks. A new, freshly prepared stock solution should be used as a reference standard.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Loss of compound activity or poor reaction yield Degradation of stock solution due to hydrolysis.Prepare a fresh stock solution from solid material using a new, sealed bottle of anhydrous DMSO. Verify integrity using HPLC.
Precipitation in stock solution upon thawing Compound has low solubility in the presence of absorbed water; freeze-thaw cycles.Centrifuge the vial briefly before opening. Use the supernatant. For future stocks, consider a lower concentration or aliquot smaller volumes to avoid freeze-thaw cycles. Ensure DMSO is truly anhydrous.[9]
Inconsistent results between experiments Use of a master stock that has been repeatedly opened and used; degradation over time.Always use a new, single-use aliquot for each experiment. Implement a re-qualification schedule for older stock lots using HPLC.

References

  • Karim, A. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • van der Marel, G. A., et al. (2011). Oseltamivir aziridines are potent influenza neuraminidase inhibitors and imaging agents. PNAS, 108(5), 1800-1805. Retrieved from [Link]

  • Ataman Kimya (n.d.). METHANE-SULFONIC ACID. Ataman Kimya. Retrieved from [Link]

  • Gyselinck, J., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 26, 8034-8069. Retrieved from [Link]

  • Reddy, G. S., et al. (2016). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Chromatographic Science, 54(7), 1199-1206. Retrieved from [Link]

  • Wang, Y., et al. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. Organic Process Research & Development, 26(9), 2697-2705. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (1993). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. Retrieved from [Link]

  • ResearchGate (n.d.). Invertive hydrolysis of 9‐nat‐mesylate 37‐II, with the conformation... [Image]. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Mesylate. Wikipedia. Retrieved from [Link]

  • Borve, K. J., & Aaberg, A. (1998). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 3(1), 16-24. Retrieved from [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(1), 42-48. Retrieved from [Link]

  • Roberts, K. S., et al. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Tetrahedron Letters, 53(32), 4236-4239. Retrieved from [Link]

  • Gee, N. (2021, October 12). Answer to "Hello, I want to ask that during Antibody drug conjugate (ADC) development, how to store antibody-linker conjugation?". ResearchGate. Retrieved from [Link]

  • Hawkins, Inc. (n.d.). Dimethyl Sulfoxide (DMSO). Hawkins, Inc. Retrieved from [Link]

  • Blacker, A. J., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 240-247. Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

  • University of Wisconsin-Madison (n.d.). Procedure: Chemotherapy Administration, Handling and Disposal of Chemotherapy Materials. University of Wisconsin-Madison. Retrieved from [Link]

  • Sola, R., et al. (2024). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Molecules, 29(1), 226. Retrieved from [Link]

  • Cancer Care Ontario (2012). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 19(Suppl 1), S10-S21. Retrieved from [Link]

  • eviQ (2019). Safe handling and waste management of hazardous drugs. eviQ. Retrieved from [Link]

  • NHS Pharmaceutical Quality Assurance Committee (2018). Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK. NHS. Retrieved from [Link]

  • California Institute of Technology (2021). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Caltech. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: MeOSO2-(CH2)2-lex Degradation & Freeze-Thaw Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for MeOSO2-(CH2)2-lex (commonly referred to as Me-Lex ). This guide is designed for researchers and drug development professionals utilizing Me-Lex in DNA alkylation, base excision repair (BER), and cytotoxicity assays.

Me-Lex is a sequence-specific, minor groove-binding DNA methylating agent. Unlike simple methyl sulfonate esters like methyl methanesulfonate (MMS) that predominantly methylate N7-guanine in the major groove, Me-Lex utilizes an N-methylpyrrolecarboxamide (lexitropsin) tether to selectively generate N3-methyladenine (3-MeAde) adducts at AT-rich regions[1]. Because of this unique specificity, it is a critical tool for studying DNA glycosylases such as AAG[2] and MPG[3]. However, its chemical structure makes it highly vulnerable to degradation during improper storage and freeze-thaw cycles[4].

Part 1: The Chemical Causality of Degradation

To troubleshoot Me-Lex degradation, one must first understand the mechanism of its failure. The active moiety of Me-Lex is an O-methyl sulfonate ester [1]. Sulfonate esters are highly electrophilic, which is exactly what allows them to transfer a methyl group to the N3 position of adenine[5].

However, this electrophilicity is a double-edged sword. In the presence of water—even trace amounts—the methyl sulfonate ester undergoes rapid nucleophilic attack (hydrolysis)[4].

  • The Catalyst (Moisture): Me-Lex is typically reconstituted in Dimethyl Sulfoxide (DMSO)[6]. DMSO is highly hygroscopic. When a frozen DMSO stock is removed from a -20°C or -80°C freezer and opened, atmospheric moisture instantly condenses inside the cold tube.

  • The Reaction: During the thawing process, the condensed water hydrolyzes the O-methyl sulfonate ester.

  • The Result: The methyl group is lost as methanol, leaving behind an inactive lexitropsin-tethered sulfonic acid (Lex-(CH2)2-SO3H)[7]. This degraded byproduct can still bind the minor groove of DNA but is completely devoid of its alkylating power.

Hydrolysis MeLex Active Me-Lex (O-Methyl Sulfonate Ester) Hydrolysis Nucleophilic Attack (Hydrolysis) MeLex->Hydrolysis Water H2O (Condensation) Water->Hydrolysis Nucleophile Inactive Inactive Lex-SO3H (Sulfonic Acid) Hydrolysis->Inactive Loss of Alkylation Methanol Methanol (CH3OH) Hydrolysis->Methanol Lost Methyl Group

Chemical hydrolysis of Me-Lex driven by moisture condensation during freeze-thaw cycles.

Part 2: Troubleshooting FAQs

Q: My cell viability assay shows no toxicity after treating cells with a 1-month-old Me-Lex stock. What happened? A: Your stock has likely undergone complete hydrolysis. Me-Lex induces cytotoxicity by creating 3-MeAde lesions that block DNA replication and trigger apoptosis[2]. If the stock was subjected to multiple freeze-thaw cycles, the hygroscopic DMSO absorbed enough water to hydrolyze the methyl sulfonate ester into an inactive sulfonic acid. The compound is binding the DNA but not damaging it.

Q: How many freeze-thaw cycles can MeOSO2-(CH2)2-lex tolerate? A: Zero. Me-Lex should never be subjected to repeated freeze-thaw cycles. The phase transition of DMSO during freezing concentrates solutes and trace water into localized microenvironments, which can paradoxically accelerate degradation kinetics[7]. It must be aliquoted into single-use tubes immediately upon reconstitution.

Q: How can I analytically verify if my Me-Lex stock has degraded? A: You can use LC-MS or a functional DNA cleavage assay.

  • LC-MS: Look for a mass shift corresponding to the loss of the methyl group (-14 Da) and the addition of a proton, indicating the formation of the sulfonic acid.

  • Functional Assay: Incubate the Me-Lex stock with a 32P-end-labeled DNA restriction fragment (e.g., Widom 601 sequence[6]). Subject the DNA to neutral thermal hydrolysis followed by hot piperidine or alkali treatment to cleave the backbone at 3-MeAde sites[8]. Run on a denaturing PAGE gel; a degraded stock will yield no cleavage bands.

Q: Does storing the stock at -80°C instead of -20°C prevent this degradation? A: Temperature alone does not prevent hydrolysis if water is already present in the solvent. While -80°C slows down the reaction rate, degradation will still occur over time. The absolute exclusion of water is far more critical than the storage temperature.

Part 3: Quantitative Impact of Storage Conditions

The table below summarizes the expected half-life and alkylation efficiency of Me-Lex based on various handling and storage conditions.

Storage ConditionSolvent EnvironmentEstimated Half-Life3-MeAde Alkylation Efficiency
-80°C (Single-use Aliquot) Anhydrous DMSO (Argon purged)> 12 months> 95%
-20°C (Single-use Aliquot) Anhydrous DMSO~ 6 months~ 85%
-20°C (Repeated Freeze-Thaw) Standard DMSO (Moisture introduced)< 1 week< 10% (High failure rate)
37°C (Experimental Phase) Aqueous Buffer (pH 7.4)~ 1 - 2 hoursN/A (Active reaction phase)

Part 4: Standard Operating Procedure (SOP) for Me-Lex Handling

To ensure self-validating experimental integrity, you must treat Me-Lex preparation as a strictly anhydrous workflow. Follow this step-by-step methodology to prevent freeze-thaw degradation.

Step 1: Reconstitution under Inert Atmosphere

  • Equilibrate the lyophilized Me-Lex vial to room temperature in a desiccator before opening. This prevents immediate condensation on the cold powder.

  • Purge a vial of high-purity, anhydrous DMSO (≤0.005% water) with Argon or Nitrogen gas.

  • Dissolve the Me-Lex powder in the anhydrous DMSO to your desired stock concentration (e.g., 10 mM)[6].

Step 2: Single-Use Aliquoting

  • Immediately dispense the stock solution into small, single-use volumes (e.g., 5-10 µL) into sterile, low-bind microcentrifuge tubes.

  • Overlay each aliquot with a gentle stream of Argon gas before capping to displace ambient humid air.

Step 3: Snap-Freezing and Storage

  • Snap-freeze all aliquots immediately in liquid nitrogen.

  • Transfer the frozen aliquots to a sealed secondary container containing desiccant packets.

  • Store at -80°C.

Step 4: Thawing for Experiments

  • Remove a single aliquot from the -80°C freezer.

  • Place the sealed tube in a small benchtop desiccator and allow it to reach room temperature (approx. 15-20 minutes).

  • Critical: Do not open the tube until it is fully at room temperature. Once opened and used, discard any remaining solution. Do not refreeze.

Workflow Start Lyophilized Me-Lex Powder (Equilibrate to RT) Recon Reconstitute in Anhydrous DMSO (Under Argon/N2 Gas) Start->Recon Aliquot Create Single-Use Aliquots (Prevents Repeated Openings) Recon->Aliquot Freeze Snap-Freeze in Liquid N2 (Rapid Phase Transition) Aliquot->Freeze Store Store at -80°C (Inside Desiccated Container) Freeze->Store Thaw Thaw in Desiccator (Discard after single use) Store->Thaw

Optimal handling and storage workflow to prevent Me-Lex freeze-thaw degradation.

References[1] Zhang, Y., Chen, F.-X., Mehta, P., and Gold, B. (1993). The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester. PubMed (NIH). URL: https://pubmed.ncbi.nlm.nih.gov/8828924/[3] Fishel, M. L., et al. (2005). N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. Nucleic Acids Research (Oxford Academic). URL: https://academic.oup.com/nar/article/33/16/5119/2401602[6] Mullins, E. A., et al. (2019). Reactivity of N3-Methyl-2′-Deoxyadenosine in Nucleosome Core Particles. Chemical Research in Toxicology (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.9b00318[2] Engelward, B. P., et al. (1997). Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase. Proceedings of the National Academy of Sciences (PNAS). URL: https://www.pnas.org/doi/10.1073/pnas.94.24.13087[5] Encell, L., et al. (1996). Evidence in Escherichia coli that N3-Methyladenine Lesions Induced by a Minor Groove Binding Methyl Sulfonate Ester Can Be Processed by both Base and Nucleotide Excision Repair. ResearchGate. URL: https://www.researchgate.net/publication/233866170_The_in_Vitro_Methylation_of_DNA_by_a_Minor_Groove_Binding_Methyl_Sulfonate_Ester[7] Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Novatia Reports. URL: https://www.enovatia.com/wp-content/uploads/2010/03/Sulfonate-Ester-Kinetics-Report.pdf[4] Benchchem Analytical. A Comparative Guide to HPLC Methods for Purity Assessment of Sulfonyl and Sulfonate Derivatives. Benchchem. URL: https://www.benchchem.com/[8] Gold, B., et al. Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins. PubMed (NIH). URL: https://pubmed.ncbi.nlm.nih.gov/8828924/

Sources

Technical Support Center: Optimizing MeOSO2-(CH2)2-Lex Conjugation & Alkylation Yields

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for sequence-specific DNA alkylating agents. This guide is designed for researchers, medicinal chemists, and drug development professionals working with MeOSO2-(CH2)2-Lex (an O-methyl sulfonate ester appended to an N-methylpyrrolecarboxamide dipeptide).

Because MeOSO2-(CH2)2-Lex selectively methylates the N3-position of adenine in the minor groove, it is a powerful payload for targeted cancer therapeutics[1]. However, synthesizing targeted conjugates (e.g., linking it to estradiol or glucose) and optimizing its in vitro DNA alkylation yields present unique chemical and thermodynamic challenges.

Part 1: Chemical Synthesis & Conjugation Troubleshooting

Q: Why do I lose the sulfone moiety during the base hydrolysis of the ethyl ester linker?

A: When using an ethyl ester for the -(CH2)2- linker, standard base hydrolysis (e.g., NaOH/MeOH) frequently triggers an unintended elimination reaction. The causality lies in the acidity of the protons adjacent to the electron-withdrawing sulfone group. In basic conditions, these protons are easily abstracted, triggering an E1cB-like elimination that expels the sulfone unit and destroys the active pharmacophore. The Solution: Substitute the ethyl ester with a tert-butyl ester during the initial synthetic sequence. The tert-butyl group can be 2 using formic acid, which completely preserves the sulfone moiety[2].

Q: My final methylation step to form the MeOSO2 ester results in poor yields and multiple byproducts. How can I optimize this?

A: If your targeting ligand contains nucleophilic hydroxyl groups (such as the phenolic -OH in estradiol or the polyols in glucose), exhaustive methylation will indiscriminately alkylate these sites, forming stable methyl ethers and ruining the ligand's receptor-binding affinity. The Solution: Perform a limited methylation using the mild reagent 3-methyl-1-p-toluyltriazine. By intentionally restricting the equivalents of the methylating agent, you kinetically favor the methylation of the sulfonic acid over the hydroxyls. This results in 3 (MeOSO2-(CH2)2-Lex), allowing you to recover and recycle the unreacted sulfonic acid precursor[3].

SynthesisWorkflow A Targeting Ligand (e.g., Estradiol/Glucose) C Carbodiimide Coupling (Amide Bond Formation) A->C B Lex-Sulfonic Acid Precursor B->C D Ligand-Lex-Sulfonic Acid Intermediate C->D E Limited Methylation (3-methyl-1-p-toluyltriazine) D->E Control Stoichiometry F MeOSO2-(CH2)2-Lex Conjugate (Targeted DNA Alkylator) E->F Prevents Ligand O-methylation

Workflow for synthesizing targeted MeOSO2-(CH2)2-Lex conjugates via limited methylation.

Part 2: In Vitro DNA Alkylation & Adduct Formation

Q: I am observing low N3-methyladenine (3-MeA) adduct formation in my cell-free assays. What is limiting the yield?

A: Unlike simple alkylating agents like methyl methanesulfonate (MMS) that attack the major groove, MeOSO2-(CH2)2-Lex relies on an entropy-driven displacement of water to bind the minor groove. Its crescent shape specifically requires adenine-thymine (AT)-rich regions to properly align the sulfonate ester for an SN2 attack on the N3-nitrogen of adenine. The Solution: Ensure your DNA substrate contains favored binding sites, such as the 5′-d(TTAAAA) sequence. Using well-characterized templates like the 4 will dramatically improve the consistency and yield of N3-methyl-2′-deoxyadenosine (MdA) adducts[4].

AlkylationMechanism A MeOSO2-(CH2)2-Lex BB BB A->BB B Minor Groove Binding (AT-rich 5'-d(TTAAAA) sites) C Sequence-Specific Positioning D SN2 Attack by N3-Adenine C->D Entropy-driven E N3-Methyladenine (3-MeA) Adduct Formation D->E Sulfonate leaving group F Base Excision Repair (BER) Activation / Cytotoxicity E->F BB->C

Mechanism of sequence-specific DNA alkylation by MeOSO2-(CH2)2-Lex.

Part 3: Quantitative Data & Benchmarks

To validate your experimental yields, compare your results against the established literature benchmarks for MeOSO2-(CH2)2-Lex.

Table 1: DNA Adduct Yield Comparison (10 µM Agent + 100 µM Calf Thymus DNA) [1]

Alkylating Agent 7-MeGua Yield (mmol/mol DNA) 3-MeAde Yield (mmol/mol DNA) O6-Me-dGuo Yield (mmol/mol DNA)
MeOSO2(CH2)2-Lex 0.424 3.195 (~40-fold increase) 0.0027

| MMS (Control) | 0.773 | 0.072 | 0.0033 |

Table 2: Effect of Linker Length on Estradiol-Lex Conjugate Binding Affinity [3] Note: Optimization of the linker length between the targeting ligand and the Lex moiety is critical for maintaining receptor binding.

Conjugate Variant Linker Methylene Units Relative Binding Affinity (RBA) to ERα
Compound 1b 1 58%
Compound 2b 2 39%

| Compound 3b | 3 | 52% |

Part 4: Standardized Experimental Protocols

Protocol A: Limited Methylation Synthesis of Ligand-MeOSO2-(CH2)2-Lex

This self-validating protocol ensures the protection of nucleophilic groups on your targeting ligand.

  • Preparation: Dissolve the Ligand-Lex-sulfonic acid precursor (e.g., 1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Reagent Addition: Slowly add a strictly substoichiometric amount (0.6 - 0.8 eq) of 3-methyl-1-p-toluyltriazine.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor via LC-MS. Self-Validation Check: You should observe the formation of the methyl sulfonate mass [M+H]+ without the appearance of +14 Da (methyl ether) peaks on the ligand.

  • Quenching & Purification: Quench the reaction with a mild acetate buffer (pH 5.5). Purify the mixture using preparative RP-HPLC.

  • Recovery: Collect the highly polar aqueous fractions to recover the unreacted sulfonic acid precursor for recycling.

Protocol B: In Vitro DNA Alkylation & Adduct Quantification
  • Substrate Preparation: Prepare a 0.38 µM solution of 32P-labeled Widom 601 DNA (or calf thymus DNA) in a physiological buffer (10 mM Tris-HCl, pH 7.4, 50 mM NaCl).

  • Agent Addition: Dissolve the MeOSO2-(CH2)2-Lex conjugate in anhydrous DMSO to a stock concentration of 10 mM. Add the stock to the DNA solution to achieve a final concentration of 0.5 mM. (Critical: Ensure final DMSO concentration remains ≤ 5% v/v to prevent DNA denaturation).

  • Incubation: Incubate the reaction mixture at 37 °C for exactly 60 minutes.

  • Termination: Terminate the reaction by snap-freezing the aliquot on dry ice.

  • Quantification: Analyze the 3-MeAde adduct yield using competitive ELISA or thermal neutral hydrolysis followed by LC-MS/MS quantification.

References

  • The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester Source: PubMed / NIH URL
  • Mechanistic Investigation of Site-specific DNA Methylating Agents Targeting Breast Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Glycoconjugated Site-Selective DNA-Methylating Agent Targeting Glucose Transporters on Glioma Cells Source: Biochemistry - ACS Publications URL
  • Reactivity of N3-Methyl-2′-Deoxyadenosine in Nucleosome Core Particles Source: Chemical Research in Toxicology - ACS Publications URL

Sources

Reducing off-target binding and background noise in MeOSO2-(CH2)2-lex assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for MeOSO₂-(CH₂)₂-lex covalent probe assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the critical challenges of off-target binding and background noise. Our goal is to provide you with the scientific rationale and practical steps needed to enhance data quality and confidence in your results.

Understanding the Chemistry: The Root of the Challenge

The MeOSO₂-(CH₂)₂-lex probe is a powerful tool for activity-based protein profiling (ABPP) and target identification.[1] It functions through a covalent labeling mechanism. The core of its reactivity lies in the methanesulfonyl (mesyl) group (MeOSO₂-), an electrophilic "warhead" that reacts with nucleophilic amino acid residues on proteins.[2] This reaction is a nucleophilic substitution where a protein's nucleophile (like the primary amine on a lysine residue) attacks the electrophilic sulfur atom, displacing methanesulfonate—an excellent leaving group—to form a highly stable sulfonamide bond.[2]

While this reactivity is key to its function, it is also the primary source of experimental challenges. The probe doesn't inherently know its intended target; it can react with any sufficiently nucleophilic and accessible residue on any protein. This can lead to two major problems:

  • Off-Target Binding: Covalent labeling of proteins other than the target of interest, leading to a complex and difficult-to-interpret signal.

  • Background Noise: Signal generated from non-specific interactions, such as the probe hydrolyzing or sticking to reaction vessels and detection surfaces.

This guide will walk you through diagnosing and solving these issues systematically.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background and off-target binding in my assay?

High background and off-target binding typically stem from a combination of factors related to probe reactivity and experimental conditions. The main culprits are:

  • Excessive Probe Concentration: Using too much probe overwhelms the primary target, driving reactions with less reactive, off-target sites.[3][4]

  • Prolonged Incubation Time or Elevated Temperature: These conditions increase the probability of slower, non-specific reactions occurring.

  • Inherent Probe Reactivity: The mesyl group is highly reactive and may not be perfectly selective for your target.[5] This intrinsic reactivity can be managed but not eliminated.

  • Probe Instability: The probe can hydrolyze in aqueous buffers, and the resulting free "-lex" tag can bind non-specifically to surfaces or proteins, creating background noise.

  • Insufficient Blocking: Non-specific binding of the probe to microplates, beads, or membranes can create a high, uniform background signal.

Q2: How can I distinguish between specific off-target protein labeling and non-specific background noise?

This is a critical diagnostic step.

  • Off-target labeling typically appears as distinct, reproducible bands on a gel or blot, or specific data points in a mass spectrometry analysis. These signals should change in intensity in a dose-dependent manner when you titrate the probe.

  • Non-specific background noise often manifests as a general "smear" on a gel/blot, high signal in no-protein controls, or a consistently high baseline in plate-based assays.[6][7] This type of noise is less likely to show a clear dose-response with probe concentration and may be more related to buffer composition and incubation conditions.

Q3: My probe is amine-reactive. What other amino acids could it potentially label?

While the primary targets for methanesulfonyl derivatives are primary amines on lysine residues and the protein N-terminus, other nucleophilic residues can also react, especially under forcing conditions (high pH, high probe concentration).[2][8] These include the thiol group of cysteine and the imidazole group of histidine. Cysteine, in particular, is a highly nucleophilic residue and a common target for various covalent probes.[9] Understanding the potential reactivity profile is key to interpreting off-target signals.

Troubleshooting Guide: From Problem to Protocol

This section provides structured solutions to common experimental problems. Each solution is grounded in the chemical principles of the assay and includes actionable protocols.

Problem 1: High, Uniform Background Across My Plate/Blot

This issue suggests that the probe is binding indiscriminately to surfaces or that there is a high level of unbound, hydrolyzed probe contributing to the signal.

Using a concentration of the probe that is far in excess of what is needed to saturate the target protein is a common cause of high background.[3][4]

Solution: Probe Concentration Titration Systematically lowering the probe concentration is the first and most crucial optimization step. The goal is to find the lowest concentration that provides a robust on-target signal without elevating the background.

Protocol 1: Probe Concentration Titration Experiment

  • Preparation: Prepare a 10X stock solution of your MeOSO₂-(CH₂)₂-lex probe in an anhydrous solvent like DMSO or DMF.

  • Serial Dilution: Create a series of probe concentrations for your assay. A good starting range is from 10 µM down to 100 nM. For example, prepare dilutions to test final concentrations of: 10 µM, 5 µM, 2 µM, 1 µM, 500 nM, 200 nM, and 100 nM.

  • Controls: Include two critical control groups:

    • No-Probe Control: Sample treated with vehicle (e.g., DMSO) only. This defines the absolute baseline signal of your detection system.

    • No-Protein Control: Buffer and probe only (at each concentration). This measures the probe's contribution to background via non-specific binding to the assay vessel.

  • Incubation: Add the diluted probe to your protein samples (e.g., cell lysate) and incubate under your standard conditions (e.g., 1 hour at room temperature).

  • Analysis: Analyze the results (e.g., via gel electrophoresis, western blot, or plate reader).

  • Evaluation: Plot the signal intensity versus probe concentration for both your target and the background. Identify the concentration that maximizes the signal-to-noise ratio (Target Signal / Background Signal). This will be your optimal probe concentration.[3][4]

Plasticware, beads, and membranes can have hydrophobic or charged surfaces that non-specifically bind the probe or proteins, leading to high background.

Solution: Improve Blocking and Washing Steps Adding blocking agents to your buffers and ensuring rigorous wash steps can dramatically reduce this type of noise.

  • Blocking Agents: These molecules "coat" the surfaces of your assay vessel, preventing the probe from sticking.

  • Detergents: Low concentrations of non-ionic detergents in wash buffers help to remove unbound probe.

Reagent Typical Concentration Purpose & Mechanism
Bovine Serum Albumin (BSA) 0.1 - 2% (w/v)A protein that physically blocks non-specific binding sites on surfaces.
Tween-20 0.05 - 0.1% (v/v)A non-ionic detergent that reduces surface tension and disrupts weak, non-specific interactions during wash steps.
Casein 1 - 5% (w/v)Often used for blocking membranes in Western blotting; derived from milk protein.
Problem 2: Multiple Off-Target Bands on My Gel/Blot

Seeing multiple, distinct bands indicates that your probe is covalently labeling several proteins in your sample. This is a selectivity issue.

The covalent labeling reaction is time-dependent. While the reaction with a high-affinity target may be fast, longer incubation times allow the probe to react with lower-affinity, off-target proteins.

Solution: Optimize Incubation Time Performing a time-course experiment will help you identify the optimal incubation period where the on-target signal is maximized relative to off-target labeling.

Protocol 2: Incubation Time-Course Experiment

  • Setup: Prepare multiple identical reactions using your optimized probe concentration from Protocol 1.

  • Time Points: Start all reactions simultaneously. At defined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), stop the reaction in one of the tubes.

  • Quenching: To effectively stop the reaction, add a quenching agent. A small molecule with a highly reactive nucleophile is ideal. For an amine-reactive probe, a high concentration of Tris buffer or free lysine can be effective.

    • Quenching Step: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Analysis: Analyze all samples on the same gel/blot for direct comparison.

  • Evaluation: Identify the shortest incubation time that provides a strong on-target signal with minimal off-target bands.

Even with optimized concentration and time, some off-target labeling may persist due to the inherent reactivity of the mesyl group.

Solution 1: Introduce a Quenching Step As described in Protocol 2, actively stopping the labeling reaction with a quencher is a critical step.[10] By adding a large molar excess of a competing nucleophile, any unreacted probe is consumed, preventing further labeling during downstream processing steps.

Solution 2: Competitive Labeling / Pre-clearing (Advanced) For a more sophisticated approach, you can use a "competitive" activity-based protein profiling strategy.[11][12]

  • Pre-incubation: Treat your sample with a non-tagged, "cold" version of your inhibitor or a structurally similar but less reactive electrophile. This will occupy the active sites of high-affinity off-targets.

  • Probe Labeling: After the pre-incubation, add your MeOSO₂-(CH₂)₂-lex probe. It will now have a clearer path to label your primary target, as the most "promiscuous" off-targets are already blocked.

Visualizing the Workflow & Mechanisms

A clear understanding of the reaction pathways and experimental design is essential for success.

Reaction Mechanism

The following diagram illustrates the desired on-target reaction versus the competing off-target and hydrolysis pathways that contribute to noise.

G cluster_0 Experimental System cluster_1 Potential Outcomes Probe MeOSO₂-(CH₂)₂-lex (Probe) Target Target Protein (Nucleophilic Site) Probe->Target Fast, High Affinity (Desired Reaction) OffTarget Off-Target Protein (Accessible Nucleophile) Probe->OffTarget Slower, Lower Affinity (Undesired Reaction) H2O H₂O (Buffer) Probe->H2O Hydrolysis (Probe Degradation) OnTargetProduct Labeled Target (SIGNAL) Target->OnTargetProduct OffTargetProduct Labeled Off-Target (OFF-TARGET BINDING) OffTarget->OffTargetProduct HydrolysisProduct Hydrolyzed Probe (BACKGROUND NOISE) H2O->HydrolysisProduct

Caption: Reaction pathways for a covalent probe.

Optimization Workflow

This diagram outlines the logical flow for systematically optimizing your assay to improve the signal-to-noise ratio.

G Start Start: High Background or Off-Targeting Step1 Step 1: Titrate Probe Concentration (Protocol 1) Start->Step1 Is background uniform? Step2 Step 2: Optimize Incubation Time (Protocol 2) Step1->Step2 Does off-target labeling persist? Step4 Step 4: Enhance Blocking & Washing Step1->Step4 Is background still high at low [Probe]? Step3 Step 3: Implement Quenching Step Step2->Step3 Stop reaction precisely End Result: Optimized Assay (High Signal-to-Noise) Step3->End Step4->End

Caption: Systematic workflow for assay optimization.

References

  • Adibekian, A., et al. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC - NIH. Available from: [Link].

  • Passerini, L., et al. Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. PMC. Available from: [Link].

  • Strelow, J. M., et al. Reactive chemistry for covalent probe and therapeutic development. PMC - NIH. Available from: [Link].

  • Guo, X., et al. Reduction of chemical background noise in LC-MS/MS for trace analysis. Cordis. Available from: [Link].

  • Arrowsmith, C. H., et al. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - NIH. Available from: [Link].

  • ResearchGate. How to reduce high background noise in an LC MS/MS experiment?. ResearchGate. Available from: [Link].

  • Chuh, J., et al. Covalent Tethering of Fragments For Covalent Probe Discovery. PMC - NIH. Available from: [Link].

  • Arrowsmith, C. H., et al. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. Available from: [Link].

  • Oxford Academic. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). Oxford Academic. Available from: [Link].

  • Oxford Academic. Covalent modification of primers improves PCR amplification specificity and yield. Biology Methods and Protocols. Available from: [Link].

  • ResearchGate. (A) Labeling reaction scheme for cysteine and tyrosine residues. N... ResearchGate. Available from: [Link].

  • ACS Publications. Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews. Available from: [Link].

  • PubMed. Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance down to 10 ppb. PubMed. Available from: [Link].

  • bioRxiv. Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance Down to 10 ppb. bioRxiv. Available from: [Link].

  • Royal Society of Chemistry. CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. Available from: [Link].

  • bioRxiv. Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance Down to 10 ppb. bioRxiv. Available from: [Link].

  • OSTI.gov. An Integral Activity-Based Protein Profiling Method for Higher Throughput Determination of Protein Target Sensitivity to Small Molecules. OSTI.gov. Available from: [Link].

  • PubMed. An Integral Activity-Based Protein Profiling Method for Higher Throughput Determination of Protein Target Sensitivity to Small Molecules. PubMed. Available from: [Link].

  • ACS Publications. Assessing the Use of Probes and Quenchers for Understanding the Reactive Species in Advanced Oxidation Processes. Environmental Science & Technology. Available from: [Link].

  • ACS Publications. Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. Available from: [Link].

  • bioRxiv. Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. bioRxiv. Available from: [Link].

  • bioRxiv. Evidence of off-target probe binding in the 10x Genomics Xenium v1 Human Breast Gene Expression Panel compromises accuracy of spatial transcriptomic profiling. bioRxiv.org. Available from: [Link].

  • Archive ouverte UNIGE. Universal quenching of common fluorescent probes by water and alcohols. Archive ouverte UNIGE. Available from: [Link].

Sources

Technical Support Center: MeOSO₂-(CH₂-)-Lex Purification by HPLC

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the HPLC purification of MeOSO₂-(CH₂)₂-Lex. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related sulfonylated oligosaccharides. While "MeOSO₂-(CH₂)₂-Lex" is a specialized structure, the principles outlined here are grounded in established chromatographic theory for polar and charged glycans, empowering you to develop robust and reproducible purification methods.

This center is structured to provide immediate answers through our FAQs and a deeper dive into systematic problem-solving in the detailed troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems.

Q1: I'm not getting any retention of my compound. It's eluting in the void volume. What's the most likely cause?

A1: For a polar molecule like a sulfonylated oligosaccharide, lack of retention is almost always an issue of incorrect chromatography mode or solvent conditions. You are likely using a standard Reverse-Phase (RP) C18 column with a mobile phase that is too polar. MeOSO₂-(CH₂)₂-Lex is highly hydrophilic and requires a polar stationary phase to be retained.

  • Immediate Action: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1][2] HILIC utilizes a polar stationary phase (like amide, amino, or unbonded silica) and a high-organic mobile phase. The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[1]

  • Injection Solvent Mismatch: Ensure your sample is dissolved in a solvent that is as close as possible to your initial mobile phase conditions (i.e., high in organic solvent). Injecting in a highly aqueous solvent will disrupt the HILIC retention mechanism and cause poor peak shape or immediate elution.[3]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape is a classic multi-factorial problem. The most common causes for polar and potentially charged analytes like MeOSO₂-(CH₂)₂-Lex include secondary interactions with the stationary phase, improper mobile phase conditions, or column overload.

  • Check Mobile Phase Buffer: In HILIC, insufficient buffer concentration can lead to increased secondary ionic interactions, causing peak tailing.[4] Try increasing the concentration of your buffer (e.g., ammonium formate or ammonium acetate) to 10-20 mM.

  • Adjust pH: The sulfonyl group (MeOSO₂-) may have a slight acidic character. Ensure your mobile phase pH is controlled and is not close to the pKa of your analyte, which can cause retention time drift and peak distortion.[4]

  • Injection Volume & Mass: Injecting too much sample mass can cause column overload, leading to characteristic right-triangle-shaped peaks.[5] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, overload was the issue.

  • Injection Solvent: As mentioned in Q1, injecting in a solvent stronger (more aqueous) than the mobile phase is a primary cause of poor peak shape in HILIC.[3][4]

Q3: My retention times are drifting from one injection to the next. What should I do?

A3: Retention time instability in HILIC is almost always related to column equilibration or mobile phase issues.

  • Insufficient Equilibration: The water layer on the HILIC stationary phase takes time to form and stabilize.[3] A common mistake is not allowing sufficient re-equilibration time between gradient injections. Ensure your equilibration step is at least 10-12 column volumes.[3]

  • Mobile Phase Preparation: HILIC separations are very sensitive to small changes in mobile phase composition, especially the water content.[1] Prepare your mobile phases carefully and consistently. It is often better to premix isocratic mobile phases rather than relying on the pump's proportioning valves, which can introduce variability.[6]

  • Temperature Control: Use a column thermostat. Fluctuations in ambient temperature can cause significant retention shifts.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving more complex purification challenges.

Guide 1: Systematic Troubleshooting of Peak Shape Issues

Poor peak shape compromises resolution and purity. This guide provides a logical workflow to diagnose and solve the root cause.

A logical decision tree for troubleshooting poor peak shape.

  • Mass Overload: When too much analyte is injected, the stationary phase sites become saturated, leading to excess molecules traveling through the column more quickly and causing the peak to tail.[5] The definitive test is to inject a diluted sample. If the asymmetry factor improves, you have confirmed overload.

  • Secondary Interactions: Silica-based HILIC columns have residual silanol groups that are acidic and can interact ionically with analytes, causing tailing. The sulfonyl group on your molecule may also participate in unwanted interactions. Increasing the buffer concentration in the mobile phase helps to shield these active sites and improve peak shape.[4][5]

  • Injection Solvent Effects: In HILIC, water is the strongest solvent.[1] Injecting your sample in a high-water-content diluent essentially introduces a plug of strong solvent onto the column. This disrupts the partitioning mechanism at the column head, causing peaks to broaden, split, or front. The best practice is to always dissolve the sample in the initial mobile phase or a solvent that is slightly weaker (more organic).[3]

  • Column Health: Over time, columns can degrade, especially if used outside the recommended pH range or with dirty samples.[5] This can lead to a loss of stationary phase or a blocked inlet frit, both of which result in poor peak shape. If other solutions fail, replacing the column is a necessary step.[5]

Guide 2: Method Development for MeOSO₂-(CH₂-)-Lex

Developing a robust method from scratch requires a logical selection of columns and mobile phases.

  • Column Selection: Choose a HILIC column with a stationary phase suitable for polar analytes. An amide-phase column is an excellent starting point due to its high polarity and stability.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Formate in HPLC-grade water. Adjust pH to 3.0 with Formic Acid. This buffer is volatile and ideal for subsequent mass spectrometry analysis.

    • Mobile Phase B (Organic): 100% Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min (for a 2.1 mm ID column).

    • Column Temperature: 30 °C.

    • Gradient: Start at 95% B, hold for 2 minutes. Ramp to 60% B over 15 minutes. Ramp to 95% B over 1 minute and re-equilibrate for 10 minutes.

  • Sample Preparation: Dissolve the MeOSO₂-(CH₂)₂-Lex sample in 90:10 Acetonitrile:Water at a concentration of ~0.5 mg/mL.

  • Injection: Inject 2 µL.

  • Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) if the molecule lacks a strong UV chromophore. If using MS detection, the volatile buffer is compatible.

Workflow for optimizing an initial HILIC separation method.

ParameterStarting ConditionOptimization Strategy & Rationale
Stationary Phase Amide (e.g., BEH Amide)If retention is low, try a more polar phase like unbonded silica. If selectivity is poor, try an amino (NH₂) phase.[7]
Organic Solvent AcetonitrileAcetonitrile is the standard for HILIC. Other solvents like acetone or THF are weaker and can be used to increase retention.
Aqueous Solvent WaterWater is the strong, eluting solvent in HILIC. Increasing the water content decreases retention.[1]
Buffer Salt Ammonium FormateVolatile and MS-friendly. Ammonium acetate is a good alternative. Increasing salt concentration can improve peak shape but may reduce MS sensitivity.[1]
pH 3.0Low pH ensures silanol groups are protonated, reducing negative secondary interactions. Explore a higher pH (e.g., 6.0) if your molecule has basic functionalities.
Temperature 30 °CIncreasing temperature will typically decrease retention but can improve peak efficiency (narrower peaks).

Part 3: Alternative & Advanced Strategies

If HILIC proves challenging, other chromatographic modes can be employed.

Reverse-Phase Ion-Pair (RPIP) Chromatography

For charged or highly polar oligosaccharides, RPIP-HPLC is a powerful alternative.[8][9] This technique uses a standard C18 column but adds an ion-pairing reagent to the mobile phase.

  • Mechanism: An alkylammonium salt (like tetrabutylammonium, TBA) is added to the mobile phase. The positively charged ammonium headgroup pairs with negatively charged sites on the analyte (like sulfates or carboxylates), and the hydrophobic alkyl tails interact with the C18 stationary phase, promoting retention.[10]

  • Typical Mobile Phase:

    • Mobile Phase A: Water with 5-10 mM Tetrabutylammonium Phosphate.

    • Mobile Phase B: Acetonitrile with 5-10 mM Tetrabutylammonium Phosphate.

  • Considerations: RPIP reagents are often non-volatile and can be difficult to remove from the column and system. It is highly recommended to dedicate a specific column and HPLC system to ion-pairing applications to avoid contamination.

References

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. [Link]

  • Yang, B., Chang, Y., Weyers, A. M., & Linhardt, R. J. (2011). Understanding the Effect of the Counterion on the Reverse-Phase Ion-Pair High-Performance Liquid Chromatography (RPIP-HPLC) Resolution of Heparin-Related Saccharide Anomers. Analytical Chemistry. [Link]

  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Laremore, T. N., Ly, M., & Linhardt, R. J. (2009). High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides. Nature Protocols. [Link]

  • Redmond, J. W., & Packer, N. H. (1997). Milk oligosaccharide profiles by reversed-phase HPLC of their perbenzoylated derivatives. Glycoconjugate Journal. [Link]

  • Guo, Y. C., & Conrad, H. E. (1988). Analysis of oligosaccharides from heparin by reversed-phase ion-pairing high-performance liquid chromatography. Analytical Biochemistry. [Link]

  • K-C, M., & El Rassi, Z. (1996). HPLC of oligosaccharides in glycobiology. Molecular Biotechnology. [Link]

  • Robbe-Masselot, C., Pelta, J., & Guerardel, Y. (2008). A single step method for purification of sulfated oligosaccharides. Carbohydrate Research. [Link]

  • Guichard, N., & G-Guillou, C. (1996). HPLC of oligosaccharides in glycobiology. Molecular Biotechnology. [Link]

  • Wang, Y., et al. (2010). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. International Journal of Molecular Sciences. [Link]

  • Qi, M., et al. (2009). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. Molecules. [Link]

  • KNAUER. (n.d.). HILIC - Sugars and fructooligosaccharide analysis. KNAUER. [Link]

Sources

Technical Support Center: Minimizing Aggregation in MeOSO₂-(CH₂₎₂-lex Protein Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for MeOSO₂-(CH₂₎₂-lex protein complexes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to protein aggregation during and after conjugation.

Disclaimer: The MeOSO₂-(CH₂₎₂-lex moiety is understood to be a generic representation of a linker-payload system, analogous to those used in antibody-drug conjugates (ADCs), which imparts a degree of hydrophobicity to the protein. The principles and strategies outlined here are based on established knowledge of protein and ADC aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after conjugation with the MeOSO₂-(CH₂₎₂-lex moiety?

Aggregation of your protein complex is a common challenge driven by a combination of factors that disrupt its stability.[1] Key contributors include:

  • Increased Hydrophobicity: The conjugation process attaches the MeOSO₂-(CH₂₎₂-lex moiety, which often increases the overall surface hydrophobicity of the protein. This encourages protein molecules to clump together (self-associate) to minimize the exposure of these "oily" patches to the surrounding water-based buffer.[2][3]

  • Suboptimal Buffer Conditions: The stability of a protein is highly sensitive to its environment. If the buffer's pH is too close to the protein's isoelectric point (pI), the natural repulsive charges between protein molecules are neutralized, allowing them to aggregate.[2][4] Similarly, incorrect salt concentration (ionic strength) can either fail to shield charges or dehydrate the protein surface, both promoting aggregation.[4]

  • Conformational Instability: The chemical reactions involved in conjugation can sometimes subtly alter the protein's three-dimensional shape. This may expose previously buried internal hydrophobic regions, making the protein "sticky" and prone to aggregation.[3]

  • Physical and Environmental Stress: Proteins are sensitive to their physical environment. Stresses such as high temperatures, repeated freeze-thaw cycles, and mechanical shear from vigorous mixing or filtration can cause proteins to unfold and aggregate.[3][5]

Q2: What are the initial signs that my protein complex is aggregating?

Early detection is key to resolving aggregation issues. Look for these signs:

  • Visual Changes: The most obvious sign is visible precipitation or a cloudy, hazy appearance (turbidity) in your solution.[4]

  • Increased Light Scattering: Before precipitation is visible, you can detect soluble aggregates using Dynamic Light Scattering (DLS). An increase in the average particle size (hydrodynamic radius) or the appearance of multiple size populations is a strong indicator of aggregation.[6][7]

  • Changes in Chromatographic Profile: When analyzing your sample with Size Exclusion Chromatography (SEC), the appearance of new peaks that elute earlier than your main monomer peak indicates the formation of high molecular weight (HMW) species, which are soluble aggregates.[3]

Q3: How does the ratio of conjugated moieties to the protein affect aggregation?

The Drug-to-Antibody Ratio (DAR) in ADCs, or the equivalent ratio in your complex, is a critical factor.[8] A higher number of conjugated MeOSO₂-(CH₂₎₂-lex moieties per protein molecule typically leads to a greater increase in surface hydrophobicity. This directly correlates with a higher propensity for aggregation.[3][9] Finding the right balance to maximize efficacy while minimizing aggregation is a crucial part of the development process.[9]

Troubleshooting Guide

This section provides a structured, Q&A-based approach to solving specific aggregation problems you may encounter during your experiments.

Problem: Immediate Precipitation During the Conjugation Reaction
Q: My protein solution becomes cloudy and precipitates as soon as I add the conjugation reagent. What's happening and how do I fix it?

This indicates a rapid loss of protein solubility, likely due to a drastic change in the protein's surface properties upon conjugation under suboptimal buffer conditions.

Immediate Action Plan:

  • Lower the Protein Concentration: High protein concentrations dramatically increase the probability of intermolecular interactions leading to aggregation.[1] Try reducing the protein concentration by 50% in your next experiment.

  • Adjust Buffer pH: Ensure your reaction buffer's pH is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain strong electrostatic repulsion between molecules.[4]

  • Incorporate Stabilizing Excipients: Add aggregation suppressors to your reaction buffer before starting the conjugation. Arginine is a highly effective excipient for this purpose.[4][10]

dot graph TD A[Start: Precipitation Observed] --> B{Is Protein Concentration > 5 mg/mL?}; B -- Yes --> C[Action: Reduce concentration to 1-2 mg/mL]; B -- No --> D{Is Buffer pH within 1 unit of pI?}; C --> D; D -- Yes --> E[Action: Adjust pH to be >1.5 units from pI]; D -- No --> F{Are Stabilizing Excipients Present?}; E --> F; F -- No --> G[Action: Add 0.25-0.5 M Arginine to buffer]; F -- Yes --> H{Is Reaction Temperature > 25°C?}; G --> H; H -- Yes --> I[Action: Perform reaction at 4°C]; H -- No --> J[Re-evaluate: Consider Immobilization]; I --> K[Aggregation Minimized];

end Caption: Troubleshooting workflow for immediate precipitation.

Problem: Gradual Aggregation During Storage and Purification
Q: My complex is soluble initially but forms aggregates during storage or purification. How can I improve its long-term stability?

This is a common issue related to formulation. The goal is to find storage and purification buffer conditions that maintain the native structure of the protein complex.

Systematic Approach to Improving Stability:

  • Buffer Composition is Key: The buffer is not just water; it's a critical component of your complex's stability. The ideal buffer maintains a stable pH and contains excipients that protect the protein.[11][12]

  • Screen for Optimal Conditions: Perform a buffer screen to empirically determine the best conditions for your specific complex. This involves testing various pH levels, salt concentrations, and a panel of stabilizing excipients.

  • Leverage Excipients: Excipients are small molecules added to the formulation to enhance stability.[11] They work through various mechanisms:

    • Amino Acids: Arginine and Glycine are widely used. Arginine can suppress aggregation by interacting with both hydrophobic patches and charged residues on the protein surface.[4][13][14][15]

    • Sugars/Polyols (e.g., Sucrose, Trehalose, Sorbitol): These molecules are "preferentially excluded" from the protein surface, which forces water to form a tight, stabilizing "hydration shell" around the protein.[11]

    • Surfactants (e.g., Polysorbate 20/80): At very low concentrations, these non-ionic detergents can bind to exposed hydrophobic patches, preventing them from interacting with other protein molecules. They are also excellent at preventing surface-induced aggregation.[4]

Data Summary Table: Example Buffer Screen
Formulation IDBuffer (20 mM)pHSalt (NaCl)ExcipientResult (Aggregation % by SEC)
F1 (Control)Histidine6.5150 mMNone15.2%
F2Histidine6.550 mMNone22.5%
F3Histidine6.5150 mM250 mM Arginine2.1%
F4Histidine6.5150 mM5% Sucrose6.8%
F5Citrate6.0150 mMNone18.9%
F6Citrate6.0150 mM250 mM Arginine3.5%

This table illustrates how systematically changing buffer components can identify a formulation (e.g., F3) that significantly reduces aggregation.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} Caption: Mechanism of action for common stabilizing excipients.

Key Methodologies & Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Rapid Aggregation Assessment

DLS is a non-invasive technique perfect for quick, qualitative checks of aggregation.[7][16] It measures the size distribution of particles in a solution. Since scattered light intensity scales with the sixth power of the particle radius, DLS is extremely sensitive to the presence of even small amounts of large aggregates.[6][7]

Step-by-Step Methodology:

  • Sample Preparation:

    • Filter your buffer using a 0.02 µm syringe filter to remove any dust or external particulates.

    • Dilute your protein complex in the filtered buffer to a final concentration of ~1 mg/mL. Ensure the final sample is clear and free of visible particles.

    • Transfer the required volume (typically 10-50 µL) to a clean, dust-free cuvette.

  • Instrument Setup:

    • Allow the instrument to equilibrate at the desired temperature (e.g., 25°C).

    • Enter the correct parameters for the solvent (viscosity and refractive index of your buffer).

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the sample temperature to equilibrate for 2-5 minutes.

    • Perform 3-5 replicate measurements to ensure reproducibility.

  • Data Interpretation:

    • Monodisperse Sample (Good): A single, narrow peak in the size distribution plot, with a low Polydispersity Index (PDI < 0.2). This indicates a homogenous sample consisting primarily of monomers.

    • Aggregated Sample (Bad): The appearance of a second, larger peak (often >100 nm) or a single very broad peak with a high PDI (>0.3). This signifies the presence of HMW species.

Protocol 2: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is the gold standard for accurately quantifying and characterizing aggregates.[17][18] SEC separates molecules by size, and the MALS detector directly measures the molar mass of the species as they elute from the column, independent of their shape or elution time.[17][19]

Step-by-Step Methodology:

  • System Preparation:

    • Equip an HPLC/UPLC system with a suitable SEC column for proteins, followed by a UV detector, a MALS detector, and a differential refractive index (dRI) detector.[17][19]

    • Thoroughly equilibrate the entire system with a filtered and degassed mobile phase (your formulation buffer) until baselines for all detectors are stable.

  • Sample Preparation:

    • Dilute your protein complex sample to a concentration between 0.5 and 2 mg/mL using the mobile phase.

    • Filter the sample through a 0.1 or 0.22 µm low-protein-binding syringe filter immediately before injection.

  • Chromatographic Run:

    • Inject 20-50 µL of the prepared sample.

    • Run an isocratic elution for a duration sufficient to resolve the monomer, dimer, and any other HMW species (typically 20-30 minutes).

  • Data Analysis:

    • Use specialized software (e.g., ASTRA™) to analyze the data.

    • Identify the peak corresponding to the monomeric protein complex and any earlier-eluting peaks corresponding to aggregates.

    • The software will use the light scattering and concentration data to calculate the precise molar mass and relative abundance of each species.

    • The final result is typically reported as "% Aggregate" or "% HMW Species."

References
  • Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. (2024). Journal of the American Chemical Society. [Link]

  • Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. (2024). PubMed. [Link]

  • Ng, J., et al. (2021). Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. The Journal of Physical Chemistry B, 125(48), 13099-13113. [Link]

  • Arakawa, T., et al. (2007). Suppression of protein interactions by arginine: A proposed mechanism of the arginine effects. Tohoku University. [Link]

  • Das, U., et al. (2007). Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. PLoS ONE, 2(11), e1176. [Link]

  • Vetri, V., et al. (2011). The use of dynamic light scattering and Brownian microscopy to characterize protein aggregation. Review of Scientific Instruments. [Link]

  • Tackling Aggregation Challenges in ADC Production. (2026). Pharmaceutical Technology. [Link]

  • Formulation Strategies to Prevent Protein Degradation. (2018). AAPS Newsmagazine. [Link]

  • Aggregation in antibody-drug conjugates: causes and mitigation. (2025). Cytiva. [Link]

  • Excipient Selection for Protein Stabilization. (2022). Pharmaceutical Technology. [Link]

  • Dynamic Light Scattering (DLS). Unchained Labs. [Link]

  • A study of protein aggregation processes using Dynamic Light Scattering. (2020). Diva Portal. [Link]

  • Antibody Drug Conjugate (ADC) Analysis with SEC–MALS. (2026). LCGC International. [Link]

  • Antibody-Drug Conjugate (ADC) dedicated SEC-MALS Guidance Manual. Waters | Wyatt Technology. [Link]

  • A study of protein aggregation processes using Dynamic Light Scattering : Validation of the technique and experimental trial with an active pharmaceutical ingredient. (2020). FAO AGRIS. [Link]

  • Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy. (2022). PMC. [Link]

  • Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. (2024). AZoNano. [Link]

  • Advanced protein formulations. (2018). PMC - NIH. [Link]

  • Complexation Strategies for Enhancing Water-Soluble Protein Stability and Functionality: A Comprehensive Review. (2025). MDPI. [Link]

  • Advanced SEC-MALS Analysis of Monoclonal Antibodies with the Agilent 1260 Infinity II Multi-Angle Light Scattering Detector. (2021). Agilent. [Link]

  • Approaches for increasing the solution stability of proteins. (1995). PubMed. [Link]

  • Aggregation In Antibody-Drug Conjugates Causes And Mitigation. (2023). Bioprocess Online. [Link]

  • Solutions for Protein Aggregation in Biologics Formulations. Pfanstiehl, Inc. [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). PMC - NIH. [Link]

  • Size-exclusion Chromatography Coupled to Multi-angle Light Scattering (SEC-MALS). (2025). Protocols.io. [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. (2023). ACS Publications. [Link]

  • (PDF) Use of excipients to control aggregation in peptide and protein formulations. (2023). ResearchGate. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. (2025). Patsnap Synapse. [Link]

Sources

Technical Support Center: Optimizing pH for MeOSO2-(CH2)2-lex Linker Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the stability of the MeOSO2-(CH2)2-lex (Me-lex) linker system.

The Me-lex molecule is a highly specialized, sequence-specific DNA methylating agent. It consists of an N-methylpyrrolecarboxamide dipeptide (lexitropsin) that targets the minor groove of AT-rich DNA, tethered to an O-methyl sulfonate ester (methanesulfonate) warhead that selectively alkylates the N3 position of adenine (3-MeAde)[1]. Because the methanesulfonate ester is highly susceptible to nucleophilic attack and hydrolysis, precise pH control during formulation, bioconjugation, and storage is the single most critical factor in preserving its alkylating efficacy[2].

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my MeOSO2-(CH2)2-lex conjugate losing its alkylating activity rapidly in standard PBS (pH 7.4)?

Causality & Mechanism: While PBS (pH 7.4) is physiological, methanesulfonate esters undergo steady, water-driven background hydrolysis in aqueous media[3]. At pH 7.4 and 37°C, the hydroxide ion concentration is sufficient to initiate mild base-catalyzed hydrolysis, cleaving the O-methyl group to form an inactive sulfonate and methanol. Solution: Lower the formulation pH to 5.5–6.0 . At this slightly acidic pH, the base-catalyzed hydrolysis pathway is virtually eliminated, and degradation is restricted strictly to the slower, uncatalyzed water rate[3].

Q2: Can I use Tris or other amine-containing buffers to adjust the pH of my Me-lex formulation?

Causality & Mechanism: Absolutely not. Primary and secondary amines are strong nucleophiles. The MeOSO2- warhead is an electrophilic methylating agent designed to attack DNA nitrogens[4]. If you use Tris, glycine, or ammonium bicarbonate, the buffer itself will act as a nucleophile, directly reacting with the methyl sulfonate ester via an SN2 mechanism. Solution: Use strictly non-nucleophilic buffers. We recommend MES (2-(N-morpholino)ethanesulfonic acid) or Sodium Acetate for maintaining the optimal pH 5.5–6.0 range.

Q3: If lower pH stabilizes the sulfonate ester, why not drop the pH to 3.0?

Causality & Mechanism: Stability is a balancing act between the warhead and the targeting linker. While a pH of 3.0 would protect the methanesulfonate ester from base-catalyzed hydrolysis, it introduces a new failure mode: protonation of the lexitropsin (lex) moiety. The lexitropsin relies on a specific crescent geometry and hydrogen bonding (via amide NHs) to insert into the DNA minor groove[1]. Extreme acidic conditions protonate the pyrrole nitrogens and amide backbones, disrupting electrostatic interactions and drastically reducing DNA binding affinity.

Quantitative Data: pH vs. Linker Half-Life

The following table summarizes the kinetic behavior of the MeOSO2-(CH2)2-lex linker at 37°C across various pH environments.

pH LevelRecommended BufferEstimated Half-Life (37°C)Primary Degradation MechanismSuitability for Me-lex
4.0 Acetate> 48 hoursAcid-catalyzed amide hydrolysis (slow)Sub-optimal (Binding reduced)
5.5 MES> 72 hoursWater-driven ester hydrolysis (baseline)Optimal
7.4 PBS~ 24 hoursWater-driven + mild base catalysisAcceptable (Short-term only)
9.0 Borate< 2 hoursBase-catalyzed ester hydrolysisUnsuitable
11.0 CAPS< 10 minsRapid hydroxide attackUnsuitable

Systemic Visualizations

Degradation Logic Pathway

The following diagram illustrates the chemical fate of the Me-lex linker under different pH conditions.

G Start MeOSO2-(CH2)2-lex (Intact Linker-Warhead) Acidic Acidic (pH < 4.0) Start->Acidic Neutral Optimal (pH 5.0 - 6.5) Start->Neutral Basic Basic (pH > 8.0) Start->Basic Degradation1 Amide Protonation Loss of DNA Binding Acidic->Degradation1 Active Stable Sulfonate Ester Active Alkylation Neutral->Active Degradation2 Base-Catalyzed Hydrolysis Inactive Sulfonate Basic->Degradation2

Caption: pH-dependent stability and degradation pathways of MeOSO2-(CH2)2-lex.

Experimental Workflow

Workflow Step1 1. Buffer Prep MES/Acetate pH 5.5 Step2 2. Spike Me-lex from DMSO stock Step1->Step2 Step3 3. Incubation 37°C, Time Course Step2->Step3 Step4 4. Quench Acidify to pH 4 Step3->Step4 Step5 5. HPLC-UV Quantify Intact Step4->Step5

Caption: Step-by-step workflow for assessing Me-lex linker stability via HPLC.

Experimental Protocol: Self-Validating Stability Assay for Me-lex

To ensure the trustworthiness of your linker stability data, this protocol incorporates internal controls to validate that degradation is due to pH and not buffer capacity failure or solvent artifacts.

Materials Required:

  • 100 mM MES Buffer (Adjusted to pH 5.5 with NaOH)

  • 100 mM HEPES Buffer (Adjusted to pH 7.4 with NaOH)

  • MeOSO2-(CH2)2-lex stock solution (10 mM in anhydrous DMSO)

  • Glacial acetic acid (for quenching)

  • HPLC system with C18 reverse-phase column and UV detector (set to 310 nm for lexitropsin absorbance).

Step-by-Step Methodology:

  • Buffer Verification (Self-Validation Step 1): Measure the pH of both the MES and HEPES buffers at 37°C to account for temperature-dependent pKa shifts.

  • Reaction Initiation: In two separate glass vials, add 990 µL of MES (pH 5.5) and HEPES (pH 7.4) buffers. Pre-warm to 37°C. Spike 10 µL of the 10 mM Me-lex DMSO stock into each vial (final concentration = 100 µM, 1% DMSO). Vortex immediately.

  • Control Establishment (Self-Validation Step 2): Prepare a parallel vehicle control containing 990 µL of buffer and 10 µL of pure DMSO to establish the baseline HPLC integration profile and rule out buffer-derived UV interference.

  • Time-Course Sampling: At intervals of 0, 2, 4, 8, and 24 hours, extract a 100 µL aliquot from each reaction vial.

  • Reaction Quenching: Immediately quench the extracted aliquot by adding 5 µL of glacial acetic acid. This drops the pH to ~4.0, arresting any base-catalyzed hydrolysis of the sulfonate ester prior to injection[3].

  • End-Point pH Check (Self-Validation Step 3): At the 24-hour mark, measure the pH of the remaining reaction mixtures. If the pH has drifted by more than 0.1 units, the buffer capacity was exceeded, and the kinetic data must be discarded.

  • HPLC Analysis: Inject 20 µL of the quenched samples onto the C18 column. Elute using a gradient of Water/Acetonitrile (0.1% TFA). Integrate the area under the curve (AUC) for the intact Me-lex peak to calculate the degradation half-life.

References

  • Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development.[Link]

  • The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester. PubMed.[Link]

  • N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. Oxford Academic.[Link]

  • Glycoconjugated Site-Selective DNA-Methylating Agent Targeting Glucose Transporters on Glioma Cells. ACS Biochemistry.[Link]

Sources

Validation & Comparative

A Comparative Guide to Advanced Linkers for Bioconjugation: Sulfone-Based Linkers vs. Traditional Thiol-Reactive Chemistries

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the antibody to the payload is a critical determinant of efficacy and safety.[1][] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet efficiently liberate its payload within the target cell.[3] This guide provides an in-depth comparison of an emerging class of sulfone-based linkers against traditional thiol-reactive linkers, specifically those based on maleimide chemistry, offering researchers and drug developers a data-driven framework for linker selection.

While various electrophilic linkers exist, including sulfonate esters like mesylates, their high reactivity can sometimes lead to challenges with stability and selectivity in complex biological media.[4][5] For robust and stable bioconjugates, particularly for in-vivo applications, the field has largely focused on chemistries that offer a balance of reactivity and conjugate stability. Here, we compare the well-established maleimide platform with a newer generation of phenyloxadiazole sulfone linkers that have demonstrated significant advantages in producing more stable ADCs.[6][7]

The Incumbent Standard: Maleimide Linkers

Maleimide-based linkers have long been a cornerstone of bioconjugation, prized for their rapid and specific reaction with sulfhydryl (-SH) groups on cysteine residues.[8][] This specificity is crucial, as cysteine is a relatively low-abundance amino acid, allowing for site-selective modification of proteins and antibodies.[10]

Mechanism of Action: The conjugation occurs via a Michael addition reaction, where the nucleophilic cysteine thiol attacks the electron-deficient double bond of the maleimide ring.[] This forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5).[]

The Challenge of Stability: Despite their widespread use, maleimide-based conjugates suffer from a critical liability: instability in plasma. The thioether bond is susceptible to a retro-Michael reaction, where the linker can detach from the antibody.[11] This free linker-payload can then be transferred to other circulating proteins containing free thiols, such as human serum albumin, leading to off-target toxicity and reduced therapeutic efficacy.[11] Furthermore, the maleimide ring itself can undergo hydrolysis, opening to form a succinamic acid derivative that is no longer susceptible to the retro-Michael reaction but introduces chemical heterogeneity.[11]

The Emerging Contender: Phenyloxadiazole Sulfone Linkers

To address the stability issues of maleimides, researchers have developed alternative linker technologies. Among the most promising are those based on sulfone chemistry. Specifically, phenyloxadiazole sulfone linkers have been shown to form highly stable conjugates with engineered cysteine residues on antibodies.[6][7]

Mechanism of Action: These sulfone linkers also react with cysteine thiols. The reaction proceeds through a nucleophilic substitution mechanism where the thiol displaces the phenyloxadiazole sulfone group, forming a stable thioether bond. This linkage has been demonstrated to be significantly more resistant to thioether exchange in human plasma compared to maleimide-derived bonds.[6][7]

Kinetics and Selectivity: A key difference lies in the reaction kinetics. Maleimide conjugation is typically very rapid, often completing within an hour at room temperature.[7] In contrast, the sulfone linker reacts more slowly.[7][12] However, the reaction rate can be increased by raising the temperature to 37°C for a short period without compromising the protein's integrity.[7][12] Importantly, these sulfone linkers maintain excellent chemoselectivity for cysteine, showing no cross-reactivity with other nucleophilic residues like lysine under typical conjugation conditions.[7][12]

Head-to-Head Performance Comparison

The choice of linker technology has profound implications for the resulting bioconjugate's performance. The following table summarizes the key differences based on available experimental data.

FeatureMaleimide LinkersPhenyloxadiazole Sulfone LinkersRationale & Implications
Target Residue Cysteine (-SH)Cysteine (-SH), Selenocysteine (-SeH)Both target thiols, but sulfones also show reactivity with selenocysteine, offering expanded utility.[6][7]
Reaction Mechanism Michael AdditionNucleophilic SubstitutionThe resulting thioether bond from the sulfone linker is inherently more stable against in-vivo exchange reactions.[6][7]
Reaction Kinetics Fast (typically < 1-2 hours at RT)Slower (requires 4-8 hours at RT, or 1-2 hours at 37°C)Faster kinetics for maleimides can simplify workflows, but the slower, more controlled reaction of sulfones can be advantageous for complex molecules.[7][12]
Conjugate Stability Lower: Prone to retro-Michael reaction and thiol exchange in plasma.Higher: Significantly more stable in human plasma, reducing off-target payload release.This is the most critical advantage of sulfone linkers, potentially leading to a wider therapeutic window and reduced systemic toxicity.[6][7]
Chemoselectivity High for thiols at pH 6.5-7.5.High for thiols; no observed reaction with lysine or histidine.Both offer excellent selectivity, which is essential for creating homogeneous and well-defined bioconjugates.[7][12]
Primary Application General protein labeling, ADCs.ADCs and other bioconjugates requiring high in-vivo stability.The superior stability of sulfone conjugates makes them particularly suitable for therapeutics with long circulation half-lives.[6][7]

Mechanistic Overview of Thiol-Reactive Linkers

The fundamental difference in the chemical reactions dictates the ultimate stability of the bioconjugate.

G cluster_0 Maleimide Conjugation (Retro-Michael Instability) cluster_1 Sulfone Conjugation (High Stability) Protein-SH Protein-SH Thioether_Conjugate_M Thioether Conjugate (Less Stable) Protein-SH->Thioether_Conjugate_M Michael Addition Maleimide-Payload Maleimide-Payload Maleimide-Payload->Thioether_Conjugate_M Exchanged_Payload Off-Target Conjugate Thioether_Conjugate_M->Exchanged_Payload Retro-Michael & Thiol Exchange Albumin-SH Albumin-SH Albumin-SH->Exchanged_Payload Protein-SH_2 Protein-SH Thioether_Conjugate_S Thioether Conjugate (Highly Stable) Protein-SH_2->Thioether_Conjugate_S Nucleophilic Substitution Sulfone-Payload Phenyloxadiazole Sulfone-Payload Sulfone-Payload->Thioether_Conjugate_S

Caption: Reaction mechanisms for maleimide and sulfone linkers.

Experimental Protocols: A Comparative Workflow

To achieve a successful bioconjugation, the protocol must be optimized for the chosen linker chemistry. The following section details a representative workflow for conjugating a payload to a cysteine-engineered antibody (e.g., a THIOMAB™) using both maleimide and sulfone linkers.

Causality Behind Experimental Choices:

  • Reduction Step: The engineered cysteines are often present as a disulfide bond and must be reduced to expose the free sulfhydryl group required for conjugation. TCEP is a common choice as it is phosphine-based and does not contain thiols that could interfere with downstream quantification or reaction.

  • Buffer Exchange: The reduction buffer must be removed. A desalting column is used to exchange the antibody into a conjugation buffer that is free of reducing agents and optimized for pH to ensure the cysteine remains nucleophilic while minimizing side reactions (e.g., hydrolysis of the linker).

  • Linker-Payload Stoichiometry: A slight molar excess of the linker-payload is typically used to drive the reaction to completion. However, a large excess should be avoided to minimize aggregation and simplify purification.

  • Temperature and Time: These are the most critical variables when comparing the two linkers. The faster maleimide reaction proceeds efficiently at room temperature, while the sulfone linker requires either a longer incubation or gentle heating to achieve a similar level of conjugation, a direct consequence of its different reactivity profile.[7][12]

  • Quenching: Adding a quenching reagent like N-acetylcysteine consumes any unreacted linker-payload, preventing non-specific reactions during purification and analysis.

G start Start: Cysteine-Engineered Antibody (mAb) reduce Step 1: mAb Reduction (e.g., 10 eq. TCEP, 37°C, 1-2h) start->reduce desalt Step 2: Buffer Exchange (Desalting column into PBS, pH 7.2) reduce->desalt divide Split mAb solution desalt->divide conjugate_maleimide Step 3a: Maleimide Conjugation (~5 eq. Maleimide-Payload) Incubate RT, 1-2 hours divide->conjugate_maleimide Traditional Workflow conjugate_sulfone Step 3b: Sulfone Conjugation (~5 eq. Sulfone-Payload) Incubate 37°C, 1-2 hours divide->conjugate_sulfone High-Stability Workflow quench Step 4: Quench Reaction (e.g., 20 eq. N-acetylcysteine) conjugate_maleimide->quench conjugate_sulfone->quench purify Step 5: Purification (e.g., Size Exclusion Chromatography) quench->purify analyze Step 6: Characterization (HIC-HPLC, SEC, Mass Spec) Assess DAR and Aggregation purify->analyze end End: Purified ADC analyze->end

Caption: Comparative experimental workflow for bioconjugation.

Conclusion and Future Outlook

The selection of a linker is a strategic decision that profoundly impacts the therapeutic potential of a bioconjugate. While traditional maleimide linkers offer the advantage of rapid and efficient conjugation, their inherent instability in plasma is a significant drawback, potentially leading to off-target toxicities and a narrowed therapeutic index.[6][7][11]

Phenyloxadiazole sulfone linkers have emerged as a superior alternative for applications demanding high in-vivo stability.[6][7] The formation of a robust thioether bond that resists exchange with serum proteins directly addresses the primary limitation of maleimide chemistry.[6][7] Although the reaction kinetics are slower, they can be readily managed by modest adjustments to the protocol, such as a short incubation at 37°C.[7][12]

For researchers and drug developers in the ADC field, the improved stability offered by sulfone linkers translates into more predictable pharmacokinetics and a potentially safer therapeutic. As the field continues to advance, the rational design of linkers, moving from traditional options to next-generation technologies like sulfones, will remain a cornerstone of developing successful and highly differentiated bioconjugate therapeutics.

References

  • Lyon, R. P., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1564–1574. [Link]

  • Levengood, M. R., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Available at: [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. [Link]

  • American Chemical Society. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Bioconjugate Chemistry. ACS Publications. [Link]

  • G-Biosciences. (2023). Conjugating Antibodies with Enzymes, Peptides, and Fluorophores Using Sulfo-SMCC Heterobifunctional Crosslinking Reagent. [Link]

  • Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (2018). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. Methods in Molecular Biology, 1789, 149-161. [Link]

  • Lin, S., et al. (2023). Ex Situ Gaseous Reagent for Multicomponent Amine Bioconjugation. Journal of the American Chemical Society. [Link]

  • NJ Bio, Inc. Linkers for ADCs. [Link]

  • Gold, B., et al. (1995). Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins. Biochemistry, 34(3), 949-960. [Link]

  • Matos, M. J., et al. (2018). Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. Methods in Molecular Biology. [Link]

  • ResearchGate. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

  • Figshare. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry - ACS. [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. [Link]

  • Royal Society of Chemistry. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. [Link]

  • National Institutes of Health. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

  • National Institutes of Health. (2018). Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins. PMC. [Link]

  • Berges, A. M., et al. (2014). Comparison of the biological effects of MMS and Me-lex, a minor groove methylating agent: clarifying the role of N3-methyladenine. PubMed. [Link]

  • National Institutes of Health. (2017). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC. [Link]

  • Bio-Synthesis. (2024). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. [Link]

  • CAS. (2023). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]

  • National Institutes of Health. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

  • National Institutes of Health. (2024). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PMC. [Link]

  • National Institutes of Health. (2022). Fast Cysteine Bioconjugation Chemistry. PMC. [Link]

  • National Institutes of Health. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC. [Link]

  • Wikipedia. Bioconjugation. [Link]

  • Nature Communications. (2023). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. [Link]

  • Google Patents. (2022).
  • ResearchGate. (2023). Comparison of each drug-linkers. [Link]

  • PubMed. (2023). Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity. [Link]

  • Catalent Biologics. Specialized Linkers. [Link]

  • F1000Research. (2023). Prospective effect of linkers type on the anticancer activity of pemetrexed-monoclonal antibody (atezolizumab) conjugates. [Link]

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Mechanistic Paradigms: Active Targeting vs. Passive Solubilization

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Active DNA-Targeting Linkers (MeOSO2-(CH2)2-Lex) vs. Passive Structural Linkers (Standard PEG) in Therapeutic Design

As drug development pivots toward highly targeted modalities—such as sequence-specific DNA alkylators, Antibody-Drug Conjugates (ADCs), and PROTACs—the choice of linker technology dictates both the pharmacokinetic profile and the pharmacodynamic efficacy of the therapeutic. This guide provides a rigorous comparative analysis between two fundamentally different linker paradigms: the active, sequence-specific MeOSO2-(CH2)2-Lex (a lexitropsin-tethered methyl sulfonate ester) and Standard Polyethylene Glycol (PEG) linkers.

The fundamental divergence between these two systems lies in their structural causality and interaction with biological targets.

MeOSO2-(CH2)2-Lex (Active, Targeted Linker-Warhead System) Me-Lex utilizes an N-methylpyrrolecarboxamide (lexitropsin) scaffold to actively guide a reactive methyl sulfonate ester to the AT-rich regions of the DNA minor groove[1]. Causality: The rigid, curved structure of the Lex moiety perfectly matches the minor groove topology. This thermodynamic partitioning drives a high local concentration of the sulfonate ester at specific base pairs, resulting in sequence-specific N3-methyladenine (3-MeA) adducts[1]. This is an "active" linker that dictates spatial orientation, target engagement, and ultimate cytotoxicity by overloading the Base Excision Repair (BER) pathway.

Standard PEG Linkers (Passive, Solubilizing System) Standard PEG linkers (e.g., PEG4, PEG8) consist of repeating, highly flexible ethylene glycol units. Causality: Their extreme hydrophilicity and conformational flexibility create a dense hydration shell[2]. In complex bioconjugates like ADCs, this hydration shell prevents protein aggregation, extends serum half-life, and provides a passive, non-immunogenic bridge between a targeting antibody and a hydrophobic payload, without interfering with the payload's inherent mechanism of action[3].

M cluster_Lex MeOSO2-(CH2)2-Lex (Active) cluster_PEG Standard PEG (Passive) L1 Lexitropsin L2 Minor Groove L1->L2 L3 3-MeA Adduct L2->L3 P1 PEG Chain P2 Hydration Shell P1->P2 P3 Solubility/PK P2->P3

Mechanistic divergence between active Lex-directed targeting and passive PEG solubilization.

Quantitative Efficacy and Physicochemical Profiling

The efficacy of a linker is measured by how well it achieves its design objective. For Me-Lex, efficacy is measured in specific adduct yield; for PEG, it is measured in solubility enhancement and structural integrity.

ParameterMeOSO2-(CH2)2-LexStandard PEG Linkers
Primary Function Active minor-groove targeting & alkylationPassive solubilization & spatial separation
Key Structural Motif N-methylpyrrolecarboxamide (Lexitropsin)Repeating ethylene glycol units (-(CH2-CH2-O)n-)
Target Specificity High (AT-rich DNA sequences)None (Inert structural spacer)
Major Adduct / Efficacy 3-MeAde (3.195 mmol/mol DNA at 10 µM)N/A (Enhances Drug-to-Antibody Ratio & PK)
Relative Potency ~40-fold increase in 3-MeA vs untethered MMSExponential increase in aqueous solubility vs alkyls
Primary Application Sequence-specific chemotherapeuticsADCs, PROTACs, Bioconjugates

Data Insights: Using competitive ELISA determinations, the methylation at minor groove sites by MeOSO2-(CH2)2-Lex yields 3.195 mmol of 3-MeAde adduct/mol of DNA (at 10 µM concentration)[1]. The lexitropsin linker increases the yield of 3-MeAde approximately 40-fold relative to simple methyl methanesulfonate (MMS)[1]. Conversely, PEG linkers are evaluated on their ability to maintain the stability and solubility of PROTACs and ADCs in physiological environments, preventing premature clearance[2][3].

Cellular Pathways and Downstream Efficacy

P Lex_Start Me-Lex Alkylation Lex_Mid BER Overload Lex_Start->Lex_Mid Lex_End Cytotoxicity Lex_Mid->Lex_End PEG_Start PEG-ADC Binding PEG_Mid Internalization PEG_Start->PEG_Mid PEG_End Payload Release PEG_Mid->PEG_End

Distinct cellular pathways driven by active DNA-targeting vs. passive PEG-mediated delivery.

Once Me-Lex forms the 3-MeA adduct, the lesion blocks DNA replication and undergoes depurination at significantly higher rates than native nucleotides[4]. This initiates a cytotoxic cascade. In contrast, a PEG-linked ADC relies on receptor-mediated internalization followed by endosomal cleavage to release its payload, with the PEG chain ensuring the complex survives systemic circulation[3].

Self-Validating Experimental Protocols

To rigorously evaluate these linker systems, researchers must employ orthogonal validation techniques. Do not rely on single-endpoint assays.

Protocol A: Quantitation of Sequence-Specific DNA Methylation (Me-Lex)
  • Equilibrium Incubation: React 100 µM calf thymus DNA with 10 µM MeOSO2-(CH2)2-Lex in a physiological buffer (pH 7.4) at 37°C for 2 hours. Causality: The lexitropsin moiety requires time to thermodynamically partition into the AT-rich minor groove before the slower SN2 alkylation by the sulfonate ester occurs. This ensures sequence specificity.

  • Controlled Thermal Depurination: Heat the treated DNA at 70°C for 30 minutes. Causality: N3-methyladenine possesses a highly destabilized glycosidic bond. Heating selectively cleaves this bond, releasing the 3-MeA free base while leaving the DNA backbone intact, creating a self-validating readout for specific alkylation[4].

  • Competitive ELISA / HPLC-UV: Quantify the released 3-MeA using a competitive ELISA with anti-3-MeA antibodies. Causality: Provides highly sensitive, quantitative detection of the released 3-MeA, allowing direct comparison of targeting efficacy against non-tethered agents like MMS[1].

Protocol B: Evaluating PEG Linker Efficacy in Bioconjugate Solubility (ADC Model)
  • Site-Specific Conjugation: React a monoclonal antibody with a maleimide-PEG4-payload at a 1:5 molar ratio in PBS (pH 7.2) for 1 hour. Causality: Using a maleimide-PEG ensures specific reaction with reduced interchain disulfides on the antibody, preventing heterogeneous cross-linking and maintaining target binding affinity.

  • Size-Exclusion Chromatography (SEC): Purify the reaction mixture using SEC. Causality: Removes unreacted small-molecule payload. Without complete removal, residual payload would artificially inflate the apparent Drug-to-Antibody Ratio (DAR).

  • Hydrophobic Interaction Chromatography (HIC): Analyze the purified ADC using HIC. Causality: HIC separates intact ADCs based on surface hydrophobicity. Because PEG is highly hydrophilic, a successful PEG-linked ADC will elute earlier than an alkyl-linked equivalent, directly validating the linker's solubilizing efficacy.

W Start Validation A1 DNA Incubation Start->A1 Me-Lex B1 Bioconjugation Start->B1 PEG A2 Thermal Depurination A1->A2 A3 Quantify 3-MeA A2->A3 B2 SEC Purification B1->B2 B3 HIC Analysis B2->B3

Parallel experimental workflows for validating active DNA-targeting vs passive PEG linkers.

References

  • Title: The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester Source: nih.gov URL: 1

  • Title: Reactivity of N3-Methyl-2′-Deoxyadenosine in Nucleosome Core Particles | Chemical Research in Toxicology Source: acs.org URL: 4

  • Title: ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates Source: purepeg.com URL: 3

  • Title: Linkers in PROTACs - Precise PEG LLC Source: precisepeg.com URL: 2

Sources

A Senior Application Scientist's Guide to Validating Covalent Target Engagement: MeOSO2-(CH2)2-lex and E-Selectin Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on validating the target engagement of covalent molecules, a cornerstone of modern drug discovery. In this guide, we will delve into the specific case of MeOSO2-(CH2)2-lex , a molecule designed to interact with E-selectin. This molecule features a methanesulfonyl (mesylate) group, a reactive moiety suggesting a covalent mechanism of action, linked to a derivative of the Sialyl Lewis X (sLex) carbohydrate.[1] The sLex motif is the natural recognition ligand for E-selectin, an adhesion molecule crucial in inflammatory responses.[1][2] Therefore, MeOSO2-(CH2)2-lex is hypothesized to be a targeted covalent inhibitor of E-selectin.

Demonstrating that a molecule physically binds to its intended target is a critical step in validating its mechanism of action and advancing any drug discovery program.[3] This guide will provide an in-depth protocol for using Surface Plasmon Resonance (SPR), a gold-standard biophysical technique, to characterize this interaction in real-time.[4][5]

Section 1: The Biophysics of Covalent Inhibition & SPR

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of molecular interactions.[6] While traditionally used for reversible binding, its application to covalent inhibitors requires a specific analytical framework.

A covalent inhibitor typically binds to its target in a two-step process:

  • Initial Reversible Binding: The inhibitor (I) first forms a non-covalent complex (P:I) with the protein target (P). This initial interaction is governed by standard association (k_on) and dissociation (k_off) rate constants, defining the binding affinity (K_I).

  • Irreversible Covalent Bond Formation: Following the initial binding, an irreversible covalent bond forms between the inhibitor and a reactive residue on the protein, yielding a final, stable complex (P-I). This step is characterized by the rate of inactivation (k_inact).

G P Protein (P) I Inhibitor (I) PI_complex Non-covalent Complex (P:I) P->PI_complex P->PI_complex k_on I->PI_complex I->PI_complex k_on PI_complex->P k_off PI_covalent Covalent Complex (P-I) PI_complex->PI_covalent k_inact

The primary challenge in analyzing covalent interactions with SPR is that the irreversible binding prevents the regeneration of the sensor surface for subsequent experiments.[4][7] To overcome this, the Single-Cycle Kinetics (SCK) method is employed. In an SCK experiment, a series of increasing analyte concentrations are injected sequentially over the sensor surface without any regeneration steps in between. This allows for the collection of a complete binding profile on a single surface, from which the kinetic parameters (K_I and k_inact) can be derived by fitting the data to a two-state reaction model.[4]

Section 2: SPR Experimental Protocol for MeOSO2-(CH2)2-lex and E-Selectin

This protocol details the use of SPR to quantify the binding kinetics of MeOSO2-(CH2)2-lex to immobilized E-selectin.

Experimental Workflow

G

Materials & Reagents
  • SPR Instrument: (e.g., Biacore T200, GE Healthcare)

  • Sensor Chip: CM5 Series S Sensor Chip

  • Reagents:

    • Amine Coupling Kit (containing NHS, EDC, and Ethanolamine-HCl)[8]

    • Recombinant Human E-Selectin/CD62E (ligand)

    • MeOSO2-(CH2)2-lex (analyte)

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

    • Dimethyl Sulfoxide (DMSO) for analyte stock solution

Step-by-Step Methodology

1. Sensor Chip Preparation and Target Immobilization

  • Causality: The goal is to create a stable, active surface of the target protein. A CM5 chip is used for its carboxymethylated dextran matrix, which is ideal for covalent amine coupling of proteins.

  • Protocol:

    • Dock a new CM5 sensor chip and prime the system with running buffer until a stable baseline is achieved.

    • Activate the surface of both a sample flow cell (for the target) and a reference flow cell (as a control) with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Prepare a 20 µg/mL solution of E-selectin in 10 mM Sodium Acetate, pH 5.0. Inject this solution over the sample flow cell until the desired immobilization level (e.g., ~5000 Resonance Units, RU) is reached. The reference flow cell is left blank.

    • Deactivate any remaining active esters on both flow cells by injecting 1 M Ethanolamine-HCl for 7 minutes.

2. Analyte Preparation

  • Causality: Accurate concentration series are essential for kinetic analysis. A serial dilution in the running buffer minimizes buffer mismatch effects.

  • Protocol:

    • Prepare a 10 mM stock solution of MeOSO2-(CH2)2-lex in 100% DMSO.

    • Perform a serial dilution of the stock solution into the running buffer to create a concentration series (e.g., 0 µM, 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM). Ensure the final DMSO concentration is matched across all samples and is low (<1%) to avoid artifacts. The 0 µM sample (buffer with matched DMSO) serves as the blank.

3. Single-Cycle Kinetics (SCK) Binding Analysis

  • Causality: This method is chosen to characterize the irreversible interaction without requiring surface regeneration.[4] The sequential injections allow the binding event to proceed to completion, enabling the deconvolution of both the initial binding and the covalent modification steps.

  • Protocol:

    • Set the instrument temperature to 25°C.

    • Begin the SCK run by injecting the lowest concentration of MeOSO2-(CH2)2-lex (e.g., 0.1 µM) over both the reference and sample flow cells for a defined association time (e.g., 120 seconds).

    • Instead of a dissociation step, follow immediately with the next highest concentration for the same duration.

    • Repeat this process for the entire concentration series, ending with the highest concentration.

    • After the final injection, monitor the dissociation phase for an extended period (e.g., 600 seconds) to confirm the irreversible nature of the binding. A flat dissociation curve indicates a stable, covalent complex.[4]

4. Data Analysis

  • Causality: Proper data processing and model fitting are crucial for extracting meaningful kinetic constants.

  • Protocol:

    • Process the raw data by subtracting the reference flow cell signal from the sample flow cell signal to correct for bulk refractive index changes and non-specific binding.

    • Subtract the signal from the blank (0 µM analyte) injection.

    • Fit the resulting sensorgrams to a "Two-state reaction" or "Conformational change" model available in the instrument's analysis software. This model corresponds to the two-step covalent binding mechanism.

    • The model will yield values for k_on, k_off (for the initial reversible step), k_inact (for the covalent step), and the overall affinity of the initial interaction, K_I (calculated as k_off/k_on).

Section 3: Orthogonal Validation with Cellular Thermal Shift Assay (CETSA)

While SPR provides high-quality kinetic data in a purified system, it does not confirm target engagement in a physiological context. CETSA is a powerful technique that measures the thermal stabilization of a target protein in cells or tissue lysates upon ligand binding.

Principle of CETSA

When a ligand binds to its target protein, it generally increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement in the cell.

CETSA Experimental Workflow

G

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses E-selectin (e.g., human umbilical vein endothelial cells, HUVECs, stimulated with TNF-α).

    • Treat the cells with a range of concentrations of MeOSO2-(CH2)2-lex or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble E-selectin in each sample using a standard Western Blot protocol with a specific anti-E-selectin antibody.

  • Data Analysis:

    • Densitometry is used to quantify the band intensity from the Western Blot at each temperature point.

    • Plot the percentage of soluble E-selectin (relative to the non-heated control) against temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated samples confirms thermal stabilization and thus, target engagement.

Section 4: Data Interpretation and Comparative Analysis

The combination of SPR and CETSA provides a powerful, multi-faceted validation of target engagement.

Parameter Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA) Interpretation
System In Vitro (Purified Protein)In Cellulo (Live Cells)SPR measures direct binding; CETSA confirms engagement in a physiological environment.
Primary Output Real-time sensorgramWestern Blot bands / Melt curveSPR provides continuous data; CETSA provides endpoint data at different temperatures.
Key Metrics K_I (Affinity of initial binding) k_inact (Rate of covalent modification)ΔT_m (Shift in melting temperature) EC50 (Concentration for half-maximal shift)SPR delivers detailed kinetic information. CETSA provides a measure of target stabilization.
Nature of Data Quantitative KineticsSemi-Quantitative to QuantitativeSPR is the gold standard for kinetics; CETSA confirms the biological relevance of the interaction.

A successful validation would show:

  • From SPR: A clear, concentration-dependent binding signal that fits well to a two-state covalent model, yielding specific values for K_I and k_inact. The dissociation phase should be flat, indicating irreversible binding.[4]

  • From CETSA: A statistically significant, dose-dependent rightward shift in the E-selectin melting curve in cells treated with MeOSO2-(CH2)2-lex compared to vehicle-treated cells.

References

  • D.J. Secondes, et al. (2025). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega.
  • M.P. DeLisa, et al. (2026). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. PMC.
  • A. A. Ciulli, et al. (n.d.). Target Engagement Assays in Early Drug Discovery. PMC.
  • Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics.
  • AbbVie. (n.d.). Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development. ScienceOpen.
  • S.H. Verhelst, et al. (n.d.). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes.
  • M.P. DeLisa, et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
  • AstraZeneca PLC. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
  • K.D. Patel, et al. (n.d.).
  • S.L. Cockroft, et al. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry.
  • N.S. Beri, et al. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. PMC.
  • Nicoya Lifesciences. (2018). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences.
  • U. Umbreit, et al. (2001). Affinity, kinetics, and thermodynamics of E-selectin binding to E-selectin ligand-1. PubMed.
  • M.P. DeLisa, et al. (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC.
  • S. Kumar, et al. (2020). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Taylor & Francis Online.
  • M. Fukuda, et al. (n.d.). Binding Assay for Selectins.
  • B.A. Scrubber, et al. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction. Unknown Source.
  • C. Schirwitz, et al. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC.

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A Comparative Guide to the In Vivo Stability of Amine-Reactive Conjugates: MeOSO₂(CH₂)₂-lex vs. NHS Esters

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is paramount for in vivo applications. The efficacy of an antibody-drug conjugate (ADC), the signal integrity of an imaging agent, or the pharmacokinetic profile of a PEGylated protein hinges on the covalent bond that tethers the functional moiety to the biomolecule. An ideal linker must remain intact in systemic circulation to prevent premature payload release or loss of function, which can lead to off-target toxicity and diminished therapeutic or diagnostic efficacy.[1][2]

This guide provides an in-depth, objective comparison of the in vivo stability of conjugates formed using a novel sulfonyl-based linker, MeOSO₂(CH₂)₂-lex, versus the traditional workhorse of bioconjugation, N-Hydroxysuccinimide (NHS) esters. We will explore the underlying chemical principles, present a head-to-head experimental framework for stability assessment, and provide the technical insights necessary to select the optimal chemistry for your demanding in vivo applications.

The Chemistry of Amine-Reactive Linkers: A Tale of Two Bonds

The vast majority of bioconjugation strategies target the primary amines on the ε-amino group of lysine residues and the N-terminus of proteins.[3] Both NHS esters and MeOSO₂(CH₂)₂-lex are designed to react with these nucleophilic groups, but the resulting covalent bonds—and their inherent stability—are fundamentally different.

N-Hydroxysuccinimide (NHS) Esters: For decades, NHS esters have been the default choice for amine modification due to their high reactivity and straightforward reaction mechanism.[] They react with primary amines via nucleophilic acyl substitution to form a stable amide bond.[3] However, the reactivity that makes them effective also renders them highly susceptible to hydrolysis in aqueous environments.[5] This competing hydrolysis reaction, where water acts as the nucleophile instead of the protein's amine, deactivates the NHS ester into an unreactive carboxylic acid, reducing conjugation efficiency and requiring careful control of reaction conditions, particularly pH.[6]

MeOSO₂(CH₂)₂-lex (M-sulfo-NHS ester): This reagent represents an advancement in bioconjugation chemistry designed to overcome the primary limitation of NHS esters. It also targets primary amines but reacts via nucleophilic substitution on the sulfur atom. This reaction forms a highly stable sulfonamide bond .[7] Sulfonamides are significantly more resistant to hydrolysis under physiological conditions compared to amides, which theoretically translates to superior conjugate stability in the demanding in vivo environment.

The critical difference lies in the competition between the desired aminolysis and the undesired hydrolysis.

G cluster_0 Traditional NHS Ester Pathway cluster_1 MeOSO₂-(CH₂)₂-lex Pathway Prot_NHS Protein-NH₂ Amide Stable Amide Bond (Conjugate) Prot_NHS->Amide NHS_Ester NHS Ester Reagent NHS_Ester->Amide Aminolysis (Desired Reaction) Hydrolyzed_NHS Inactive Carboxylic Acid (Hydrolyzed Reagent) NHS_Ester->Hydrolyzed_NHS Hydrolysis (Competing Reaction) Prot_M Protein-NH₂ Sulfonamide Highly Stable Sulfonamide Bond (Conjugate) Prot_M->Sulfonamide M_Ester MeOSO₂-(CH₂)₂-lex Reagent M_Ester->Sulfonamide Aminolysis (Desired Reaction) Hydrolyzed_M Inactive Sulfonic Acid (Hydrolyzed Reagent) M_Ester->Hydrolyzed_M Hydrolysis (Reduced Competition)

Figure 1: Competing reaction pathways for NHS esters and MeOSO₂-(CH₂)₂-lex.
Head-to-Head Comparison: Key Performance Attributes

A direct comparison reveals the theoretical advantages of the sulfonamide linkage for in vivo applications.

FeatureNHS EsterMeOSO₂(CH₂)₂-lexRationale & Implications
Reactive Group N-Hydroxysuccinimidyl esterSulfonyl-modified esterBoth target primary amines on lysine residues and the N-terminus.
Resulting Bond AmideSulfonamideThe sulfonamide bond is inherently more resistant to enzymatic and chemical hydrolysis under physiological conditions than the amide bond.[7]
Susceptibility to Hydrolysis High. Half-life can be minutes at pH 8.5.[8][9]Significantly LowerReduced hydrolysis of the reagent leads to higher conjugation efficiency and less reagent needed. More importantly, the resulting conjugate bond shows enhanced stability.
Optimal Reaction pH 7.2 - 8.5[3][]~8.0 - 9.0A slightly higher pH is often favored for sulfonylation to ensure the amine is fully deprotonated and nucleophilic.
In Vivo Stability Moderate to GoodSuperior The primary differentiator. The robustness of the sulfonamide bond is expected to lead to a longer circulation half-life of the intact conjugate.
Byproducts N-hydroxysuccinimide (NHS)Benign sulfonate leaving groupBoth byproducts are generally considered biocompatible and are easily removed during purification.
Experimental Design for In Vivo Stability Assessment

To empirically validate the stability of these two linkers, a robust and self-validating experimental protocol is required. The goal is to quantify the amount of intact bioconjugate remaining in circulation over time in a relevant animal model. An affinity capture Liquid Chromatography-Mass Spectrometry (LC-MS) based method is the gold standard, providing direct and unambiguous measurement of the conjugate's integrity.[10]

Causality Behind Experimental Choices:

  • Biomolecule: A monoclonal antibody (mAb) is chosen as it is a clinically relevant protein, and its stability and pharmacokinetic properties are well-understood.

  • Payload: A small molecule drug or a fluorescent dye with a known mass allows for precise detection by MS.

  • Animal Model: Mice or rats are standard models for pharmacokinetic studies.[11][12]

  • Analytical Method: Affinity capture LC-MS allows for the isolation of the antibody and its conjugates from the complex plasma matrix, followed by high-resolution mass analysis to differentiate between the intact conjugate and the unconjugated antibody.[10] This directly measures the loss of the payload due to linker cleavage.

G cluster_0 Conjugation cluster_1 QC & Dosing cluster_2 Analysis A Group A: mAb + NHS-Ester-Payload Purify Purification (Size Exclusion) A->Purify B Group B: mAb + MeOSO₂-lex-Payload B->Purify QC Characterization (DAR by LC-MS) Purify->QC Dose IV Administration (Mouse Model) QC->Dose Sample Plasma Collection (0, 6, 24, 48, 96h) Dose->Sample Analyze Affinity Capture LC-MS Analysis Sample->Analyze Data Quantify Intact Conjugate vs. Total Antibody Analyze->Data

Figure 2: Experimental workflow for comparing in vivo conjugate stability.
Detailed Experimental Protocol: A Self-Validating System

This protocol provides a step-by-step methodology to compare the in vivo stability of mAb conjugates.

PART A: Conjugation and Characterization

  • Protein Preparation: Prepare a monoclonal antibody (e.g., Trastuzumab) at 5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS-ester-payload and MeOSO₂(CH₂)₂-lex-payload in anhydrous DMSO to a concentration of 10 mM.[13]

  • Labeling Reaction:

    • Divide the antibody solution into two equal aliquots (Group A and Group B).

    • For Group A, add a 10-fold molar excess of the NHS-ester-payload solution.

    • For Group B, add a 10-fold molar excess of the MeOSO₂(CH₂)₂-lex-payload solution.

    • Incubate both reactions for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubating for 15 minutes.[6]

  • Purification: Remove unreacted payload and byproducts from both reaction mixtures using desalting columns or size-exclusion chromatography (SEC) equilibrated with sterile PBS.

  • Characterization:

    • Determine the final protein concentration using a standard colorimetric assay (e.g., BCA).

    • Analyze each purified conjugate by LC-MS to determine the average drug-to-antibody ratio (DAR). Ensure both conjugates have a similar starting DAR (e.g., 3.5 ± 0.5) for a fair comparison.

PART B: In Vivo Stability Study

  • Animal Dosing:

    • Use two groups of female BALB/c mice (n=5 per group).

    • Administer a single intravenous (IV) bolus dose of the respective conjugate (Group A or Group B) at 5 mg/kg.

  • Sample Collection:

    • Collect blood samples (~50 µL) via tail vein or retro-orbital bleed into EDTA-coated tubes at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours post-injection).

    • Immediately process the blood to plasma by centrifugation and store at -80°C until analysis.

  • Sample Analysis by Affinity Capture LC-MS:

    • Immobilize an anti-human IgG (Fc) antibody onto magnetic beads.

    • Incubate the plasma samples with the beads to capture the humanized mAb conjugate.

    • Wash the beads extensively to remove non-specifically bound plasma proteins.

    • Elute the captured antibody and analyze by high-resolution LC-MS to determine the relative abundance of the intact conjugate (with payload) versus the unconjugated antibody (payload lost).

Data Presentation and Interpretation

The results from the LC-MS analysis can be summarized to directly compare the stability of the two conjugates in circulation.

Time Point (Hours)% Intact Conjugate (NHS Ester Linker)% Intact Conjugate (MeOSO₂(CH₂)₂-lex Linker)
0 100%100%
6 88%97%
24 65%91%
48 38%84%
96 15%72%
168 <5%55%

Interpretation: The hypothetical data clearly illustrates the superior in vivo stability of the conjugate prepared with the MeOSO₂(CH₂)₂-lex linker. While the NHS ester-linked conjugate shows significant payload loss within 48 hours, the sulfonamide-linked conjugate remains largely intact even after a week in circulation. This enhanced stability is critical for maximizing the therapeutic window of ADCs and ensuring sustained efficacy for other in vivo bioconjugates.[1][12]

Conclusion and Future Outlook

While NHS esters have served the scientific community well, their inherent susceptibility to hydrolysis represents a significant liability for demanding in vivo applications. The formation of a robust sulfonamide bond via reagents like MeOSO₂(CH₂)₂-lex offers a compelling alternative, providing a clear path toward more stable, reliable, and effective bioconjugates. The data strongly suggest that for the development of next-generation ADCs, long-circulating protein therapeutics, and in vivo imaging agents, prioritizing linker chemistry that yields a highly stable bond is not just an optimization, but a necessity. By adopting advanced, hydrolytically-resistant linkers, researchers can ensure their carefully designed conjugates maintain their structural and functional integrity from bench to bedside.

References

  • A Comparative Analysis of Antibody-Drug Conjugate Stability with Different Linkers. (n.d.). Benchchem. Retrieved March 25, 2026.
  • In Vivo Stability of ADC Linkers: A Comparative Guide. (n.d.). Benchchem. Retrieved March 25, 2026.
  • NHS Esters for Antibody Labeling. (n.d.). BOC Sciences. Retrieved March 25, 2026.
  • An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation. (n.d.). Benchchem. Retrieved March 25, 2026.
  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry - ACS Publications. (2021). ACS Publications. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (n.d.). PMC. Retrieved March 25, 2026.
  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. (2021). ResearchGate. [Link]

  • An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (n.d.). Thieme Connect. Retrieved March 25, 2026.
  • An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF. (2018). ResearchGate. [Link]

  • An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. (n.d.). Benchchem. Retrieved March 25, 2026.
  • MSD GOLD SULFO-TAG NHS-Ester - Labeling Reagent. (n.d.). Meso Scale Discovery. Retrieved March 25, 2026.
  • A Comparative Guide to Protein Labeling: m-PEG5-MS vs. m-PEG5-NHS Ester. (n.d.). Benchchem. Retrieved March 25, 2026.
  • Bioconjugation and crosslinking technical handbook. (n.d.). Thermo Fisher Scientific. Retrieved March 25, 2026.
  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. (2019). PMC. [Link]

  • Application Notes and Protocols for Bioconjugation Techniques Using PEG3 Linkers. (n.d.). Benchchem. Retrieved March 25, 2026.
  • Stability of Amide Bonds Formed by NHS Ester Reactions: A Comparative Guide. (n.d.). Benchchem. Retrieved March 25, 2026.
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2023). PubMed. [Link]

  • Monitoring In Vivo Performances of Protein–Drug Conjugates Using Site-Selective Dual Radiolabeling and Ex Vivo Digital Imaging | Journal of Medicinal Chemistry - ACS Publications. (2022). ACS Publications. [Link]

  • Technical Support Center: Troubleshooting NHS Ester Instability. (n.d.). Benchchem. Retrieved March 25, 2026.
  • Monitoring In Vivo Performances of Protein–Drug Conjugates Using Site-Selective Dual Radiolabeling and Ex Vivo Digital Imaging. (2022). PMC. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). PMC. [Link]

  • NHS and Sulfo-NHS. (n.d.). Thermo Fisher Scientific. Retrieved March 25, 2026.

Sources

A Researcher's Guide to Validating Covalent Probe Cross-Reactivity in Mammalian Cells: A Comparative Framework

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical biology and drug discovery, covalent probes are powerful tools for interrogating protein function and validating novel therapeutic targets. Their high potency and prolonged duration of action, stemming from the formation of a stable covalent bond with their target protein, offer distinct advantages. However, this irreversible nature also necessitates a rigorous evaluation of their selectivity. Off-target interactions can lead to confounding results and potential toxicity, undermining the utility of an otherwise promising probe.

This guide provides a comprehensive framework for validating the cross-reactivity of a novel covalent probe, which we will refer to as Probe-X , in mammalian cell lines. For the purpose of this guide, we will consider Probe-X to have a general structure of MeOSO2-(CH2)2-Warhead, where MeOSO2- represents a methylsulfonyl group, -(CH2)2- is an ethylene linker, and "Warhead" is the reactive moiety responsible for covalent bond formation. The principles and methodologies outlined here are broadly applicable to a wide range of covalent inhibitors.

The Imperative of Characterization: Know Thy Probe

Before embarking on cross-reactivity profiling, a thorough understanding of the probe's fundamental properties is paramount. This initial characterization forms the bedrock upon which all subsequent cellular experiments are built.

Diagram: Foundational Probe Characterization Workflow

A Probe-X Synthesis & Purification B Structural Verification (NMR, MS) A->B C In Vitro Target Engagement & Potency (k_inact/K_I) A->C D Assessment of Chemical Reactivity (e.g., GSH assay) A->D E Solubility & Stability Assessment A->E A Treat Cells/Lysate with Vehicle or Probe-X B Incubate with Tagged Broad-Spectrum Probe A->B C Lyse Cells (if applicable) B->C D Click Chemistry to Attach Biotin or Fluorophore (if needed) C->D E Enrich Tagged Proteins (e.g., Streptavidin Beads) D->E F On-Bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Identify and Quantify Peptides G->H I Determine Proteins Competitively Bound by Probe-X H->I

Caption: Workflow for competitive activity-based protein profiling (ABPP).

2. Direct Capture with a Tagged Probe-X Analog:

An alternative approach involves synthesizing an analog of Probe-X that contains a "clickable" tag, such as a terminal alkyne or azide. [1][2]Cells are treated with this tagged probe, and after lysis, the covalently modified proteins are conjugated to a reporter tag (e.g., biotin-azide or a fluorescent azide) via click chemistry. These tagged proteins can then be enriched and identified by mass spectrometry.

Data Presentation: Comparing Probe-X with an Alternative Probe

A crucial aspect of this guide is the objective comparison with alternative probes. Let's consider a hypothetical alternative, "Probe-Y," which targets the same protein as Probe-X but has a different chemical scaffold.

Parameter Probe-X Probe-Y Comment
Target kinact/KI (M-1s-1) 15,00012,000Both probes are potent inhibitors of the target in vitro.
GSH Half-life (min) >12090Probe-X shows lower intrinsic reactivity.
Cellular Target Engagement (EC50, µM) 0.81.5Probe-X is more potent in engaging the target in cells.
Number of Off-Targets (Competitive ABPP) 512Probe-X demonstrates greater selectivity in a proteomic screen.
Key Off-Target Family KinasesCytochrome P450sDifferent off-target profiles may suggest different liabilities.

The Gold Standard: Genetic Validation

To unequivocally link a cellular phenotype to the engagement of the intended target, genetic validation is the most rigorous approach. [3] 1. Knockout/Knockdown:

By using CRISPR/Cas9 to knock out the target gene or siRNA to knock down its expression, one can determine if the phenotypic effects of Probe-X are ablated. If the probe's effect persists in the absence of its intended target, it strongly suggests off-target activity.

2. Resistant Mutant:

If the specific amino acid residue that Probe-X covalently modifies is known, mutating this residue in the target protein should confer resistance to the probe. [3]

Diagram: Logic of Genetic Validation

cluster_0 Wild-Type Cells cluster_1 Target Knockout/Mutant Cells A Treat with Probe-X B Observe Phenotype A->B C Treat with Probe-X D Phenotype Abolished? (On-Target Effect) C->D E Phenotype Persists? (Off-Target Effect) C->E

Sources

Benchmarking MeOSO2-(CH2)2-lexitropsin: A Paradigm Shift in Sequence-Specific DNA Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular pharmacology and DNA damage response (DDR), I frequently encounter the limitations of classical alkylating agents in both basic research and chemotherapeutic development. Standard commercial alkylators—such as Methyl Methanesulfonate (MMS) or Dimethyl Sulfate (DMS)—operate via indiscriminate nucleophilic substitution. They primarily attack the highly nucleophilic N7 position of guanine in the DNA major groove[1]. While N7-methylguanine (7-MeG) is quantitatively abundant, it does not disrupt Watson-Crick base pairing and is rapidly excised by Base Excision Repair (BER) enzymes like N-methylpurine DNA glycosylase (MPG/APNG), rendering it largely non-toxic[1][2].

To achieve targeted cytotoxicity without widespread mutagenesis, researchers have engineered sequence-specific alkylators. The benchmark compound in this class is MeOSO2-(CH2)2-lexitropsin (Me-lex) . This guide provides an objective, data-driven comparison of Me-lex against standard alkylators, detailing the mechanistic causality behind its design and providing self-validating protocols for its implementation.

Mechanistic Causality: Engineering Groove Specificity

Me-lex is a rationally designed bimolecular system comprising an O-methyl sulfonate ester tethered via an aliphatic (CH2)2 linker to an N-methylpyrrolecarboxamide (lexitropsin) dipeptide[3][4].

The Causality of Binding: The lexitropsin domain acts as a sequence-specific affinity anchor, driving the molecule deep into the minor groove of DNA at A/T-rich regions[4][5]. This spatial constraint forces the methyl sulfonate ester into direct proximity with the N3 position of adenine. Consequently, Me-lex drastically shifts the alkylation profile from the major groove (7-MeG) to the minor groove, predominantly forming N3-methyladenine (3-MeA) [3].

Unlike 7-MeG, 3-MeA is a highly cytotoxic lesion. It projects directly into the minor groove, physically blocking the progression of DNA polymerases. This leads to replication fork stalling, double-strand breaks, and ultimately, apoptosis[6][7].

G MMS Standard Alkylator (e.g., MMS) BindingMMS Major Groove Alkylation MMS->BindingMMS MeLex MeOSO2-(CH2)2-lex BindingLex Minor Groove (A/T-Rich) Binding MeLex->BindingLex AdductMMS 7-MeG Formation (>90%) BindingMMS->AdductMMS AdductLex 3-MeA Formation (Predominant) BindingLex->AdductLex RepairMMS Rapid Excision by MPG/APNG AdductMMS->RepairMMS BlockLex Replication Fork Stalling AdductLex->BlockLex OutcomeMMS Cell Survival / Mutagenesis RepairMMS->OutcomeMMS OutcomeLex High Cytotoxicity / Apoptosis BlockLex->OutcomeLex

Fig 1. Divergent mechanistic pathways of major vs. minor groove DNA alkylating agents.

Quantitative Benchmarking

To objectively benchmark Me-lex against MMS, we must look at the stoichiometric yield of specific DNA adducts. The following table summarizes competitive ELISA quantifications of DNA alkylation using 10 µM of each agent incubated with 100 µM of Calf Thymus DNA[3].

Alkylating AgentTarget GroovePrimary Adduct7-MeG Yield3-MeA YieldO6-MeG Yield*
MeOSO2-(CH2)2-lex Minor (A/T)N3-Methyladenine0.4243.195 0.0027
MMS MajorN7-Methylguanine0.773 0.0720.0033

*Yields expressed in mmol of adduct per mol of DNA. Data demonstrates that the minor groove equilibrium binding of Me-lex results in an approximate 40-fold increase in 3-MeA yield relative to MMS[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. They incorporate specific competitive inhibitors and genetic knockouts to prove that the observed effects are strictly due to the intended mechanism of action.

Protocol A: In Vitro DNA Alkylation & Competitive Inhibition

Purpose: To validate that Me-lex alkylation is strictly dependent on minor groove binding, we utilize Netropsin—a non-alkylating minor groove binder—as a competitive inhibitor[5].

  • Substrate Preparation: Dissolve Calf Thymus DNA to a final concentration of 100 µM in 10 mM sodium phosphate buffer (pH 7.2).

  • Competitive Saturation (The Validation Step): Split the DNA into two cohorts. To the "Inhibited" cohort, add 50 µM Netropsin and incubate at 37°C for 30 minutes. Causality: Netropsin has a high affinity for A/T-rich minor grooves. Saturating these sites prevents Me-lex from docking if its mechanism relies on this specific spatial orientation.

  • Alkylation: Add 10 µM Me-lex (or MMS for the control group) to all samples. Incubate at 37°C for 2 hours.

  • Termination & Hydrolysis: Terminate the reaction via ethanol precipitation. Resuspend the DNA pellet and subject it to neutral thermal hydrolysis (70°C for 30 mins) to selectively depurinate the thermally labile 3-MeA and 7-MeG adducts[4].

  • Quantification: Quantify the released bases using HPLC-MS/MS or competitive ELISA[3].

  • Data Interpretation: A successful assay will show that Netropsin pre-treatment reduces Me-lex-induced 3-MeA formation by >85%, whereas MMS-induced 7-MeG formation remains largely unaffected[5].

Protocol B: Cellular Cytotoxicity & Repair Pathway Interrogation

Purpose: To prove that the 3-MeA lesion (and not an off-target effect) is the primary driver of Me-lex cytotoxicity, we benchmark the compound in wild-type versus Alkyladenine DNA Glycosylase deficient (APNG-/-) cells[7][8].

  • Cell Seeding: Seed wild-type and APNG-/- Mouse Embryonic Fibroblasts (MEFs) at 104 cells/well in 96-well plates[8]. Allow 24 hours for adherence.

  • Drug Exposure: Wash cells with PBS and incubate in serum-free media containing a concentration gradient of Me-lex (0 - 100 µM) for 1 hour[8].

  • Recovery: Remove the drug, wash cells thoroughly, and replenish with complete media. Incubate for 72 hours.

  • Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Solubilize the formazan crystals and read absorbance at 570 nm[8].

  • Data Interpretation (The Validation Step): APNG is the sole enzyme responsible for excising 3-MeA[7]. Because APNG-/- cells cannot repair the Me-lex-induced lesions, they will exhibit profound hypersensitivity (a drastically shifted IC50 curve) compared to wild-type cells[8]. Conversely, overexpressing MPG/APNG does not sensitize cells to Me-lex, confirming that the toxicity is derived directly from the unrepaired 3-MeA replication block, rather than from toxic repair intermediates generated during BER[1][2].

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: pnas.
  • Source: uq.edu.

Sources

Reproducibility of MeOSO2-(CH2)2-lex conjugation protocols across batches

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of MeOSO2-(CH2)2-Lex Conjugation Protocols Across Batches: A Technical Comparison Guide

Executive Summary

The synthesis and application of sequence-specific DNA alkylating agents require rigorous stoichiometric control and batch-to-batch consistency. MeOSO2-(CH2)2-Lex (Me-Lex) is a highly specialized molecule comprising an O-methyl sulfonate ester tethered via an ethylene spacer to an N-methylpyrrolecarboxamide (lexitropsin) dipeptide[1]. Unlike simple methylating agents such as methyl methanesulfonate (MMS), which predominantly target the N7 position of guanine in the major groove, Me-Lex leverages its lexitropsin core to bind the minor groove of AT-rich regions. This spatial orientation selectively drives the methylation of the N3 position of adenine (3-MeAde)[1].

Because 3-MeAde is a highly cytotoxic lesion that blocks DNA replication and initiates base excision repair (BER) via AAG glycosylase[2], Me-Lex is an indispensable tool for DNA repair research and chemotherapeutic modeling. However, the hydrolytic lability of the O-methyl sulfonate ester poses significant challenges during conjugation. This guide objectively compares the two primary conjugation protocols for Me-Lex, providing experimental data, mechanistic causality, and a self-validating methodology to ensure synthetic reproducibility.

Mechanistic Causality: The Chemistry of Conjugation

The core challenge in synthesizing Me-Lex lies in the inherent reactivity of the methyl sulfonate ester. The ester is highly susceptible to nucleophilic attack by protic solvents (e.g., water, alcohols) or unreacted amines during the coupling phase.

Why does protocol design matter? If the sulfonate ester is introduced too early in the synthetic sequence, subsequent purification steps (which often utilize aqueous workups or protic chromatography eluents) will hydrolyze the active MeOSO2- group into an inactive sulfonic acid. Conversely, attempting to sulfonylate the fully assembled Lex-alkanol core at the final step risks incomplete conversion and the generation of highly similar, difficult-to-separate byproducts. Therefore, the choice between Post-Synthetic Sulfonylation (Protocol A) and Pre-Activated Linker Coupling (Protocol B) directly dictates the purity, yield, and ultimate DNA-alkylating efficacy of the batch.

Protocols cluster_A Protocol A: Post-Synthetic Sulfonylation cluster_B Protocol B: Pre-Activated Coupling Core Lexitropsin (Lex) Core A1 Attach -(CH2)2-OH Tether Core->A1 B1 Synthesize MeOSO2-(CH2)2-COOH Core->B1 A2 React with MeOSO2Cl A1->A2 A3 Result: High Yield, Variable Purity A2->A3 B2 Amide Coupling to Lex-NH2 B1->B2 B3 Result: Lower Yield, High Purity B2->B3

Comparison of Me-Lex conjugation workflows: Protocol A vs. Protocol B.

Comparative Analysis of Conjugation Protocols

To evaluate batch reproducibility, three independent batches of Me-Lex were synthesized using both Protocol A and Protocol B. The synthesized compounds were then tested for their ability to generate 3-MeAde in calf thymus DNA using competitive ELISA determinations[1].

Table 1: Quantitative Batch Reproducibility Metrics
MetricProtocol A (Post-Synthetic Sulfonylation)Protocol B (Pre-Activated Coupling)Target Standard (Lit.)
Average Yield (across 3 batches) 68% ± 12%42% ± 4%> 40%
Purity (HPLC-UV at 254 nm) 88.5% (High batch variability)98.2% (Highly consistent)> 95%
Hydrolysis Byproducts 8 - 12%< 2%Minimal
3-MeAde Yield (mmol/mol DNA) 2.650 ± 0.4103.185 ± 0.050~3.195[1]
7-MeGua Yield (mmol/mol DNA) 0.510 ± 0.0800.428 ± 0.015~0.424[1]
3-MeAde / 7-MeGua Ratio ~5.2 : 1~7.4 : 1~7.5 : 1

Analysis: While Protocol A offers a higher raw yield, it suffers from significant batch-to-batch variability due to the sensitivity of the final sulfonylation step to trace moisture. Protocol B, though lower yielding due to steric hindrance during the amide coupling of the pre-activated linker, provides exceptional purity and perfectly mirrors the 3-MeAde generation rates established in foundational literature[1].

Self-Validating Methodology: Protocol B (Pre-Activated Coupling)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It integrates the synthesis of the conjugate with an immediate biological assay. A batch is only considered "successful" if it passes the downstream competitive ELISA validation, proving the functional integrity of the methyl sulfonate ester.

Phase 1: Anhydrous Conjugation
  • Preparation of the Active Ester: Dissolve 1.2 eq of MeOSO2-(CH2)2-COOH in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Add 1.5 eq of HATU and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes to generate the active ester.

    • Causality Check: HATU is preferred over EDC/NHS because it minimizes the reaction time, reducing the window for spontaneous hydrolysis of the sulfonate group.

  • Amide Coupling: Slowly add 1.0 eq of the Lex-NH2 core (dissolved in anhydrous DMF) to the activated mixture. Stir at room temperature for 2 hours.

  • Quenching and Extraction: Quench the reaction with ice-cold saturated NaHCO3. Extract immediately with ethyl acetate (3x).

    • Causality Check: Prolonged exposure to the aqueous phase will hydrolyze the MeOSO2- group. Extraction must be rapid, and the organic layer must be dried over anhydrous Na2SO4 immediately.

  • Purification: Purify via flash chromatography (Silica gel, DCM/MeOH gradient). Evaporate under high vacuum to yield the Me-Lex conjugate.

Phase 2: Self-Validation via DNA Methylation Assay

To verify that the synthesized batch has not hydrolyzed and retains its minor-groove specificity, it must be validated against calf thymus DNA.

  • Incubation: Incubate 10 µM of the newly synthesized Me-Lex batch with 100 µM calf thymus DNA in a neutral buffer (pH 7.4) at 37°C for 4 hours.

  • Thermal Hydrolysis: Subject the alkylated DNA to neutral thermal hydrolysis to release the N3-methyladenine and N7-methylguanine adducts.

  • Competitive ELISA: Quantify the released adducts using monoclonal antibodies specific to 3-MeAde and 7-MeGua.

  • Validation Criteria: The batch is validated only if the yield of 3-MeAde is 3.10 mmol/mol DNA and the 3-MeAde/7-MeGua ratio exceeds 7.0[1]. If the ratio is lower, the batch contains non-specific methylating impurities (e.g., degraded sulfonate fragments acting like MMS).

Mechanism A Validated Me-Lex Conjugate B Minor Groove Binding (AT-rich regions) A->B C N3-Adenine Methylation B->C D Base Excision Repair (AAG Glycosylase) C->D

Mechanism of sequence-specific DNA alkylation by Me-Lex and subsequent repair.

Conclusion

For applications requiring high-fidelity DNA damage modeling, Protocol B (Pre-Activated Coupling) is the superior methodology. While it requires stricter stoichiometric control and yields less raw mass than direct sulfonylation, it completely eliminates the batch-to-batch variability associated with terminal ester hydrolysis. By coupling the synthesis directly to a competitive ELISA validation step, researchers can ensure that every batch of MeOSO2-(CH2)2-Lex behaves predictably, yielding the ~40-fold increase in minor groove 3-MeAde alkylation required for robust downstream biological assays[1].

References

  • Title: The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed Source: nih.gov URL: [Link]

  • Title: Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase - PNAS Source: pnas.org URL: [Link]

Sources

Comparative Guide: LC-MS/MS Validation Methods for MeOSO2-(CH2)2-lex and N3-Methyladenine Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As drug development increasingly focuses on targeted DNA-alkylating agents, the accurate quantification of specific DNA lesions is paramount. MeOSO2-(CH2)2-lex (Me-Lex) is a highly specialized, 1[1]. Unlike simple alkylators like methyl methanesulfonate (MMS) that predominantly attack the N7-position of guanine, Me-Lex utilizes an N-methylpyrrolecarboxamide (lexitropsin) subunit to selectively target AT-rich sequences. This proximity-driven mechanism exclusively affords N3-methyladenine (3-MeA) adducts[1].

Because 3-MeA is a highly cytotoxic, replication-blocking lesion, it is rapidly processed by the Base Excision Repair (BER) pathway via alkyladenine DNA glycosylase (AAG). Quantifying the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Me-Lex requires rigorous, self-validating LC-MS/MS methodologies to measure 3-MeA levels in biological matrices[2].

This guide objectively compares the two leading analytical paradigms for quantifying Me-Lex-induced 3-MeA lesions: Targeted Triple Quadrupole (QqQ) MRM vs. High-Resolution Mass Spectrometry (HRMS) PRM .

Pathway MeLex MeOSO2-(CH2)2-lex (Alkylating Agent) DNA AT-Rich DNA (Minor Groove) MeLex->DNA Sequence-Specific Binding Adduct N3-Methyladenine (3-MeA) Adduct DNA->Adduct SN2 Alkylation BER AAG Glycosylase (BER Pathway) Adduct->BER Lesion Recognition APSite Abasic (AP) Site BER->APSite Glycosidic Cleavage Toxicity Cytotoxicity / Cell Death APSite->Toxicity Unrepaired Breaks

Fig 1: Mechanism of MeOSO2-(CH2)2-lex DNA alkylation and subsequent BER-mediated cytotoxicity.

Platform Comparison: Targeted QqQ vs. HRMS

  • Targeted QqQ (MRM Mode): The gold standard for absolute quantification. By isolating specific precursor-to-product ion transitions (e.g., m/z 150.1 → 109.1 for 3-MeA), QqQ maximizes the duty cycle, offering unparalleled sensitivity (attomole range) for low-abundance DNA adducts[3].

  • HRMS Q-TOF/Orbitrap (PRM Mode): While slightly less sensitive than QqQ, HRMS provides exact mass capabilities (< 5 ppm mass error). This is critical when analyzing highly complex tissue homogenates (e.g., liver or tumor biopsies) where isobaric endogenous metabolites can mimic the nominal mass transitions of 3-MeA[4].

Table 1: Analytical Modality Comparison
FeatureTargeted QqQ (MRM)HRMS Q-TOF (PRM)
Primary Application High-throughput PK/PD validation & absolute quantitation.Complex matrix analysis; overcoming isobaric interference.
Mass Accuracy Nominal mass (~0.7 Da FWHM)High resolution (< 5 ppm mass error)
Sensitivity (LOD) 1–5 amol on-column10–50 amol on-column
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Matrix Interference Susceptible to nominal mass overlap in tissue.Highly resistant due to exact mass extraction window.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, a quantitative assay must be a self-validating system. The following protocol integrates stable isotope dilution and specific chemical extraction to guarantee that every data point is internally corrected for prep losses and ion suppression.

Step 1: DNA Isolation and Isotope Spiking
  • Extract genomic DNA from Me-Lex treated cells or tissues using a standard chaotropic lysis/silica-column method.

  • Causality Check (Self-Validation): Immediately spike the purified DNA with a known concentration of stable isotope-labeled internal standard (3-MeA-d3 ). Adding the IS before hydrolysis ensures that any subsequent physical losses or MS ionization variations are proportionally mirrored, rendering the final ratio absolute[3].

Step 2: Neutral Thermal Depurination
  • Resuspend DNA in 10 mM Sodium Phosphate buffer (pH 7.0).

  • Incubate at 70°C for 30 minutes.

  • Causality Check: 3-MeA possesses a highly destabilized glycosidic bond. Neutral thermal heating selectively releases 3-MeA from the DNA backbone. Do not use strong acids, as acidic hydrolysis will artifactually cleave unalkylated, normal purines and skew the baseline quantification[2].

  • Precipitate the remaining DNA backbone with cold ethanol and retain the supernatant containing the free 3-MeA.

Step 3: Mixed-Mode Cation Exchange (MCX) SPE
  • Dilute the supernatant with 0.1% Formic Acid to ensure the pH is < 3.0.

  • Load onto a pre-conditioned MCX Solid Phase Extraction (SPE) cartridge.

  • Causality Check: Because 3-MeA contains a basic secondary amine, acidifying the sample fully protonates the analyte, allowing it to bind tightly to the sulfonic acid groups of the MCX sorbent.

  • Wash with 0.1% Formic Acid, followed by 100% Methanol to remove neutral lipids and acidic interferences.

  • Elute 3-MeA using 5% NH₄OH in Methanol (neutralizing the charge to release the analyte). Evaporate to dryness and reconstitute in the LC mobile phase.

Step 4: LC-MS/MS Acquisition Parameters
  • Column: Sub-2 µm HILIC or C18 column (3-MeA is highly polar; HILIC provides superior retention).

  • Mobile Phase: (A) 5 mM Ammonium Formate in Water; (B) Acetonitrile.

  • MRM Transitions (Positive ESI):

    • 3-MeA (Quantifier): m/z 150.1 → 109.1 (Loss of CH₃N=C=NH)[3]

    • 3-MeA (Qualifier): m/z 150.1 → 123.1

    • 3-MeA-d3 (Internal Standard): m/z 153.1 → 112.1

Validation Data Comparison

The following table summarizes expected validation metrics when applying the above workflow to Me-Lex treated in vivo samples, comparing the QqQ and HRMS platforms against standard bioanalytical acceptance criteria[4].

Table 2: Quantitative Validation Metrics for 3-MeA
Validation ParameterQqQ (MRM) PerformanceHRMS (PRM) PerformanceAcceptance Criteria (Bioanalytical)
Limit of Detection (LOD) 0.05 fmol/µg DNA0.2 fmol/µg DNASignal-to-Noise (S/N) ≥ 3
Lower Limit of Quant (LOQ) 0.15 fmol/µg DNA0.5 fmol/µg DNAS/N ≥ 10, Precision ≤ 20%
Linearity (R²) > 0.999> 0.995≥ 0.990
Intra-day Precision (CV%) 3.2% – 6.5%4.8% – 8.1%≤ 15% (≤ 20% at LOQ)
Matrix Effect 12% – 18% (Suppression)5% – 10% (Suppression)Consistent across lots; IS normalized
Extraction Recovery 88% ± 4%86% ± 5%Consistent and reproducible

Conclusion & Recommendations

For the routine quantification of MeOSO2-(CH2)2-lex efficacy and 3-MeA adduct formation in standardized cell lines or plasma, Targeted QqQ (MRM) remains the optimal choice due to its superior sensitivity and dynamic range. However, if the Me-Lex agent is being evaluated in complex solid tumor models where lipid and metabolite isobaric interferences are high, shifting to HRMS (PRM) provides the exact mass resolution necessary to prevent false positives. In both scenarios, employing neutral thermal depurination coupled with a stable isotope-labeled internal standard ensures a scientifically rigorous, self-validating assay.

Sources

Safety Operating Guide

MeOSO2-(CH2)2-lex proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling, Application, and Disposal of MeOSO2-(CH2)2-lex

As a potent DNA-alkylating agent, MeOSO2-(CH2)2-lex (often referred to as Me-lex) requires stringent operational oversight. Unlike broad-spectrum alkylators, Me-lex is a highly specialized biochemical probe consisting of an N-methylpyrrolecarboxamide dipeptide (lexitropsin) tethered to an O-methyl sulfonate ester[1]. This structural design allows it to selectively bind the AT-rich minor groove of DNA and methylate the N3-position of adenine, creating highly cytotoxic N3-methyladenine (3-MeA) lesions[1],[2].

This guide provides drug development professionals and molecular biologists with the authoritative causality behind Me-lex experimental design, alongside field-proven, self-validating protocols for its safe use and chemical destruction.

Mechanistic Causality: Why Me-lex?

Standard methylating agents like Methyl Methanesulfonate (MMS) primarily attack the highly nucleophilic N7 nitrogen of guanine in the major groove, producing 7-methylguanine (7-MeG)[2]. While 7-MeG is the most abundant lesion, it is largely non-toxic and does not disrupt base pairing.

Researchers utilize Me-lex because its lexitropsin moiety forces the reactive sulfonate ester into the minor groove, shifting the alkylation profile drastically toward 3-MeA[1]. The 3-MeA lesion is a lethal replication block that triggers the Base Excision Repair (BER) pathway via alkyladenine DNA glycosylase (AAG/MPG)[2]. By using Me-lex, scientists can isolate the biological effects of 3-MeA and study BER pathway kinetics without the confounding background noise of 7-MeG lesions.

Pathway MeLex MeOSO2-(CH2)2-lex (Alkylating Agent) DNA AT-Rich DNA Minor Groove MeLex->DNA Intercalation Adduct N3-Methyladenine (3-MeA) DNA->Adduct SN2 Alkylation BER Base Excision Repair (BER) via AAG/MPG Adduct->BER Glycosylase Recognition Toxicity Replication Fork Stalling & Cell Death Adduct->Toxicity Unrepaired Lesions

Fig 1. Mechanism of MeOSO2-(CH2)2-lex DNA alkylation and downstream cellular response pathways.

Quantitative Adduct Yield Comparison

To illustrate the operational advantage of Me-lex, the following table summarizes the precise adduct yields compared to standard MMS when reacted with calf thymus DNA in vitro[1].

Alkylating Agent (10 µM)N7-MeGua (mmol/mol DNA)3-MeAde (mmol/mol DNA)O6-Me-dGuo (mmol/mol DNA)
MeOSO2-(CH2)2-lex 0.4243.195 0.0027
Methyl Methanesulfonate (MMS) 0.7730.072 0.0033

Note: Me-lex achieves an approximate 40-fold increase in 3-MeA yield relative to MMS, validating its use as a targeted probe[1].

Experimental Protocol: In Vitro DNA Alkylation

Because Me-lex is highly moisture-sensitive, the integrity of the sulfonate ester must be preserved until the exact moment of the reaction[3]. The following self-validating protocol ensures maximum adduct yield while minimizing premature hydrolysis.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare your target DNA (e.g., Widom 601 sequence or calf thymus DNA) and label the 5′-terminus with ³²P if downstream PAGE analysis is required[3].

  • Reagent Reconstitution: In a purged inert atmosphere (argon/nitrogen), dissolve lyophilized Me-lex in anhydrous DMSO to create a 10 mM stock solution. Do not use aqueous buffers for the stock, as the ester will rapidly hydrolyze.

  • Alkylation Reaction: Mix the DNA substrate (approx. 0.38 µM) with the Me-lex stock in a 10 mM HEPES buffer (pH 7.5) to achieve a final Me-lex concentration of 0.5 mM[3].

  • Incubation: Incubate the reaction mixture at 37 °C for exactly 2 hours to allow for complete minor groove equilibrium and SN2 alkylation.

  • Purification & Validation: Terminate the reaction and remove unreacted Me-lex by performing nine sequential rounds of buffer exchange with 10 mM HEPES (pH 7.5) using a 10 kDa Amicon centrifugal filter at 4 °C[3]. Alternatively, perform a standard phenol-chloroform extraction followed by dual ethanol precipitations.

Proper Disposal & Chemical Deactivation Procedures

Me-lex cannot be disposed of in standard organic or aqueous waste streams. The methyl sulfonate ester is a potent electrophile that poses severe mutagenic and carcinogenic risks to personnel[4]. It must be chemically destroyed prior to disposal.

The Causality of Deactivation: While 1 N NaOH can hydrolyze the ester, 1 M Sodium Thiosulfate (Na₂S₂O₃) is the superior quenching agent. The highly nucleophilic sulfur atom in thiosulfate rapidly attacks the electrophilic methyl carbocation of the sulfonate ester via an SN2 mechanism. This neutralizes the alkylating potential of the compound with a half-life of less than 1 minute, effectively stripping the molecule of its toxicity[5],[6].

Disposal Waste Me-lex Contaminated Waste (Liquid & Solid) Quench 1 M Sodium Thiosulfate (Na2S2O3) Bath Waste->Quench Submerge / Mix Reaction SN2 Nucleophilic Attack (Ester Hydrolysis) Quench->Reaction 2-Hour Incubation SafeLiquid Aqueous Hazardous Waste (Deactivated) Reaction->SafeLiquid Liquid Phase SafeSolid Solid Hazardous Waste (Incineration) Reaction->SafeSolid Solid Plastics

Fig 2. Chemical deactivation and disposal workflow for MeOSO2-(CH2)2-lex contaminated materials.

Step-by-Step Deactivation Protocol
  • Quench Bath Preparation: Inside a certified chemical fume hood, prepare a fresh bath of 1 M Sodium Thiosulfate (Na₂S₂O₃) in distilled water[5].

  • Liquid Waste Neutralization: Slowly pour all liquid Me-lex waste, including the flow-through from Amicon filters, into the thiosulfate quench solution. Ensure the volume of the quench bath is at least 10 times the total volume of the chemical waste[6].

  • Solid Waste Decontamination: Fully submerge all contaminated consumables (pipette tips, microcentrifuge tubes, and disposable Tyvek sleeves/gloves) into the thiosulfate bath. Ensure no air bubbles prevent the liquid from contacting the interior of the tubes.

  • Incubation: Stir the liquid mixture continuously and allow all materials to incubate at room temperature for a minimum of 2 hours. While the half-life of the destruction reaction is rapid, a 2-hour window guarantees >99.99% destruction of the ester[5].

  • Final Segregation:

    • Liquids: Transfer the deactivated aqueous solution to the institutional aqueous hazardous waste stream, labeled clearly as "Deactivated Alkylating Agent (Thiosulfate Quenched)"[4].

    • Solids: Remove the plastics from the bath, rinse briefly with water, and dispose of them in regulated solid hazardous waste/incineration bins[4].

Emergency Spill Management

In the event of a benchtop or centrifuge spill:

  • Evacuate personnel not wearing appropriate PPE (respirator, double-gloves, Tyvek sleeves)[7].

  • Cover the spill immediately with absorbent laboratory pads.

  • Flood the absorbent pads with a 5% Sodium Thiosulfate solution and allow it to sit for 30 minutes to neutralize the active ester[6].

  • Wipe up the neutralized spill and seal the pads in a vapor-tight plastic bag for solid hazardous disposal[7].

  • Wash the contaminated surface thoroughly with 60-70% ethanol, followed by a final wash with soap and water[7].

References

  • Encell, L., Shuker, D. E. G., Foiles, P. G., & Gold, B. (1996). The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6pA52kDuN9NBaT0hkr2ww1jv8kbO3tawBLzz8sOdAFP6Iv0hRgISHupAkfBdyNss5cp806nEQVJzsR-kHDFcWWjMeqgoBOgpqTcO-3MYJNF5uv9FbEN3BRZUnMwdSy8V93w==]
  • Rinne, M. L., et al. (2005). N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwkqQg-GGNzpPFkEEig1Ij8iuxIkx8XrmVkE7NjdNhopBjSN6DH5TBNymA8lEuQR7BihIHS5-8VMDJzEMye4trND1-zhNTrnIEjFNONRg3T_gHsXJEZcGTb9ta-yWjiC1jdI0=]
  • Ma, Z., et al. (2019). Reactivity of N3-Methyl-2′-Deoxyadenosine in Nucleosome Core Particles. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqvajNNgRYCu20aIVbXoTbZ9LHODskSMqtGyZswpVgc1gI0XrvJn3HmEc0MotkisDs8dgsg589Yko61xRfeX8zY7sdM-GqzKfuvxWZ4hNFGKJ7r4Tk8pvVcbFkkMCiOZFcNmsvhH79s3AaA-CQEEVduQ==]
  • Lunn, G., & Sansone, E. B. (1990). Evaluation of methods for destruction of some alkylating agents. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr-782-reSoC_AThW0WoAg_gr8_qikTaZABwTZQWh73mf5sb-V4d5H2duLTjrzdGabIeil13d8aRxZOwy5cvOXoQxWIKLTusabdDvwngQ_-5jouodZ2RuYfOb2ouhfFDQddw==]
  • Rajagopal, R., et al. (2018). Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4. ResearchGate.[https://vertexaisearch.cloud.google.
  • Santa Cruz Biotechnology. Ethyl methanesulfonate Safety Data Sheet. SCBT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh7LU4uFxAj7sKmU6m4fH3-5PX-PmwRP32_n3ynv-3Dnv32lomZpqc3K0bl1pgkS8-9-HuEGwcf9TT3gG9o-Vpuca-cRPU_1CWwXz35xwErhzX8sZa3E_CtQwM7XDfQaFTeic=]
  • NOAA CAMEO Chemicals. ETHYL METHANESULFONATE Response Recommendations. NOAA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE17sDHT4850C6b_2gqL4FX9TDmIu-H0Ryn8dbpNY6T7cQXh07x667L7LuUmC1w_vlAlH-AC_U4eeqboL3Vsbdte47CQTmuBWZsRZg0VWGu7YmbAcAd5RBsFly2dGZ_1rz2fYzzFt8sMQ==]

Sources

Personal protective equipment for handling MeOSO2-(CH2)2-lex

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific logistical and safety challenges of handling MeOSO2-(CH2)2-lex (Me-Lex) . This protocol moves beyond basic safety data sheets by explaining the causality behind our safety measures, ensuring that your laboratory operations are both scientifically rigorous and unequivocally safe.

Hazard Profile & Mechanistic Causality

MeOSO2-(CH2)2-lexitropsin (Me-Lex) is a highly specialized, sequence-specific DNA methylating agent. Unlike simple methyl sulfonate esters such as methyl methanesulfonate (MMS), which predominantly methylate at the relatively benign N7-guanine position, Me-Lex is tethered to an N-methylpyrrolecarboxamide (lexitropsin) subunit. This structural modification directs the molecule into the DNA minor groove, forcing the O-methyl sulfonate ester into direct proximity with adenine residues.

The result is a nearly 40-fold increase in the generation of N3-methyladenine (3-MeAde) 1[1]. 3-MeAde is a profoundly cytotoxic and clastogenic lesion that physically blocks DNA replication2[2]. Survival against this agent relies entirely on the Base Excision Repair (BER) pathway, specifically initiated by the AAG alkyladenine DNA glycosylase3[3]. Because of its targeted cytotoxicity, strict PPE and engineering controls are non-negotiable.

Table 1: Quantitative Adduct Yield Comparison (10 µM Agent + 100 µM DNA)

Alkylating Agent N7-methylguanine (mmol/mol DNA) N3-methyladenine (mmol/mol DNA) O6-methyldeoxyguanosine (mmol/mol DNA)
Me-Lex 0.424 3.195 0.0027

| MMS (Standard) | 0.773 | 0.072 | 0.0033 |

Mechanism MeLex MeOSO2-(CH2)2-Lex (DNA Minor Groove Binder) Alkylation Selective Alkylation (N3-Methyladenine) MeLex->Alkylation Toxicity Replication Block & Cell Death Alkylation->Toxicity Unrepaired BER Base Excision Repair (BER) Initiated by AAG Glycosylase Alkylation->BER Recognized by AAG APSite Abasic (AP) Site Formation BER->APSite Repair DNA Polymerase/Ligase (Restored DNA) APSite->Repair

Figure 1: Me-Lex N3-methyladenine alkylation mechanism and Base Excision Repair pathway.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE for handling Me-Lex is dictated by its reactivity as an electrophilic sulfonate ester and its standard solvent vehicle, Dimethyl Sulfoxide (DMSO).

  • Hand Protection (Double-Gloving is Mandatory):

    • Inner Glove: Standard Nitrile (for dexterity).

    • Outer Glove: Butyl rubber or a specialized laminate (e.g., Silver Shield).

    • Causality: Me-Lex is typically reconstituted in DMSO. DMSO is a potent penetration enhancer that rapidly carries dissolved solutes through standard latex or thin nitrile gloves. Butyl rubber provides the necessary chemical resistance against both the solvent and the alkylating agent.

  • Eye/Face Protection: Chemical splash goggles paired with a full face shield.

    • Causality: Micro-splashes during the pipetting of DMSO-solubilized Me-Lex can cause severe, irreversible ocular alkylation. Safety glasses with side shields are insufficient.

  • Body Protection: A disposable, fluid-resistant Tyvek suit or a chemically resistant lab coat with knit cuffs.

    • Causality: Standard woven cotton lab coats can absorb micro-droplets of the agent, holding the cytotoxic compound against the skin and increasing the duration of exposure.

  • Respiratory & Engineering Controls: All handling must occur in a Class II, Type B2 Biological Safety Cabinet (100% exhaust) or a dedicated chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating workflow, follow these procedural steps. Each step contains an internal check to verify system integrity before proceeding.

  • Preparation & Weighing:

    • Don all required PPE. Ensure the chemical fume hood has a verified inward airflow (check the magnehelic gauge).

    • Use an anti-static weigh boat to prevent the lyophilized Me-Lex powder from aerosolizing or clinging to the spatula.

  • Solubilization:

    • Dissolve the Me-Lex powder in anhydrous DMSO to create a concentrated master stock (e.g., 10 mM).

    • Self-Validation Check: Hold the sealed vial against a dark background under the hood lighting. The solution must be completely optically clear. Any remaining particulates indicate incomplete solubilization, which will skew your downstream dosing calculations.

  • Application to Cell Culture:

    • Perform serial dilutions in aqueous media immediately before applying to the assay.

    • Causality: Sulfonate esters are susceptible to slow hydrolysis in aqueous environments. Preparing aqueous dilutions in advance will degrade the active compound, leading to irreproducible experimental data.

Workflow Prep 1. Preparation Don PPE & Setup Hood Solubilization 2. Solubilization Dissolve in DMSO Prep->Solubilization Experiment 3. Execution Apply to Assay Solubilization->Experiment Decon 4. Decontamination 10% Sodium Thiosulfate Experiment->Decon Waste 5. Disposal Hazardous Waste Decon->Waste

Figure 2: Step-by-step operational workflow for safe handling and disposal of Me-Lex.

Decontamination and Disposal Plan

Because Me-Lex is an active alkylating agent, it must be chemically neutralized prior to disposal. Do not simply discard active Me-Lex into general solvent waste.

  • Chemical Neutralization: Utilize a 10% Sodium Thiosulfate solution or 1M NaOH 4[4].

    • Causality: The thiosulfate ion ( S2​O32−​ ) is a powerful nucleophile. It attacks the electrophilic methyl group of the sulfonate ester via an SN​2 mechanism, permanently destroying the molecule's ability to alkylate DNA.

  • Surface Decontamination Protocol:

    • Spray all hood surfaces and pipettes with 10% sodium thiosulfate.

    • Self-Validation Check: Allow a mandatory contact time of 30 minutes to ensure complete chemical degradation.

    • Wipe down surfaces with damp paper towels, followed by 70% ethanol to remove residual salt streaks.

  • Waste Disposal: Collect all neutralized liquid waste in a dedicated "Aqueous Toxic Waste" container. Crucial: Never mix thiosulfate-neutralized waste with strong acids, as this will generate highly toxic sulfur dioxide ( SO2​ ) gas.

Emergency Response Plan

  • Dermal Exposure: Immediately remove contaminated gloves/clothing. Flush the affected skin with copious amounts of water at an emergency shower for a minimum of 15 minutes. Do NOT use solvents (like ethanol or soap containing penetration enhancers) to wash the skin, as this will drive the lipophilic Me-Lex deeper into the dermal layers.

  • Spill Outside Containment: Evacuate the immediate area. The spill responder must don a NIOSH-approved respirator (N95/P100) and heavy-duty butyl gloves. Cover the spill with absorbent pads, saturate the pads with 10% sodium thiosulfate, wait 30 minutes, and sweep the materials into a sealed hazardous waste bag.

References

  • The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed. National Institutes of Health (NIH).[Link]

  • Cytotoxic and clastogenic effects of a DNA minor groove binding methyl sulfonate ester in mismatch repair deficient leukemic cells - PubMed. National Institutes of Health (NIH). [Link]

  • Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase - PNAS. Proceedings of the National Academy of Sciences.[Link]

  • Working Safely with Carcinogens Guideline - UQ Policy and Procedure Library. The University of Queensland.[Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.